molecular formula C18H18FN5O2 B10831455 AC1-IN-1

AC1-IN-1

Katalognummer: B10831455
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: DMYBQBANWFHYSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

AC1-IN-1 is a useful research compound. Its molecular formula is C18H18FN5O2 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C18H18FN5O2

Molekulargewicht

355.4 g/mol

IUPAC-Name

N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-fluoro-5-methylbenzamide

InChI

InChI=1S/C18H18FN5O2/c1-4-12-9-16(25)22-18(20-12)24-15(8-11(3)23-24)21-17(26)13-7-10(2)5-6-14(13)19/h5-9H,4H2,1-3H3,(H,21,26)(H,20,22,25)

InChI-Schlüssel

DMYBQBANWFHYSM-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=C(C=CC(=C3)C)F

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AC1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action of AC1-IN-1

Adenylyl cyclase type 1 (AC1) is a key enzyme in neuronal signaling, primarily expressed in the central nervous system. It belongs to the family of adenylyl cyclases that are stimulated by calcium (Ca2+) in a calmodulin (CaM)-dependent manner.[1] The activation of AC1 leads to the synthesis of the second messenger cyclic adenosine monophosphate (cAMP) from adenosine triphosphate (ATP).[1][2] This process plays a crucial role in synaptic plasticity, particularly long-term potentiation (LTP), a cellular mechanism underlying learning, memory, and chronic pain.[1][3][4]

AC1 inhibitors, such as the experimental compounds NB001 and ST034307, are being investigated for their therapeutic potential, particularly as analgesics for chronic inflammatory and neuropathic pain.[1][5][6] The primary mechanism of action of these inhibitors is the reduction of cAMP production in neurons, which in turn modulates downstream signaling pathways involved in pain perception.

A critical aspect of AC1's role in chronic pain is its involvement in the anterior cingulate cortex (ACC), a brain region implicated in the emotional and affective components of pain.[3][4] Inhibition of AC1 in the ACC has been shown to block the induction of LTP, thereby reducing pain-related synaptic strengthening.[3][7]

While both NB001 and ST034307 target AC1, they exhibit different modes of inhibition. ST034307 is a direct inhibitor of AC1.[2][6] In contrast, evidence suggests that NB001 may not directly target the AC1 enzyme but rather acts through an indirect mechanism to reduce AC1 activity in intact cells.[8]

Quantitative Data on AC1 Inhibitors

The following tables summarize the available quantitative data for the AC1 inhibitors NB001 and ST034307.

Table 1: Inhibitory Potency of AC1 Inhibitors

CompoundTargetIC50Cell Type/Assay ConditionReference(s)
NB001AC110 µMHEK293 cells expressing AC1[3][9]
ST034307AC12.3 µMNot specified in provided search[10][11]

Table 2: Selectivity Profile of AC1 Inhibitors

CompoundSelectivity for AC1 over other Adenylyl Cyclase IsoformsReference(s)
NB00114-fold selectivity for AC1 versus AC8 in cell-based assays.[12]
ST034307Highly selective for AC1, with no significant activity against AC8. It did not inhibit other membrane-bound AC isoforms.[2][6]

Signaling Pathways

The core signaling pathway involving AC1 activation is initiated by an influx of calcium into the neuron.

AC1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NMDA_Receptor NMDA Receptor Ca2 Ca²⁺ NMDA_Receptor->Ca2 Ca²⁺ Influx Calmodulin Calmodulin Ca2->Calmodulin Binds to CaM_Complex Ca²⁺/Calmodulin Complex Calmodulin->CaM_Complex AC1 Adenylyl Cyclase 1 (AC1) CaM_Complex->AC1 Activates cAMP cAMP AC1->cAMP Catalyzes conversion ATP ATP ATP->AC1 Downstream_Effectors Downstream Effectors (PKA, EPAC) cAMP->Downstream_Effectors Activates Synaptic_Plasticity Synaptic Plasticity (LTP) Downstream_Effectors->Synaptic_Plasticity Modulates AC1_Inhibitor AC1 Inhibitor (e.g., ST034307) AC1_Inhibitor->AC1 Inhibits

Caption: The AC1 signaling pathway is initiated by calcium influx, leading to the formation of a Ca²⁺/Calmodulin complex that activates AC1, resulting in cAMP production and modulation of synaptic plasticity.

Experimental Protocols & Workflows

Adenylyl Cyclase (AC) Activity Assay

This protocol is a synthesized representation for determining the inhibitory effect of a compound on AC1 activity.

Workflow:

AC_Assay_Workflow prep Prepare cell membranes expressing AC1 incubate Incubate membranes with AC1 inhibitor (e.g., ST034307) and activators (Ca²⁺/Calmodulin) prep->incubate reaction Initiate reaction with radiolabeled ATP ([α-³²P]ATP) incubate->reaction terminate Terminate reaction reaction->terminate separate Separate [³²P]cAMP from [α-³²P]ATP using column chromatography terminate->separate quantify Quantify [³²P]cAMP using scintillation counting separate->quantify analyze Analyze data to determine IC₅₀ quantify->analyze

Caption: Workflow for an in vitro adenylyl cyclase activity assay to determine the potency of an AC1 inhibitor.

Detailed Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human AC1.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT, and protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Adenylyl Cyclase Assay:

    • In a reaction tube, combine the cell membrane preparation with the AC1 inhibitor at various concentrations.

    • Add activators of AC1, such as a calcium buffer to achieve a defined free Ca2+ concentration and a saturating concentration of calmodulin.

    • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 30°C.

    • Initiate the enzymatic reaction by adding a reaction mixture containing [α-³²P]ATP, unlabeled ATP, an ATP regenerating system (e.g., creatine phosphokinase and phosphocreatine), and MgCl₂.

    • Allow the reaction to proceed for a specific time (e.g., 10-20 minutes) at 30°C.

    • Terminate the reaction by adding a stop solution (e.g., a solution containing SDS and unlabeled ATP).

  • Separation and Quantification of [³²P]cAMP:

    • Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using sequential column chromatography over Dowex and alumina columns.

    • Elute the [³²P]cAMP from the alumina column.

    • Quantify the amount of [³²P]cAMP using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of AC1 inhibition for each concentration of the inhibitor.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Long-Term Potentiation (LTP) Recording in Anterior Cingulate Cortex (ACC) Slices

This protocol outlines the general procedure for assessing the effect of an AC1 inhibitor on LTP in the ACC.

Workflow:

LTP_Workflow slice_prep Prepare acute coronal brain slices containing the ACC recovery Allow slices to recover in artificial cerebrospinal fluid (aCSF) slice_prep->recovery baseline Establish a stable baseline of synaptic transmission recovery->baseline drug_app Bath apply the AC1 inhibitor (e.g., NB001) baseline->drug_app ltp_induction Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation) drug_app->ltp_induction post_ltp Record synaptic responses for an extended period post-induction ltp_induction->post_ltp analysis Analyze the change in synaptic strength to assess LTP post_ltp->analysis

Caption: Experimental workflow for recording long-term potentiation (LTP) in ACC brain slices and testing the effect of an AC1 inhibitor.

Detailed Methodology:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., mouse or rat).

    • Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Prepare coronal slices (e.g., 300-400 µm thick) containing the ACC using a vibratome.

    • Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

  • Electrophysiological Recording:

    • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 30-32°C).

    • Place a stimulating electrode in layer V/VI of the ACC to stimulate afferent fibers.

    • Using a glass microelectrode filled with aCSF, record field excitatory postsynaptic potentials (fEPSPs) from layer II/III of the ACC.

    • Establish a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • Drug Application and LTP Induction:

    • After establishing a stable baseline, bath-apply the AC1 inhibitor (e.g., NB001 at a concentration of 20 µM) for a sufficient period to allow for equilibration (e.g., 20-30 minutes).[7]

    • Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS), which is effective in the ACC.[4]

    • Continue to record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.

  • Data Analysis:

    • Measure the slope of the fEPSPs.

    • Normalize the fEPSP slopes to the average baseline value.

    • Compare the magnitude of LTP in the presence and absence of the AC1 inhibitor. A significant reduction in the potentiation of the fEPSP slope in the presence of the inhibitor indicates that AC1 activity is required for LTP induction.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This protocol describes a common method for inducing and assessing inflammatory pain in rodents to test the analgesic efficacy of AC1 inhibitors.

Workflow:

CFA_Pain_Model_Workflow baseline_beh Measure baseline nociceptive thresholds (e.g., mechanical allodynia) cfa_injection Induce inflammation by intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw baseline_beh->cfa_injection pain_dev Allow time for the development of inflammatory pain (e.g., 24 hours) cfa_injection->pain_dev drug_admin Administer the AC1 inhibitor (e.g., ST034307) via an appropriate route (e.g., intrathecal or oral) pain_dev->drug_admin post_drug_beh Measure nociceptive thresholds at various time points after drug administration drug_admin->post_drug_beh analysis Analyze the change in nociceptive thresholds to determine analgesic efficacy post_drug_beh->analysis

Caption: Workflow for the CFA-induced inflammatory pain model to evaluate the analgesic effects of an AC1 inhibitor.

Detailed Methodology:

  • Baseline Behavioral Testing:

    • Acclimatize the animals (e.g., mice) to the testing environment.

    • Measure baseline mechanical sensitivity using von Frey filaments. The withdrawal threshold is determined by the filament that elicits a withdrawal response in approximately 50% of applications.

  • Induction of Inflammation:

    • Briefly restrain the animal and inject a small volume (e.g., 20 µl) of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.[13] This induces a localized inflammatory response.

  • Post-CFA Behavioral Testing and Drug Administration:

    • At a time point of peak inflammation (e.g., 24 hours post-CFA injection), re-measure the mechanical withdrawal threshold to confirm the development of mechanical allodynia (a significant decrease in the withdrawal threshold).

    • Administer the AC1 inhibitor (e.g., ST034307) through the desired route (e.g., intrathecal injection to target the spinal cord or oral gavage for systemic effects).

    • Measure the mechanical withdrawal threshold at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes) to assess the onset and duration of the analgesic effect.

  • Data Analysis:

    • Calculate the paw withdrawal threshold for each animal at each time point.

    • Compare the withdrawal thresholds of the drug-treated group to a vehicle-treated control group. A significant increase in the withdrawal threshold in the drug-treated group indicates an analgesic effect.

    • The data can also be expressed as the percentage of maximal possible effect (%MPE).

References

The Function of Adenylyl Cyclase 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylyl cyclase type 1 (AC1), a key enzyme in signal transduction, plays a pivotal role in the central nervous system. As a member of the membrane-bound adenylyl cyclase family, AC1 catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger that mediates a wide array of cellular responses. What distinguishes AC1 is its sensitivity to calcium (Ca²⁺) and calmodulin (CaM), positioning it as a critical integrator of Ca²⁺ and cAMP signaling pathways. This technical guide provides an in-depth exploration of the core functions of AC1, its regulatory mechanisms, and its implications in health and disease, supplemented with detailed experimental protocols and quantitative data for the scientific community.

Core Function and Physiological Significance

Adenylyl cyclase 1 is a neurospecific enzyme primarily expressed in the brain, with particularly high concentrations in the hippocampus and cerebellum. Its fundamental function is the synthesis of cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors to regulate gene expression, synaptic plasticity, and neuronal excitability. The defining characteristic of AC1 is its stimulation by Ca²⁺ in a calmodulin-dependent manner, allowing it to act as a coincidence detector, responding to simultaneous increases in intracellular Ca²⁺ and G-protein-coupled receptor (GPCR) activation. This property is crucial for its role in learning, memory, and synaptic refinement.

Mutant mice lacking AC1 exhibit significant deficits in spatial memory and long-term potentiation (LTP), a cellular model for learning and memory. These findings underscore the importance of AC1-mediated cAMP signaling in the molecular mechanisms underlying neuroplasticity.

Quantitative Data

The following tables summarize key quantitative parameters related to adenylyl cyclase 1 activity and inhibition.

ParameterValueConditions
Specific Activity ~5 µmol/min/mgPurified recombinant bovine brain AC1 expressed in Sf9 cells.
EC₅₀ for Ca²⁺ ~150 nMIn vitro assay with purified AC1 in the presence of calmodulin.
Kₘ for ATP Not consistently reported for purified AC1; may vary with regulatory state. For membrane-bound ACs, a range of 0.3-0.6 mM has been observed.Varies depending on the presence of activators like Gαs and calmodulin.
InhibitorIC₅₀ (µM)Cell Line / Conditions
ST034307 0.92HEK cells stably expressing AC1, stimulated with A23187 and forskolin.
Compound 15 ~15In vitro fluorescence polarization assay inhibiting AC1-Calmodulin interaction.
W400 ~3HEK cells stably expressing AC1, stimulated with A23187 and forskolin.

Signaling Pathways

The activity of adenylyl cyclase 1 is tightly regulated by a complex interplay of intracellular signaling molecules. The following diagrams illustrate the primary signaling pathways involving AC1.

AC1_Activation_Pathway cluster_activation Activation GPCR GPCR G_protein G Protein (Gs) GPCR->G_protein Ligand Binding AC1 Adenylyl Cyclase 1 G_protein->AC1 Gαs activation cAMP cAMP AC1->cAMP Catalysis Ca_channel Ca²⁺ Channel CaM Calmodulin Ca_channel->CaM Ca²⁺ influx CaM->AC1 Ca²⁺/CaM complex formation ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Effectors PKA->Downstream Phosphorylation

Figure 1. Activation pathway of Adenylyl Cyclase 1.

AC1_Inhibition_Pathway GPCR_i GPCR (Gi) G_protein_i G Protein (Gi) GPCR_i->G_protein_i Ligand Binding AC1 Adenylyl Cyclase 1 G_protein_i->AC1 Gαi inhibition cAMP_production cAMP Production AC1->cAMP_production CaMKIV CaM Kinase IV CaMKIV->AC1 Phosphorylation

Figure 2. Inhibition pathway of Adenylyl Cyclase 1.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of adenylyl cyclase 1.

Protocol 1: Preparation of Crude Membranes from Brain Tissue

This protocol describes the isolation of a membrane fraction enriched in adenylyl cyclase 1 from brain tissue for subsequent activity assays.

Materials:

  • Brain tissue (e.g., hippocampus, cerebellum)

  • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 250 mM sucrose, and protease inhibitor cocktail.

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Dissect and weigh the desired brain region on ice.

  • Add 10 volumes of ice-cold Homogenization Buffer.

  • Homogenize the tissue using a Dounce homogenizer with 10-15 strokes.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

  • Carefully collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membrane fraction.

  • Discard the supernatant (cytosolic fraction).

  • Resuspend the membrane pellet in a minimal volume of Homogenization Buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Store the membrane preparation in aliquots at -80°C until use.

Membrane_Prep_Workflow start Start: Brain Tissue homogenize Homogenize in Buffer start->homogenize centrifuge1 Centrifuge (1,000 x g, 10 min) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 pellet1 Discard Pellet (Nuclei, Debris) centrifuge1->pellet1 centrifuge2 Centrifuge (100,000 x g, 60 min) supernatant1->centrifuge2 supernatant2 Discard Supernatant (Cytosol) centrifuge2->supernatant2 pellet2 Collect Pellet (Membranes) centrifuge2->pellet2 resuspend Resuspend Pellet pellet2->resuspend protein_assay Determine Protein Concentration resuspend->protein_assay store Store at -80°C protein_assay->store

Figure 3. Workflow for crude membrane preparation.
Protocol 2: Adenylyl Cyclase Activity Assay

This protocol outlines a common method for measuring adenylyl cyclase activity based on the conversion of [α-³²P]ATP to [³²P]cAMP.

Materials:

  • Membrane preparation (from Protocol 1)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, 0.1 mM EGTA, 1 mM 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor).

  • [α-³²P]ATP

  • Activators/Inhibitors (e.g., Calmodulin, CaCl₂, Forskolin, Gpp(NH)p, specific inhibitors)

  • Stopping Solution: 2% SDS, 40 mM ATP, 1.4 mM cAMP.

  • Dowex AG 50W-X4 resin

  • Alumina columns

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture in the Assay Buffer, including the membrane preparation (10-50 µg protein) and any activators or inhibitors to be tested.

  • Pre-incubate the mixture for 5-10 minutes at 30°C.

  • Initiate the reaction by adding [α-³²P]ATP.

  • Incubate for 10-20 minutes at 30°C.

  • Terminate the reaction by adding the Stopping Solution and boiling for 3 minutes.

  • Separate [³²P]cAMP from unreacted [α-³²P]ATP and other nucleotides using sequential chromatography over Dowex and alumina columns.

  • Quantify the amount of [³²P]cAMP by liquid scintillation counting.

  • Calculate the specific activity as pmol of cAMP formed per minute per mg of protein.

AC_Assay_Workflow start Start: Prepare Reaction Mix preincubate Pre-incubate (30°C) start->preincubate add_atp Add [α-³²P]ATP to start preincubate->add_atp incubate Incubate (30°C) add_atp->incubate stop_reaction Add Stopping Solution & Boil incubate->stop_reaction chromatography Dowex & Alumina Chromatography stop_reaction->chromatography quantify Scintillation Counting chromatography->quantify calculate Calculate Specific Activity quantify->calculate

Figure 4. Workflow for adenylyl cyclase activity assay.
Protocol 3: Co-Immunoprecipitation to Study Protein-Protein Interactions

This protocol is designed to identify proteins that interact with adenylyl cyclase 1 in a cellular context.

Materials:

  • Cells expressing tagged AC1 (e.g., HA-AC1, FLAG-AC1)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail.

  • Antibody against the tag (e.g., anti-HA, anti-FLAG)

  • Protein A/G agarose beads

  • Wash Buffer: Lysis Buffer with a lower concentration of detergent (e.g., 0.1% Triton X-100).

  • Elution Buffer: Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer.

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Lyse the cells in ice-cold Lysis Buffer.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the specific antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads several times with Wash Buffer to remove non-specific binding proteins.

  • Elute the protein complexes from the beads using Elution Buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners.

Conclusion

Adenylyl cyclase 1 stands as a crucial molecular switch in the central nervous system, translating upstream signals from GPCRs and calcium influx into the production of the vital second messenger, cAMP. Its unique regulation by Ca²⁺/calmodulin makes it a key player in the intricate processes of synaptic plasticity, learning, and memory. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals aiming to further unravel the complexities of AC1 function and explore its potential as a therapeutic target for neurological and psychiatric disorders. A deeper understanding of AC1's role will undoubtedly pave the way for novel therapeutic strategies aimed at modulating cAMP signaling in the brain.

AC1-IN-1: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylyl cyclase type 1 (AC1) has emerged as a promising therapeutic target for the management of chronic pain. Its inhibition offers a potential alternative to opioid-based analgesics, aiming to reduce the burden of opioid-related side effects and addiction. This technical guide provides an in-depth overview of the discovery and synthesis of AC1-IN-1, a potent and selective inhibitor of AC1. We will also explore a related selective AC1 inhibitor, ST034307, to provide a broader context of inhibitor development for this target. This document details the experimental protocols for key biological assays and presents quantitative data in a structured format for ease of comparison.

The Discovery of Selective AC1 Inhibitors

The quest for selective AC1 inhibitors has led to the identification of several promising compounds. Two notable examples, this compound and ST034307, have been developed and characterized through distinct discovery pathways.

This compound , a potent and selective AC1 inhibitor with an IC50 of 0.54 µM, was identified through the optimization of a pyrimidinone series of compounds. This effort focused on improving potency and selectivity against the closely related isoform, AC8.

ST034307 , another selective AC1 inhibitor with an IC50 of 2.3 μM, was discovered through the screening of a commercial library of natural product-like small molecules.[1] This compound, with its distinct chromone core, demonstrated high selectivity for AC1 over other membrane-bound adenylyl cyclase isoforms.[2][3]

While both compounds effectively inhibit AC1, they possess different chemical scaffolds, highlighting the diverse molecular architectures capable of targeting this enzyme.

Chemical Structures

The chemical structures of this compound and ST034307 are presented below:

This compound

  • CAS Number: 2762422-55-7

  • Molecular Formula: C18H18FN5O2

  • Molecular Weight: 355.37 g/mol

  • Chemical Name: 4-(3-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino)-1H-pyrazol-1-yl)-2-fluoro-N-methylbenzamide

ST034307

  • CAS Number: 133406-29-8[3]

  • Molecular Formula: C10H4Cl4O2[3]

  • Molecular Weight: 297.95 g/mol [3]

  • Chemical Name: 6-Chloro-2-(trichloromethyl)-4H-1-benzopyran-4-one

Synthesis Protocols

Synthesis of this compound (from the Pyrimidinone Series)

The synthesis of this compound is part of a broader synthetic scheme for a series of pyrimidinone analogs. The general approach involves a multi-step synthesis culminating in the desired pyrazolyl-pyrimidinone scaffold. The key steps, as described by Scott JA, et al. (2022), are outlined below. The synthesis of the pyrimidinone core begins with the cyclocondensation of ethyl 3-oxopentanoate and thiourea. Subsequent methylation and reaction with hydrazine yield a key intermediate. The pyrazole portion is synthesized separately and then coupled with the pyrimidinone intermediate to form the final product.

Synthesis of ST034307 (6-Chloro-2-(trichloromethyl)-4H-1-benzopyran-4-one)

ST034307 was identified from a commercial library, and its synthesis is based on established methods for chromone formation. A plausible synthetic route involves the reaction of a substituted phenol with a β-ketoester equivalent, followed by cyclization to form the chromone ring.

Signaling Pathway of AC1 Inhibition

Adenylyl cyclases are crucial enzymes that convert ATP to cyclic AMP (cAMP), a key second messenger involved in numerous cellular processes. AC1 is a calcium/calmodulin-dependent isoform highly expressed in the central nervous system, particularly in regions associated with pain perception. The signaling pathway involving AC1 is depicted below.

AC1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR GPCR G_Protein G Protein GPCR->G_Protein activates Ligand Ligand Ligand->GPCR activates AC1 Adenylyl Cyclase 1 (AC1) cAMP cAMP AC1->cAMP converts ATP to G_Protein->AC1 activates CaM Calmodulin (CaM) CaM->AC1 activates Ca2 Ca2+ Ca2->CaM binds ATP ATP ATP->AC1 PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream_Targets Downstream Targets (e.g., CREB) PKA->Downstream_Targets phosphorylates Pain_Signaling Pain Signaling Downstream_Targets->Pain_Signaling modulates AC1_IN_1 This compound AC1_IN_1->AC1 inhibits

Caption: AC1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Adenylyl Cyclase Activity Assay (cAMP Accumulation)

This assay quantifies the amount of cAMP produced by cells, providing a measure of adenylyl cyclase activity. The LANCE® Ultra cAMP Kit is a commonly used time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Cells expressing the target adenylyl cyclase (e.g., HEK293 cells stably expressing AC1)

  • LANCE® Ultra cAMP Assay Kit (PerkinElmer)

  • Test compounds (this compound or ST034307)

  • Stimulation buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX)

  • 384-well white opaque microplates

  • TR-FRET capable plate reader

Procedure:

  • Cell Plating: Seed cells into a 384-well plate at a predetermined density and incubate.

  • Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for a specified time (e.g., 30 minutes).

  • Cell Stimulation: Add a stimulating agent (e.g., forskolin or a GPCR agonist) to activate the adenylyl cyclase and incubate.

  • Lysis and Detection: Add the Eu-cAMP tracer and ULight™-anti-cAMP antibody from the kit to lyse the cells and initiate the detection reaction.

  • Incubation: Incubate the plate at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader at emission wavelengths of 615 nm and 665 nm.

  • Data Analysis: Calculate the 665/615 nm ratio. The signal is inversely proportional to the cAMP concentration. Determine IC50 values by plotting the signal ratio against the compound concentration.

cAMP_Assay_Workflow Start Start Plate_Cells Plate Cells in 384-well Plate Start->Plate_Cells Add_Compound Add Test Compound (e.g., this compound) Plate_Cells->Add_Compound Stimulate_Cells Stimulate Cells (e.g., with Forskolin) Add_Compound->Stimulate_Cells Lyse_and_Detect Lyse Cells and Add Detection Reagents Stimulate_Cells->Lyse_and_Detect Incubate Incubate at RT Lyse_and_Detect->Incubate Read_Plate Read Plate (TR-FRET) Incubate->Read_Plate Analyze_Data Analyze Data (Calculate IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cAMP Accumulation Assay.

In Vivo Pain Models

This model assesses the analgesic efficacy of a compound against both acute and tonic inflammatory pain.

Materials:

  • Male mice (e.g., C57BL/6J)

  • Formalin solution (e.g., 2.5% in saline)

  • Test compound (this compound or ST034307) and vehicle

  • Observation chambers

  • Syringes and needles

Procedure:

  • Acclimatization: Acclimate mice to the observation chambers.

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneally or orally) at a predetermined time before formalin injection.

  • Formalin Injection: Inject a small volume of formalin solution subcutaneously into the plantar surface of one hind paw.

  • Observation: Immediately after injection, place the mouse in the observation chamber and record the cumulative time spent licking or biting the injected paw. Observations are typically divided into two phases:

    • Phase I (acute pain): 0-5 minutes post-injection.

    • Phase II (inflammatory pain): 15-30 minutes post-injection.

  • Data Analysis: Compare the paw licking/biting time between compound-treated and vehicle-treated groups for both phases.

Formalin_Test_Workflow Start Start Acclimatize Acclimatize Mice Start->Acclimatize Administer_Compound Administer Test Compound or Vehicle Acclimatize->Administer_Compound Inject_Formalin Inject Formalin into Hind Paw Administer_Compound->Inject_Formalin Observe_Phase1 Observe Phase I (0-5 min) Inject_Formalin->Observe_Phase1 Observe_Phase2 Observe Phase II (15-30 min) Observe_Phase1->Observe_Phase2 Record_Behavior Record Paw Licking/ Biting Time Observe_Phase1->Record_Behavior Observe_Phase2->Record_Behavior Analyze_Data Analyze Data Record_Behavior->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Formalin-Induced Pain Model.

This model is used to evaluate the peripheral analgesic activity of a compound.

Materials:

  • Male mice

  • Acetic acid solution (e.g., 0.6% in saline)

  • Test compound and vehicle

  • Observation chambers

  • Syringes and needles

Procedure:

  • Acclimatization: Acclimate mice to the observation chambers.

  • Compound Administration: Administer the test compound or vehicle.

  • Acetic Acid Injection: Inject acetic acid solution intraperitoneally.

  • Observation: After a short latency period (e.g., 5 minutes), count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 10-15 minutes).

  • Data Analysis: Compare the number of writhes in the compound-treated group to the vehicle-treated group.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and ST034307.

Table 1: In Vitro Potency of AC1 Inhibitors

CompoundTargetAssayIC50 (µM)Reference
This compoundAC1cAMP Accumulation0.54
ST034307AC1cAMP Accumulation2.3[1]

Table 2: In Vivo Efficacy of AC1 Inhibitors in Pain Models

CompoundModelSpeciesRouteDoseEffectReference
This compoundInflammatory PainMousei.v.5.6 mg/kgModest antiallodynic effects
ST034307Inflammatory Pain (Formalin)Mouses.c.30 mg/kgSignificant reduction in paw licking
ST034307Visceral Pain (Acetic Acid)Mouses.c.3-30 mg/kgDose-dependent reduction in writhing

Conclusion

This compound and ST034307 represent significant advancements in the development of selective AC1 inhibitors for the treatment of chronic pain. Their distinct chemical scaffolds and potent inhibitory activity provide valuable tools for further research into the role of AC1 in pain signaling and offer promising starting points for the development of novel, non-opioid analgesics. The detailed experimental protocols and compiled quantitative data in this guide are intended to support researchers in the continued exploration of this important therapeutic target.

References

role of AC1 in neuronal signaling pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Role of Adenylyl Cyclase Type 1 (AC1) in Neuronal Signaling Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adenylyl Cyclase Type 1 (AC1) is a neuron-specific, membrane-bound enzyme that serves as a critical integration point for calcium (Ca²⁺) and G-protein-coupled receptor (GPCR) signaling pathways. By catalyzing the conversion of ATP to cyclic AMP (cAMP), AC1 translates upstream neuronal activity, particularly Ca²⁺ influx through NMDA receptors, into a vital second messenger signal. This function is fundamental to synaptic plasticity, most notably long-term potentiation (LTP), which underlies learning and memory. Due to its specific expression in the central nervous system and its role in the sensitization of neural circuits, AC1 has emerged as a promising therapeutic target for a range of neurological and psychiatric conditions, especially chronic pain, anxiety, and migraine. This document provides a comprehensive overview of AC1's biochemical properties, its role in key signaling cascades, its distribution, and its implications for drug development, supplemented with detailed experimental protocols and quantitative data.

Introduction to Adenylyl Cyclase 1 (AC1)

Of the ten known mammalian adenylyl cyclase isoforms, AC1 and AC8 are distinguished by their stimulation by Ca²⁺ in a calmodulin (CaM)-dependent manner.[1] AC1, encoded by the ADCY1 gene, is expressed exclusively in neurons, positioning it as a unique regulator of neuronal processes.[2] Its function as a "coincidence detector"—requiring simultaneous activation by G-protein signals (primarily Gαs) and elevated intracellular Ca²⁺ for maximal activity—makes it an ideal molecular substrate for associative learning and memory.[3] Dysregulation of AC1 activity is implicated in the maladaptive synaptic plasticity that contributes to chronic pain states and other neurological disorders, making it a focal point for therapeutic intervention.[4]

Molecular Regulation and Biochemical Properties of AC1

The activity of AC1 is tightly controlled by a confluence of intracellular signals, primarily G-proteins and Ca²⁺/Calmodulin.

2.1 Regulation by G-Proteins Like other adenylyl cyclases, AC1 is modulated by heterotrimeric G-proteins. It is stimulated by the Gαs subunit, typically activated by GPCRs for neurotransmitters like norepinephrine or dopamine (D1-like receptors), and inhibited by the Gαi subunit, often linked to opioid or D2-like dopamine receptors.[5]

2.2 Regulation by Calcium/Calmodulin (Ca²⁺/CaM) AC1 is a key effector in the Ca²⁺ signaling pathway. An influx of Ca²⁺, often through NMDA receptors or voltage-gated calcium channels, leads to the binding of Ca²⁺ to calmodulin. The resulting Ca²⁺/CaM complex then binds to a specific domain on AC1, significantly potentiating its enzymatic activity.[5] This mechanism allows AC1 to directly link synaptic activity and depolarization to cAMP production.

2.3 Quantitative and Biochemical Data

The biochemical characteristics of AC1 underscore its high sensitivity to intracellular calcium and provide a basis for pharmacological targeting. While specific kinetic values for Vmax and the Michaelis constant (Km) for ATP are not consistently reported in the literature, its sensitivity to Ca²⁺ and inhibition by specific compounds have been well-characterized.

Parameter Value Significance Reference(s)
Ca²⁺ Sensitivity (EC₅₀) ~100 - 150 nMRepresents the Ca²⁺ concentration for half-maximal activation. This high sensitivity allows AC1 to respond to basal and transient Ca²⁺ levels in neurons.[5]
ATP Binding (Apparent Kₘ) Not definitively established for AC1 isoform. (General ACs: 0.3-0.6 mM)The substrate concentration required for half-maximal velocity.[6]
Maximum Velocity (Vₘₐₓ) Not definitively established for AC1 isoform.The maximum rate of cAMP production when saturated with substrate.

Table 1: Biochemical Properties of Adenylyl Cyclase 1 (AC1).

AC1 in Neuronal Signaling and Synaptic Plasticity

AC1 is a central figure in the molecular machinery of synaptic plasticity, particularly long-term potentiation (LTP) in the hippocampus and anterior cingulate cortex (ACC), a cellular model for learning, memory, and chronic pain.[5][7]

Upon strong synaptic stimulation, such as high-frequency firing, glutamate release activates postsynaptic NMDA receptors. This allows Ca²⁺ to flood the postsynaptic terminal, activating AC1 via calmodulin. The subsequent surge in cAMP activates Protein Kinase A (PKA), which then phosphorylates a host of downstream targets, including AMPA receptors (enhancing their function) and the transcription factor CREB (cAMP Response Element-Binding Protein). Phosphorylated CREB initiates gene transcription required for the late, protein synthesis-dependent phase of LTP, leading to lasting changes in synaptic strength.

AC1_Signaling_Cascade Diagram 1: The AC1 Signaling Cascade in Neuronal Synaptic Plasticity GPCR GPCR (e.g., β-Adrenergic) Gs Gαs GPCR->Gs Agonist NMDAR NMDA Receptor Ca Ca²⁺ NMDAR->Ca Glutamate Ca_Channel VGCC Ca_Channel->Ca Depolarization AC1 AC1 Gs->AC1 Stimulates cAMP cAMP AC1->cAMP Catalyzes ATP ATP ATP->AC1 PKA PKA cAMP->PKA Activates CaM Calmodulin (CaM) CaM->AC1 Activates Ca->CaM Binds CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Activates LTP Synaptic Plasticity (LTP, Sensitization) Gene->LTP AC1_LTP_Logic Diagram 2: AC1 as a Coincidence Detector in LTP Induction Signal1 Signal 1: GPCR Activation Gs_act Gαs Activation Signal1->Gs_act Signal2 Signal 2: Strong Depolarization Ca_influx NMDA-R Mediated Ca²⁺ Influx Signal2->Ca_influx AC1 AC1 Gs_act->AC1 Ca_influx->AC1 via CaM Integration Coincidence Detection AC1->Integration Output Maximal cAMP Production & LTP Induction Integration->Output Assay_Workflow Diagram 3: Experimental Workflow for AC1 Activity Measurement Start Start: Dissect Brain Region Homogenize Homogenize & Prepare Membrane Fraction Start->Homogenize Reaction Incubate Membranes with [α-³²P]ATP Reaction Mix (+/- Activators/Inhibitors) Homogenize->Reaction Stop Terminate Reaction (e.g., add SDS) Reaction->Stop Separate Separate [³²P]cAMP via Sequential Chromatography (Dowex -> Alumina) Stop->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Calculate Calculate Specific Activity (pmol/min/mg protein) Quantify->Calculate

References

AC1-IN-1 Target Validation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the target validation studies for AC1-IN-1, a potent and selective inhibitor of Adenylyl Cyclase Type 1 (AC1). AC1 is a key enzyme in neuronal signaling pathways and has emerged as a promising therapeutic target for chronic pain. This document details the underlying signaling pathways, experimental workflows for target validation, and summarizes key quantitative data for AC1 inhibitors.

Introduction to Adenylyl Cyclase 1 as a Therapeutic Target

Adenylyl Cyclase 1 (AC1) is a membrane-bound enzyme that synthesizes the second messenger cyclic AMP (cAMP) from ATP.[1] Its activity is uniquely stimulated by calcium (Ca²⁺) in a calmodulin (CaM)-dependent manner, positioning it as a critical integrator of Ca²⁺ and G-protein signaling pathways in neurons.[2][3] Genetic and pharmacological studies have implicated AC1 in the central mechanisms of chronic inflammatory and neuropathic pain.[3][4] Knockout mice lacking AC1 exhibit a significant reduction in pain responses, highlighting its potential as a non-opioid target for analgesia.[3][4] this compound is a selective inhibitor developed to target this enzyme.

The AC1 Signaling Pathway

The activation of AC1 is a multi-step process initiated by an influx of intracellular calcium, often through NMDA receptors in neurons.[5] Calcium ions bind to calmodulin, inducing a conformational change that allows the Ca²⁺/CaM complex to bind to and activate AC1.[6] This activation leads to the conversion of ATP to cAMP.[1] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression and synaptic plasticity that contribute to the sensitization of pain pathways.[7] The pathway is also modulated by G-protein coupled receptors (GPCRs); it is stimulated by Gαs and inhibited by Gαi/o subunits.[3][8]

AC1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NMDA_R NMDA Receptor Ca2_ion Ca²⁺ NMDA_R->Ca2_ion Ca²⁺ Influx AC1 Adenylyl Cyclase 1 (AC1) cAMP cAMP AC1->cAMP Converts GPCR_s Gαs-coupled Receptor Gas Gαs GPCR_s->Gas Activates GPCR_i Gαi-coupled Receptor Gai Gαi GPCR_i->Gai Activates Calmodulin Calmodulin (CaM) Ca2_ion->Calmodulin Binds CaM_Ca2 Ca²⁺/CaM Complex Calmodulin->CaM_Ca2 CaM_Ca2->AC1 Activates ATP ATP ATP->AC1 PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Pain Sensitization) CREB->Gene_Expression Regulates AC1_IN_1 This compound AC1_IN_1->AC1 Inhibits Gas->AC1 Stimulates Gai->AC1 Inhibits

Caption: AC1 Signaling Pathway in Neurons.

Experimental Workflow for AC1 Target Validation

A hierarchical approach is employed to validate the target engagement and therapeutic potential of AC1 inhibitors like this compound. This workflow progresses from initial biochemical assays to cellular and finally to in vivo models to build a comprehensive evidence package.

Target_Validation_Workflow cluster_0 Phase 1: Biochemical & In Vitro Validation cluster_1 Phase 2: Cellular Target Engagement & Activity cluster_2 Phase 3: In Vivo Efficacy & PK/PD A1 Primary Screen: Fluorescence Polarization (FP) Assay (AC1-CaM Interaction) A2 Secondary Screen: Biochemical AC Activity Assay (Membrane Preparations) A1->A2 Hits B1 Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA) A2->B1 Confirmed Hits B2 Cellular Activity: cAMP Accumulation Assay B1->B2 Validated Engagement B3 Mechanism of Action: NanoBiT Assay (AC1-CaM PPI in cells) B2->B3 Confirmed Cellular Activity C1 Pharmacokinetics (PK) (e.g., half-life, clearance) B3->C1 Lead Candidates C2 In Vivo Efficacy: Animal Models of Pain (e.g., CFA-induced inflammatory pain) C1->C2 Favorable PK endpoint endpoint

Caption: Hierarchical Workflow for AC1 Inhibitor Target Validation.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and other relevant selective AC1 inhibitors.

Compound Assay Type Target IC50 / % Inhibition Cell Line / System Reference
This compound Cellular cAMP AssayAC10.54 µMHEK-AC1[2]
ST034307Cellular cAMP AssayAC1~3 µMHEK-AC1[9]
ST034307Membrane AC AssayAC1~30% inhibition at 10 µMHEK-AC1 membranes[9]
NB001Cellular cAMP AssayAC1Potent InhibitionHEK-AC1[9]
Analogue 20Cellular cAMP AssayAC10.44 µMHEK-AC1[10]
Analogue 20Cellular cAMP AssayAC812% inhibitionHEK-AC8[10]
Analogue 26Cellular cAMP AssayAC10.25 µMHEK-AC1[10]
Analogue 26Cellular cAMP AssayAC837% inhibitionHEK-AC8[10]

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to assess the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the protein, leading to a higher melting temperature.[11]

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., HEK293 expressing AC1) to ~80% confluency. Treat cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Detection: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble AC1 using Western Blot or an antibody-based detection method like ELISA.

  • Data Analysis: Plot the percentage of soluble AC1 against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

cAMP Accumulation Assay

This assay quantifies the intracellular concentration of cAMP to measure the functional effect of an AC1 inhibitor.[3]

Protocol:

  • Cell Seeding: Seed HEK293 cells stably expressing AC1 into a 96- or 384-well plate.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound for 30 minutes.

  • Stimulation: Stimulate AC1 activity by adding a calcium ionophore (e.g., 3 µM A23187) in the presence of a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation. Incubate for 1 hour.

  • Lysis and Detection: Lyse the cells and detect cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the inhibitor concentration to determine the IC50 value.

NanoBiT® Assay for AC1-Calmodulin Interaction

The NanoBiT® assay is a bioluminescence-based method to measure protein-protein interactions (PPIs) in real-time in living cells.[12] It is used here to confirm that the inhibitor disrupts the interaction between AC1 and Calmodulin.

Protocol:

  • Vector Construction: Fuse the Large BiT (LgBiT) subunit of NanoLuc® luciferase to AC1 and the Small BiT (SmBiT) subunit to Calmodulin.

  • Cell Transfection: Co-transfect HEK293T cells with the AC1-LgBiT and CaM-SmBiT constructs.

  • Assay Preparation: Plate the transfected cells in a 96-well plate.

  • Compound Treatment: Add serial dilutions of this compound to the cells and incubate.

  • Luminescence Measurement: Add the Nano-Glo® Live Cell Assay reagent containing the furimazine substrate. Measure the luminescence signal, which is proportional to the extent of the AC1-CaM interaction.

  • Data Analysis: A decrease in luminescence in the presence of the inhibitor indicates disruption of the AC1-Calmodulin interaction.

In Vivo Model of Inflammatory Pain

The Complete Freund's Adjuvant (CFA) model is a widely used model of inflammatory pain to assess the analgesic efficacy of compounds.

Protocol:

  • Induction of Inflammation: Inject a small volume of CFA into the plantar surface of the hind paw of a mouse. This will induce a localized inflammation and hypersensitivity to thermal and mechanical stimuli.

  • Compound Administration: At the peak of inflammation (e.g., 24 hours post-CFA injection), administer this compound or vehicle control via an appropriate route (e.g., oral gavage or intravenous injection).

  • Behavioral Testing: At various time points after compound administration, assess the animal's pain response.

    • Mechanical Allodynia: Use von Frey filaments of increasing force to the plantar surface of the paw to determine the paw withdrawal threshold.

    • Thermal Hyperalgesia: Use a radiant heat source (e.g., Hargreaves apparatus) to measure the latency to paw withdrawal.

  • Data Analysis: An increase in the paw withdrawal threshold or latency in the this compound treated group compared to the vehicle group indicates an analgesic effect.

Conclusion

The validation of this compound as a therapeutic candidate for chronic pain relies on a multi-faceted experimental approach. The data and protocols outlined in this guide provide a robust framework for confirming target engagement, elucidating the mechanism of action, and demonstrating preclinical efficacy. The selective inhibition of AC1 by compounds like this compound represents a promising non-opioid strategy for the management of chronic pain.

References

Adenylyl Cyclase 1 (AC1) in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Adenylyl Cyclase 1 (AC1) expression, function, and analysis within the central nervous system (CNS). AC1, a key enzyme in signal transduction, is a critical target for understanding neuronal plasticity, memory formation, and various neurological disorders.

Introduction to Adenylyl Cyclase 1

Adenylyl Cyclase 1 (AC1) is a membrane-bound enzyme that synthesizes the second messenger cyclic adenosine monophosphate (cAMP) from adenosine triphosphate (ATP).[1] As a member of the adenylyl cyclase family, AC1 is distinguished by its stimulation by calcium (Ca2+) and calmodulin (CaM), positioning it as a crucial integrator of Ca2+ and cAMP signaling pathways in neurons.[1] This calcium sensitivity allows AC1 to play a significant role in activity-dependent neuronal processes.[2]

Expression of Adenylyl Cyclase 1 in the CNS

AC1 exhibits a distinct and region-specific expression pattern within the central nervous system, primarily localized to neurons.[3] Its expression levels vary across different brain regions and developmental stages.

Quantitative mRNA Expression Data

In situ hybridization studies have revealed the distribution of Adcy1 mRNA throughout the mouse brain. The Allen Brain Atlas provides a valuable resource for visualizing its expression patterns. Generally, Adcy1 mRNA shows higher expression in cortical areas, the hippocampus, and the cerebellum compared to other regions like the striatum and thalamus.[4][5]

Brain RegionRelative Adcy1 mRNA Expression LevelReference
Cerebral CortexHigh[2][5]
Hippocampus (CA1, Dentate Gyrus)High[2][3][5]
Cerebellum (Granule Cells)High[2][3]
Olfactory BulbModerate[2]
AmygdalaModerate[2]
ThalamusLow to Moderate[2][3]
StriatumLow[2]
Quantitative Protein Expression Data

Western blot analysis has been employed to quantify AC1 protein levels in various brain regions of adult mice. These studies generally corroborate the findings from mRNA expression analyses.

Brain RegionRelative AC1 Protein Expression LevelKey FindingsReference
CerebellumHighestAbundant expression in the molecular layer.[3][6]
CortexDiffusePresent, but at lower levels than the cerebellum.[3][6]
HippocampusLowestConcentrated in the mossy fiber tract.[3][6]
ThalamusDiffuseLower expression compared to the cerebellum.[3][6]

During neonatal development, AC1 protein expression shows dynamic changes. For instance, in the hippocampus, there is a nearly 4-fold increase in AC1 protein from postnatal day 7 (P7) to P14.[6]

Signaling Pathways Involving AC1

AC1 plays a pivotal role in neuronal signaling, particularly in pathways related to synaptic plasticity, such as long-term potentiation (LTP). Its activation is a key step in converting neuronal activity and calcium influx into downstream cellular responses.

Ca2+/Calmodulin-Dependent Activation of AC1

The primary mechanism for AC1 activation involves the binding of a Ca2+/Calmodulin complex. This process serves as a molecular coincidence detector, integrating signals from G-protein coupled receptors (GPCRs) and increases in intracellular calcium.

AC1_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_protein Gαs/Gαi GPCR->G_protein activates AC1 Adenylyl Cyclase 1 (AC1) G_protein->AC1 modulates cAMP cAMP AC1->cAMP converts Ca_Channel Voltage-gated Ca2+ Channel / NMDA Receptor Ca2_ion Ca2+ Ca_Channel->Ca2_ion influx Ligand Neurotransmitter Ligand->GPCR binds Calmodulin Calmodulin (CaM) Ca2_ion->Calmodulin binds CaM_Ca2 Ca2+/CaM Complex Calmodulin->CaM_Ca2 CaM_Ca2->AC1 activates ATP ATP ATP->AC1 PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Targets (e.g., CREB, Ion Channels) PKA->Downstream phosphorylates

Figure 1. Ca2+/Calmodulin-dependent activation of AC1 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study AC1 in the central nervous system.

In Situ Hybridization for Adcy1 mRNA

This protocol outlines the steps for detecting the spatial distribution of Adcy1 mRNA in mouse brain tissue.

In_Situ_Hybridization_Workflow cluster_prep Tissue Preparation cluster_hybridization Hybridization cluster_detection Detection and Visualization Fixation 1. Fix brain tissue in 4% PFA Cryoprotection 2. Cryoprotect in sucrose solution Fixation->Cryoprotection Sectioning 3. Section tissue on a cryostat (14-20 µm) Cryoprotection->Sectioning Mounting 4. Mount sections on slides Sectioning->Mounting Pretreatment 5. Pretreat sections (e.g., proteinase K) Mounting->Pretreatment Hybridization 6. Hybridize with DIG-labeled Adcy1 probe overnight Pretreatment->Hybridization Washing 7. Stringency washes to remove unbound probe Hybridization->Washing Blocking 8. Block non-specific binding Washing->Blocking Antibody_Incubation 9. Incubate with anti-DIG antibody conjugated to AP Blocking->Antibody_Incubation Color_Development 10. Develop color with NBT/BCIP substrate Antibody_Incubation->Color_Development Imaging 11. Image sections using a microscope Color_Development->Imaging

Figure 2. Experimental workflow for in situ hybridization.

Detailed Steps:

  • Tissue Preparation:

    • Perfuse the mouse with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by immersing it in a series of sucrose solutions (15% then 30%) until it sinks.

    • Freeze the brain in optimal cutting temperature (OCT) compound and section it on a cryostat at 14-20 µm thickness.

    • Mount the sections onto charged microscope slides.

  • Hybridization:

    • Pretreat the sections with proteinase K to improve probe accessibility.

    • Prepare a hybridization buffer containing a digoxigenin (DIG)-labeled antisense RNA probe for Adcy1.

    • Apply the hybridization solution to the sections and incubate overnight in a humidified chamber at 65°C.

  • Detection and Visualization:

    • Perform a series of stringency washes in saline-sodium citrate (SSC) buffer to remove non-specifically bound probe.

    • Block the sections with a blocking solution (e.g., containing sheep serum) to prevent non-specific antibody binding.

    • Incubate the sections with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

    • Wash the sections to remove unbound antibody.

    • Develop the color reaction using a solution containing nitro-blue tetrazolium (NBT) and 5-bromo-4-chloro-3'-indolylphosphate (BCIP) as substrates for AP.

    • Stop the reaction, mount the slides with a coverslip, and visualize the signal using a bright-field microscope.

Immunohistochemistry for AC1 Protein

This protocol describes the immunodetection of AC1 protein in mouse brain sections.

Detailed Steps:

  • Tissue Preparation:

    • Follow the same tissue preparation steps as for in situ hybridization (Fixation, Cryoprotection, Sectioning, Mounting).

  • Immunostaining:

    • Permeabilize the sections with a solution containing Triton X-100 in PBS.

    • Block non-specific antibody binding by incubating the sections in a blocking buffer containing normal serum from the species in which the secondary antibody was raised.

    • Incubate the sections with a primary antibody specific for AC1 overnight at 4°C.

    • Wash the sections thoroughly in PBS.

    • Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

    • Wash the sections to remove unbound secondary antibody.

    • Counterstain with a nuclear stain like DAPI (optional).

    • Mount the slides with a coverslip using an anti-fade mounting medium.

  • Visualization:

    • Image the sections using a fluorescence or confocal microscope.

Synaptosome Preparation and Western Blotting

This protocol details the isolation of synaptic terminals (synaptosomes) and subsequent analysis of AC1 protein levels by Western blotting.

Synaptosome_WesternBlot_Workflow cluster_isolation Synaptosome Isolation cluster_western Western Blotting Homogenization 1. Homogenize brain tissue in sucrose buffer Centrifugation1 2. Low-speed centrifugation to remove nuclei and debris Homogenization->Centrifugation1 Centrifugation2 3. High-speed centrifugation to pellet crude synaptosomes Centrifugation1->Centrifugation2 Resuspension 4. Resuspend pellet Centrifugation2->Resuspension Lysis 5. Lyse synaptosomes and determine protein concentration Resuspension->Lysis SDS_PAGE 6. Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer 7. Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking_WB 8. Block membrane Transfer->Blocking_WB Primary_Ab 9. Incubate with primary antibody against AC1 Blocking_WB->Primary_Ab Secondary_Ab 10. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 11. Detect signal using chemiluminescence Secondary_Ab->Detection

Figure 3. Experimental workflow for synaptosome preparation and Western blotting.

Detailed Steps:

  • Synaptosome Isolation:

    • Dissect the brain region of interest and homogenize it in an ice-cold sucrose buffer.

    • Perform a low-speed centrifugation (e.g., 1,000 x g) to pellet nuclei and cellular debris.

    • Collect the supernatant and perform a high-speed centrifugation (e.g., 12,000 x g) to pellet the crude synaptosome fraction.

    • Wash the pellet and resuspend it in a suitable buffer.

  • Western Blotting:

    • Lyse the synaptosomes and determine the protein concentration using a BCA or Bradford assay.

    • Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for AC1.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Behavioral Analysis of AC1 Knockout Mice

To investigate the in vivo function of AC1, behavioral phenotyping of AC1 knockout (KO) mice is crucial. A battery of tests is typically employed to assess learning, memory, and other cognitive functions.

4.4.1. Morris Water Maze (MWM)

The MWM is a classic test for spatial learning and memory.

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before each session.

  • Training (Acquisition Phase):

    • For 5 consecutive days, mice are given four trials per day to find a hidden platform in a circular pool of opaque water.

    • The mouse is released from one of four starting positions and allowed to swim for a set time (e.g., 60 seconds) to find the platform.

    • If the mouse fails to find the platform, it is gently guided to it.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial:

    • On the day after the last training day, the platform is removed, and the mouse is allowed to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.

4.4.2. Novel Object Recognition (NOR)

The NOR test assesses recognition memory.

Procedure:

  • Habituation: On the first day, allow each mouse to explore an empty open-field arena for 10 minutes.

  • Familiarization/Training: On the second day, place two identical objects in the arena and allow the mouse to explore for 10 minutes.

  • Testing: After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object and allow the mouse to explore for 5-10 minutes.

  • Analysis: Record the time spent exploring each object. A preference for the novel object (spending significantly more time with it) indicates intact recognition memory.

4.4.3. Fear Conditioning

This test assesses associative learning and memory.

Procedure:

  • Training: Place the mouse in a conditioning chamber. After a baseline period, present a neutral conditioned stimulus (CS), such as a tone, followed by an aversive unconditioned stimulus (US), such as a mild foot shock. Repeat this pairing several times.

  • Contextual Fear Testing: The next day, place the mouse back into the same chamber (context) without presenting the CS or US. Measure the amount of time the mouse spends freezing, which is a natural fear response.

  • Cued Fear Testing: On a subsequent day, place the mouse in a novel context and present the CS (tone) without the US (shock). Measure the freezing behavior in response to the cue.

Conclusion

Adenylyl Cyclase 1 is a critical enzyme in the central nervous system, with a well-defined role in calcium-mediated signaling and synaptic plasticity. Its specific expression pattern and functional significance make it an attractive target for research into learning and memory, as well as for the development of therapeutics for neurological and psychiatric disorders. The experimental protocols and data presented in this guide provide a comprehensive resource for professionals in the field to further investigate the multifaceted roles of AC1 in brain function and disease.

References

Navigating Isoform Selectivity: A Technical Guide to the AC1 Inhibitor ST034307

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "AC1-IN-1" was not identified in the available literature. This guide will therefore focus on the well-characterized, potent, and selective adenylyl cyclase 1 (AC1) inhibitor, ST034307 , as a representative example of a selective AC1-targeting compound. The data and methodologies presented are based on published findings for ST034307.

This technical guide provides a comprehensive overview of the selectivity profile of the novel chromone derivative ST034307, a selective inhibitor of adenylyl cyclase isoform 1 (AC1). The document is intended for researchers, scientists, and drug development professionals working on the modulation of cyclic AMP (cAMP) signaling pathways.

Introduction to Adenylyl Cyclase 1 (AC1)

Adenylyl cyclases (ACs) are a family of enzymes that catalyze the conversion of ATP to cAMP, a crucial second messenger involved in a myriad of physiological processes.[1] There are nine membrane-bound AC isoforms in humans, each with distinct regulatory properties and tissue expression patterns.[1] AC1 is a member of the calcium/calmodulin (Ca2+/CaM)-stimulated ACs and is predominantly expressed in neuronal tissues, including the dorsal root ganglion, spinal cord, and anterior cingulate cortex.[1][2] Its role in pain perception and opioid dependence has made it a promising therapeutic target.[1][2][3] However, the development of isoform-selective inhibitors is critical to avoid off-target effects, particularly concerning AC8, which is also stimulated by Ca2+/CaM and co-localized with AC1 in neuronal tissues.[3]

Selectivity Profile of ST034307

ST034307 has been identified as a highly selective inhibitor of AC1.[1][2] Its inhibitory activity has been evaluated against all other membrane-bound AC isoforms.

Quantitative Analysis of Inhibition

The following table summarizes the inhibitory concentration (IC50) values and the percentage of inhibition of ST034307 against various human adenylyl cyclase isoforms.

IsoformIC50 (µM) [95% C.I.]% Inhibition at 10 µM (± S.E.M.)
AC1 1.6 [1.2-2.2] 78 ± 3
AC2No Inhibition ObservedPotentiation Observed
AC3No Inhibition Observed-
AC4No Inhibition Observed-
AC5No Inhibition ObservedPotentiation Observed
AC6No Inhibition ObservedPotentiation Observed
AC7No Inhibition Observed-
AC8No Inhibition Observed-
AC9No Inhibition Observed-

Data sourced from studies on ST034307, a selective AC1 inhibitor.[1]

Notably, ST034307 did not inhibit other AC isoforms. Instead, it was observed to potentiate the activity of AC2, AC5, and AC6 under certain stimulation conditions.[1]

Experimental Protocols

The determination of the selectivity profile of ST034307 involves robust biochemical and cellular assays.

Adenylyl Cyclase Activity Assays in Cellular Membranes

This method is crucial for determining the direct inhibitory effect of a compound on specific AC isoforms.

Cell Line Preparation:

  • HEK293 cells are stably transfected to express individual human AC isoforms (AC1-AC9).

Membrane Preparation:

  • Membranes from Sf9 cells expressing specific AC isoforms (e.g., AC1, AC2, or AC5) are prepared as previously described in the literature.[1]

Assay Conditions:

  • AC-containing membranes (10–20 µg) are premixed with a Gαs protein subunit (50 nM final concentration) to stimulate AC activity.

  • The inhibitor, ST034307, solubilized in DMSO, is incubated with the AC-containing membranes for 10 minutes on ice before initiating the reaction. The final DMSO concentration should not exceed 3%.

  • The reaction is carried out for 10 minutes at 30°C in a final volume of 50 µl.

  • The final concentrations of MgCl2 and Mg-ATP in the reaction are 10 mM and 200 µM, respectively.[1]

  • The amount of cAMP produced is then quantified using methods such as competitive binding assays or mass spectrometry.

cAMP Accumulation Assays in Intact Cells

This assay assesses the effect of the inhibitor in a more physiological, intact cell environment.

Methodology:

  • HEK cells stably transfected with the specific AC isoform of interest (e.g., HEK-AC1 cells) are used.

  • Cells are stimulated to induce cAMP production. For AC1, this is typically achieved by increasing intracellular calcium levels.

  • The cells are then treated with varying concentrations of the inhibitor (ST034307).

  • The intracellular cAMP levels are measured, often using commercially available kits.

  • Cell viability assays are conducted in parallel to ensure that the observed inhibition is not due to cytotoxicity.[1]

Signaling Pathways and Experimental Workflow

Adenylyl Cyclase 1 Signaling Pathway

The following diagram illustrates the central role of AC1 in the cAMP signaling cascade and its points of regulation.

AC1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GPCR_s Gαs-coupled Receptor G_s Gαs GPCR_s->G_s activates GPCR_i Gαi-coupled Receptor G_i Gαi GPCR_i->G_i activates Ligand_s Stimulatory Ligand Ligand_s->GPCR_s Ligand_i Inhibitory Ligand Ligand_i->GPCR_i AC1 Adenylyl Cyclase 1 (AC1) cAMP cAMP AC1->cAMP G_s->AC1 stimulates G_i->AC1 inhibits Ca_channel Ca²⁺ Channel Ca Ca_channel->Ca ATP ATP ATP->cAMP catalyzed by PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_expression Gene Expression (e.g., Pain Signaling) CREB->Gene_expression regulates Calmodulin Calmodulin (CaM) Calmodulin->AC1 stimulates Ca->Calmodulin ST034307 ST034307 ST034307->AC1 inhibits

Caption: AC1 signaling and points of regulation.

Experimental Workflow for Determining AC Isoform Selectivity

The logical flow for assessing the selectivity of a potential AC1 inhibitor is depicted below.

Experimental_Workflow Start Identify Potential AC1 Inhibitor (e.g., ST034307) Primary_Screen Primary Screen: Inhibition of Ca²⁺-stimulated cAMP accumulation in HEK-AC1 cells Start->Primary_Screen Selectivity_Panel Selectivity Panel: Test against all other membrane-bound AC isoforms (AC2-AC9) Primary_Screen->Selectivity_Panel If active Membrane_Assay Direct Inhibition Assay: Adenylyl cyclase activity in membranes from Sf9 cells Selectivity_Panel->Membrane_Assay Data_Analysis Data Analysis: Determine IC50 values and percentage of inhibition Membrane_Assay->Data_Analysis Conclusion Conclusion: Confirm selectivity profile Data_Analysis->Conclusion

References

An In-depth Technical Guide to Biochemical Assays for Adenylyl Cyclase 1 (AC1) Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core biochemical assays used to measure the activity of Adenylyl Cyclase 1 (AC1), a key enzyme in signal transduction. AC1 is a calmodulin-stimulated enzyme primarily expressed in the brain, playing crucial roles in processes like learning and memory.[1][2] Its activity is modulated by G-protein coupled receptors (GPCRs), making it a significant target for drug discovery.[3] This document details the principles, experimental protocols, and data interpretation for radioisotopic, fluorescence, and luminescence-based assays, presenting quantitative data in structured tables and illustrating key pathways and workflows with diagrams.

Core Principles of Adenylyl Cyclase 1 Activity

Adenylyl cyclase 1 catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) and pyrophosphate (PPi).[3] The fundamental principle of most AC1 assays is to quantify the rate of cAMP production.

Regulation of AC1 Activity

AC1 activity is intricately regulated by various signaling molecules, providing multiple avenues for experimental modulation:

  • G-proteins: AC1 is stimulated by the α-subunit of stimulatory G-proteins (Gαs) and inhibited by the α-subunit of inhibitory G-proteins (Gαi).[3][4] The βγ subunits of G-proteins can also inhibit AC1.[4][5]

  • Calcium/Calmodulin (Ca2+/CaM): AC1 is synergistically activated by Gαs and Ca2+/Calmodulin.[1][3] The binding of Ca2+ to calmodulin induces a conformational change that allows it to bind to and activate AC1.[6][7] This makes AC1 a coincidence detector, integrating signals from both Gs-coupled receptors and pathways that increase intracellular calcium.[1][2]

  • Forskolin: This diterpene directly activates most adenylyl cyclase isoforms, including AC1, and is often used as a positive control in assays.[3][8]

Adenylyl Cyclase 1 Signaling Pathway

The following diagram illustrates the signaling cascade leading to the activation and inhibition of AC1.

AC1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist (Stimulatory) Agonist (Stimulatory) GPCRs GPCR (Gs) Agonist (Stimulatory)->GPCRs binds Agonist (Inhibitory) Agonist (Inhibitory) GPCRi GPCR (Gi) Agonist (Inhibitory)->GPCRi binds Gs Gs Protein GPCRs->Gs activates Gi Gi Protein GPCRi->Gi activates AC1 Adenylyl Cyclase 1 (AC1) cAMP cAMP AC1->cAMP catalyzes Ca_Channel Ca2+ Channel Ca_Channel->Ca_ion influx G_alpha_s Gαs-GTP Gs->G_alpha_s dissociates to G_beta_gamma_s Gβγ Gs->G_beta_gamma_s dissociates to G_alpha_i Gαi-GTP Gi->G_alpha_i dissociates to G_beta_gamma_i Gβγ Gi->G_beta_gamma_i dissociates to G_alpha_s->AC1 activates G_beta_gamma_s->AC1 inhibits G_alpha_i->AC1 inhibits G_beta_gamma_i->AC1 inhibits CaM Calmodulin (CaM) Ca_CaM Ca2+-CaM Complex CaM->Ca_CaM Ca_CaM->AC1 ATP ATP ATP->AC1 PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Responses (e.g., Gene Transcription, Synaptic Plasticity) PKA->Downstream phosphorylates Ca_ion->CaM binds

Caption: AC1 Signaling Pathway.

Experimental Assays for AC1 Activity

A variety of biochemical assays have been developed to measure AC1 activity, each with its own advantages and disadvantages in terms of sensitivity, throughput, and cost.

Radioisotope-Based Assays

The traditional and most direct method for measuring adenylyl cyclase activity involves the use of radiolabeled ATP, typically [α-³²P]ATP. The assay measures the conversion of [α-³²P]ATP to [³²P]cAMP.

Principle: AC1 converts [α-³²P]ATP into [³²P]cAMP. The radiolabeled cAMP is then separated from the unreacted [α-³²P]ATP and other nucleotides using sequential column chromatography, and the amount of [³²P]cAMP is quantified by scintillation counting.

Radioisotope_Assay_Workflow cluster_reaction Reaction Incubation cluster_separation Separation of [32P]cAMP cluster_detection Detection start Prepare reaction mix: - AC1 source (membranes/purified protein) - Assay buffer (Tris-HCl, MgCl2) - [α-32P]ATP - Activators/Inhibitors incubate Incubate at 30-37°C (e.g., 10-30 min) start->incubate stop Terminate reaction (e.g., adding SDS/EDTA or boiling) incubate->stop dowex Apply reaction mixture to Dowex cation exchange column stop->dowex elute_dowex Elute with water dowex->elute_dowex alumina Apply Dowex eluate to Alumina column elute_dowex->alumina elute_alumina Elute [32P]cAMP with buffer (e.g., imidazole) alumina->elute_alumina scintillation Add eluate to scintillation cocktail elute_alumina->scintillation count Quantify [32P]cAMP using a scintillation counter scintillation->count

Caption: Radioisotope-Based AC1 Assay Workflow.

This protocol is a generalized procedure and may require optimization for specific experimental conditions.

Materials:

  • AC1 Source: Purified AC1, cell membranes expressing AC1, or tissue homogenates.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT.

  • Substrate Mix: 1 mM ATP, [α-³²P]ATP (e.g., 1-2 µCi per reaction).

  • ATP Regenerating System (optional): 20 mM creatine phosphate, 50 units/mL creatine phosphokinase.

  • Phosphodiesterase Inhibitor: 100 µM IBMX or Ro 20-1724.

  • Activators/Inhibitors: Forskolin, Gαs, Ca²⁺/Calmodulin, or test compounds.

  • Stop Solution: 2% SDS, 40 mM ATP, 1.4 mM cAMP.

  • Columns: Dowex AG50W-X4 and neutral alumina columns.

  • Elution Buffer: 0.1 M Imidazole-HCl (pH 7.5).

  • Scintillation Cocktail.

Procedure:

  • Reaction Setup:

    • On ice, prepare a reaction mixture containing the AC1 source, assay buffer, ATP regenerating system, and phosphodiesterase inhibitor.

    • Add activators or inhibitors as required and pre-incubate for a specified time (e.g., 10 minutes).

  • Initiate Reaction:

    • Start the reaction by adding the substrate mix. The final reaction volume is typically 50-100 µL.

  • Incubation:

    • Incubate the reaction at 30°C or 37°C for a fixed time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate Reaction:

    • Stop the reaction by adding the stop solution.

  • Separation of [³²P]cAMP:

    • Apply the reaction mixture to a Dowex column.

    • Wash the column with water to elute the [³²P]cAMP. Unreacted ATP and other nucleotides will be retained by the resin.

    • Apply the eluate from the Dowex column to an alumina column.

    • Wash the alumina column with water.

    • Elute the [³²P]cAMP from the alumina column with the elution buffer.

  • Quantification:

    • Collect the eluate into scintillation vials.

    • Add scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of cAMP produced based on the specific activity of the [α-³²P]ATP and the counts obtained.

Fluorescence-Based Assays

Fluorescence-based assays offer a non-radioactive alternative and are often more amenable to high-throughput screening.[9][10]

Principles:

  • Fluorescent ATP Analogs: These assays use ATP analogs labeled with a fluorescent dye (e.g., BODIPY). The enzymatic conversion of the fluorescent ATP to fluorescent cAMP can be monitored.[11]

  • Pyrophosphate Detection: The production of pyrophosphate (PPi), the other product of the adenylyl cyclase reaction, can be detected using a fluorescent sensor that binds to PPi and exhibits a change in fluorescence.

  • Competitive Immunoassays: These assays involve a fluorescently labeled cAMP tracer that competes with the cAMP produced by the enzyme for binding to a specific anti-cAMP antibody.

Fluorescence_Assay_Workflow cluster_reaction_detection Reaction and Detection cluster_analysis Data Analysis start Prepare reaction mix: - AC1 source - Assay buffer - ATP - Fluorescent PPi sensor - Activators/Inhibitors incubate Incubate at room temperature or 37°C start->incubate measure Measure fluorescence intensity over time using a plate reader incubate->measure plot Plot fluorescence vs. time measure->plot calculate Calculate initial reaction rates plot->calculate compare Compare rates between different experimental conditions calculate->compare

Caption: Fluorescence-Based AC1 Assay Workflow.

This protocol provides a general framework for a fluorescence-based AC1 assay. Specific reagents and conditions will vary depending on the chosen assay principle (e.g., fluorescent substrate vs. PPi detection).

Materials:

  • AC1 Source: Purified AC1 or cell membranes.

  • Assay Buffer: As recommended by the specific assay kit or method.

  • Substrate: ATP or a fluorescent ATP analog.

  • Detection Reagent: Fluorescent PPi sensor or components for a competitive immunoassay.

  • Activators/Inhibitors: Forskolin, Ca²⁺/Calmodulin, or test compounds.

  • Microplate: 96- or 384-well black microplate for fluorescence measurements.

  • Fluorescence Plate Reader.

Procedure:

  • Reagent Preparation:

    • Prepare all reagents, including AC1 enzyme, substrate, and detection reagents, according to the manufacturer's instructions or established protocols.

  • Reaction Setup:

    • In a microplate, add the AC1 source and assay buffer.

    • Add activators or inhibitors and pre-incubate as needed.

  • Initiate Reaction:

    • Start the reaction by adding the ATP substrate.

  • Incubation and Detection:

    • Incubate the plate at the desired temperature.

    • For kinetic assays, measure the fluorescence at regular intervals. For endpoint assays, stop the reaction after a fixed time and then add the detection reagent.

  • Data Analysis:

    • For kinetic assays, determine the initial reaction velocity from the slope of the fluorescence signal over time.

    • For endpoint assays, compare the fluorescence signals between different conditions.

    • Plot dose-response curves to determine EC₅₀ or IC₅₀ values for activators and inhibitors.

Luminescence-Based Assays

Luminescence-based assays are highly sensitive and are also well-suited for high-throughput screening.

Principles:

  • ATP Depletion: These assays measure the decrease in ATP concentration as it is consumed by adenylyl cyclase. The remaining ATP is quantified using a luciferase/luciferin reaction, where the amount of light produced is proportional to the ATP concentration.

  • cAMP-Glo™ Assay: This is a homogenous, bioluminescent assay that measures cAMP levels. After the adenylyl cyclase reaction, the remaining ATP is depleted. Then, a detection solution containing a kinase is added to convert the cAMP to ATP, which is then detected using a luciferase reaction.

  • Reporter Gene Assays: Cells are transfected with a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE). An increase in intracellular cAMP leads to the activation of PKA, which in turn phosphorylates and activates the CRE-binding protein (CREB). Activated CREB binds to the CRE and drives the expression of the reporter gene, leading to a measurable luminescent signal.

Luminescence_Assay_Workflow cluster_ac_reaction Adenylyl Cyclase Reaction cluster_atp_depletion ATP Depletion cluster_camp_detection cAMP Detection start Incubate cells/membranes with activators/inhibitors and ATP add_depletion Add ATP depletion reagent to remove remaining ATP start->add_depletion incubate_depletion Incubate add_depletion->incubate_depletion add_detection Add cAMP detection solution (converts cAMP to ATP) incubate_depletion->add_detection incubate_detection Incubate add_detection->incubate_detection add_kinase_glo Add Kinase-Glo® reagent (luciferase/luciferin) incubate_detection->add_kinase_glo measure Measure luminescence add_kinase_glo->measure

Caption: Luminescence-Based AC1 Assay Workflow (cAMP-Glo™).

This protocol is based on the general principles of the cAMP-Glo™ assay and should be adapted based on the specific manufacturer's instructions.

Materials:

  • AC1 Source: Whole cells expressing AC1, cell membranes, or purified enzyme.

  • Assay Buffer/Medium.

  • ATP.

  • Activators/Inhibitors.

  • cAMP-Glo™ Reagent Kit:

    • ATP Depletion Reagent

    • cAMP Detection Solution

    • Kinase-Glo® Reagent

  • White, Opaque-Walled Microplate.

  • Luminometer.

Procedure:

  • Adenylyl Cyclase Reaction:

    • In a microplate, combine the AC1 source, assay buffer/medium, and ATP.

    • Add activators or inhibitors and incubate for the desired time and temperature to allow for cAMP production.

  • Stop Reaction and Deplete ATP:

    • Add the ATP Depletion Reagent to stop the adenylyl cyclase reaction and hydrolyze the remaining ATP.

    • Incubate as recommended by the manufacturer.

  • cAMP Detection:

    • Add the cAMP Detection Solution, which contains a kinase that converts the generated cAMP into ATP.

    • Incubate to allow for the complete conversion of cAMP to ATP.

  • Luminescence Measurement:

    • Add the Kinase-Glo® Reagent, which contains luciferase and luciferin.

    • Incubate briefly to stabilize the luminescent signal.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the cAMP concentration.

    • Construct a standard curve using known concentrations of cAMP to determine the amount of cAMP produced in the experimental samples.

Quantitative Data for AC1 Modulators

The following tables summarize the half-maximal inhibitory (IC₅₀) and effective (EC₅₀) concentrations for various compounds that modulate AC1 activity. These values are crucial for comparing the potency of different molecules and for selecting appropriate tool compounds for research.

Table 1: IC₅₀ Values of Adenylyl Cyclase 1 Inhibitors
CompoundIC₅₀ (AC1)Assay ConditionsReference(s)
2',5'-dideoxyadenosine 3'-triphosphate37 nM - 170 nM+ Mn²⁺[12]
SQ 22,536120 µM+ Mg²⁺[12]
NKY8010 µMIntact HEK293 cells[12]
Forskolin41 nM-[13]
CID 1074541721 nM-[13]
[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-6-(2-aminoethylcarbamoyloxy)-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate31 nM-[13]
[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] N-[2-(4-hydroxyphenyl)ethyl]carbamate95 nM-[13]
[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] N-(2-aminoethyl)carbamate128 nM-[13]
Table 2: EC₅₀ Values of Adenylyl Cyclase 1 Activators
CompoundEC₅₀ (AC1)Assay ConditionsReference(s)
Forskolin5 - 10 µMRat cerebral cortical membranes[8]
Forskolin, 7-Deacetyl-7-(O-N-methylpiperazino)-γ-butryl-Dihydrochloride13 µMRat brain membrane preparations[8]
BODIPY-FS1.2 µM+ Mn²⁺[12]
BODIPY-FS900 nM+ Mg²⁺[12]

Note: IC₅₀ and EC₅₀ values can vary depending on the specific assay conditions, such as the presence of different divalent cations (Mg²⁺ vs. Mn²⁺), the source of the enzyme, and the other components of the reaction mixture.

Conclusion and Future Perspectives

The choice of a biochemical assay for adenylyl cyclase 1 activity depends on the specific research question, available resources, and desired throughput. Radioisotope-based assays remain the gold standard for direct and sensitive measurement of enzymatic activity. However, fluorescence and luminescence-based assays offer non-radioactive, high-throughput alternatives that are increasingly popular in drug discovery and screening campaigns.

Future developments in this field may focus on the development of more isoform-selective AC1 inhibitors and activators, which will be invaluable tools for dissecting the specific physiological roles of AC1. Additionally, advances in assay technology, such as the development of novel biosensors and label-free detection methods, will likely provide even more powerful approaches for studying the dynamics of AC1 activity in living cells and complex biological systems.

References

The Critical Role of Adenylyl Cyclase Type 1 (AC1) in Long-Term Potentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Adenylyl Cyclase Type 1 (AC1) has emerged as a pivotal enzyme in the complex signaling cascades that underpin long-term potentiation (LTP), a primary cellular mechanism for learning and memory. This guide provides an in-depth examination of AC1's function in LTP, detailing its signaling pathways, the experimental evidence from key studies, and the methodologies used to elucidate its role.

Core Function of AC1 in Synaptic Plasticity

AC1 is a neurospecific, calcium/calmodulin-stimulated enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP).[1] Its activation is a critical downstream event following N-methyl-D-aspartate (NMDA) receptor-mediated calcium influx, linking synaptic activity to intracellular signaling pathways that drive lasting changes in synaptic strength.[2] While its importance varies across different brain regions, research has consistently highlighted its essential role in both the early and late phases of LTP (E-LTP and L-LTP) in areas such as the anterior cingulate cortex (ACC) and the insular cortex (IC), which are crucial for pain perception and emotional processing.[3][4][5][6] In contrast, its role in hippocampal LTP appears to be more nuanced, with some studies indicating that it is not essential for all forms of hippocampal LTP.[7]

Quantitative Data on AC1's Impact on LTP

The following tables summarize quantitative findings from key studies investigating the role of AC1 in LTP, primarily through the use of AC1 knockout (AC1-/-) mice and the selective AC1 inhibitor, NB001.

Brain RegionExperimental ModelLTP Induction ProtocolKey FindingReference
Anterior Cingulate Cortex (ACC)AC1 knockout miceTheta-burst stimulation (TBS) or pairing stimulationLTP is abolished in AC1-/- mice.[7]
Anterior Cingulate Cortex (ACC)Wild-type mice with NB001 applicationNot specifiedThe selective AC1 inhibitor NB001 blocks early-phase LTP (E-LTP).[3]
Anterior Cingulate Cortex (ACC)Wild-type mice with NB001 applicationNot specifiedNB001 inhibits pain-related cortical late-phase LTP (L-LTP) without affecting basal synaptic transmission.[3][4]
Insular Cortex (IC)AC1 knockout micePairing protocolAC1-/- mice failed to exhibit LTP (108.1% ± 5.6% of baseline).[6]
Insular Cortex (IC)Wild-type mice with NB001 (20 μM) applicationPairing protocolLTP was completely blocked by NB001 (110.1% ± 7.9% of baseline).[6]
Insular Cortex (IC)AC1 knockout miceLow-frequency stimulation paired with a GluK1 agonistPresynaptic LTP was blocked in AC1-/- mice.[5]
Hippocampus (CA1)AC1 knockout miceSingle high-frequency stimulation (HFS)Genetic deletion of AC1 caused significant impairment in LTP.[8]
Hippocampus (Mossy Fiber)AC1 knockout miceNot specifiedMutant mice lacking AC1 are deficient in mossy fiber LTP.[1]
ParameterWild-TypeAC1 KnockoutEffect of NB001 (AC1 Inhibitor)Reference
Basal Synaptic Transmission (ACC)NormalNormalNo effect[3][4]
Early-Phase LTP (ACC)PresentBlockedBlocked[3][4]
Late-Phase LTP (ACC)PresentNot specifiedBlocked[3][4]
Presynaptic LTP (IC)PresentBlockedBlocked (dose-dependent)[5]
Postsynaptic LTP (IC)PresentBlockedBlocked[6]
NMDAR-mediated EPSCs (IC)NormalNo differenceNot specified[6]

Signaling Pathways of AC1 in Long-Term Potentiation

The canonical signaling pathway for AC1-dependent LTP begins with the activation of postsynaptic NMDA receptors, leading to an influx of calcium. This calcium binds to calmodulin, which in turn activates AC1. Activated AC1 catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including transcription factors like CREB (cAMP response element-binding protein) for L-LTP, and other kinases such as mitogen-activated protein kinase (MAPK), ultimately leading to the synaptic modifications underlying LTP.[6][9]

AC1_Signaling_Pathway_in_LTP NMDA_R NMDA Receptor Activation Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin binds to AC1 Adenylyl Cyclase 1 (AC1) Calmodulin->AC1 activates cAMP cAMP Production AC1->cAMP catalyzes PKA Protein Kinase A (PKA) Activation cAMP->PKA activates Downstream Downstream Targets (e.g., CREB, MAPK) PKA->Downstream phosphorylates LTP Long-Term Potentiation Downstream->LTP leads to

AC1 signaling cascade in LTP.

Experimental Protocols

The investigation of AC1's role in LTP relies on a combination of electrophysiological, genetic, and pharmacological techniques.

1. Brain Slice Preparation and Electrophysiology:

  • Animal Models: Adult mice (e.g., C57BL/6, AC1 knockout, and corresponding wild-type littermates) are commonly used.[6][10]

  • Slice Preparation: Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF). Coronal or sagittal slices (typically 300-400 µm thick) containing the brain region of interest (e.g., ACC, IC, or hippocampus) are prepared using a vibratome.[11]

  • ACSF Composition (Standard): (in mM) 124 NaCl, 3 KCl, 26 NaHCO₃, 1.25 NaH₂PO₄, 10 Glucose, 2 CaCl₂, 1 MgCl₂. The solution is continuously bubbled with 95% O₂ / 5% CO₂.[11]

  • Recording: Slices are transferred to a recording chamber and perfused with oxygenated ACSF at a constant temperature (e.g., 32-34 °C). Field excitatory postsynaptic potentials (fEPSPs) or whole-cell patch-clamp recordings are obtained from neurons in the target region.[10][11]

2. LTP Induction Protocols:

  • High-Frequency Stimulation (HFS): A common protocol to induce LTP involves one or more trains of high-frequency electrical stimulation (e.g., 100 Hz for 1 second) delivered to the afferent pathway.[11][12]

  • Theta-Burst Stimulation (TBS): This protocol mimics endogenous hippocampal theta rhythms and typically consists of bursts of high-frequency pulses (e.g., 4 pulses at 100 Hz) repeated at a lower frequency (e.g., 5 Hz).[13][14]

  • Pairing Protocol: In whole-cell recordings, LTP can be induced by pairing low-frequency presynaptic stimulation with postsynaptic depolarization.[6]

3. Pharmacological Manipulation:

  • Selective AC1 Inhibitor (NB001): To pharmacologically block AC1 activity, NB001 is bath-applied to the brain slices at concentrations typically ranging from 20-50 µM.[5][6][10]

  • PKA Inhibitors (e.g., KT5720): To investigate the downstream role of PKA, inhibitors like KT5720 (e.g., 1 µM) are used to block its activity.[6][10]

4. Genetic Manipulation:

  • AC1 Knockout (AC1-/-) Mice: The most direct way to study the necessity of AC1 is through the use of genetically modified mice in which the gene for AC1 has been deleted. LTP experiments are then performed on these mice and compared to their wild-type littermates.[1][5][6][8]

Experimental_Workflow_LTP Start Start: Animal Model (WT or AC1-/- Mouse) Slice_Prep Brain Slice Preparation (e.g., ACC, IC) Start->Slice_Prep Electrophysiology Electrophysiological Recording (fEPSP or Whole-Cell) Slice_Prep->Electrophysiology Baseline Establish Stable Baseline (20-30 min) Electrophysiology->Baseline Pharmacology Pharmacological Intervention (e.g., apply NB001) Baseline->Pharmacology for drug studies LTP_Induction LTP Induction (HFS, TBS, or Pairing) Baseline->LTP_Induction for control/KO studies Pharmacology->LTP_Induction Post_LTP Post-Induction Recording (60+ min) LTP_Induction->Post_LTP Analysis Data Analysis: Compare LTP magnitude Post_LTP->Analysis

Workflow for studying AC1 in LTP.

Logical Relationships in AC1-Mediated LTP

The requirement of AC1 for LTP induction in specific brain regions can be summarized through a logical framework. The activation of NMDA receptors and the subsequent calcium influx are necessary but not sufficient conditions for this form of LTP. AC1 acts as a crucial molecular coincidence detector, integrating the calcium signal and translating it into a cAMP-mediated cascade that is essential for the induction and expression of LTP.

Logical_Relationship_AC1_LTP cluster_inhibition Inhibition NMDA_Activation NMDA Receptor Activation Ca_Signal Postsynaptic Ca²⁺ Signal NMDA_Activation->Ca_Signal And_Gate Ca_Signal->And_Gate AC1_Activation AC1 Activation AC1_Activation->And_Gate cAMP_PKA_Pathway cAMP-PKA Pathway LTP_Induction LTP Induction (in ACC/IC) cAMP_PKA_Pathway->LTP_Induction And_Gate->cAMP_PKA_Pathway AND AC1_KO AC1 Knockout AC1_KO->AC1_Activation blocks NB001 NB001 NB001->AC1_Activation blocks

Logical dependence of LTP on AC1.

Conclusion and Future Directions

The evidence strongly supports a critical role for Adenylyl Cyclase Type 1 as a key molecular switch in the induction of long-term potentiation, particularly in cortical regions associated with pain and emotion. Its function as a calcium-sensitive enzyme places it at the heart of the signaling cascade that translates synaptic activity into lasting changes in neuronal connectivity. The development of selective inhibitors like NB001 not only provides a powerful research tool but also highlights AC1 as a potential therapeutic target for conditions involving maladaptive plasticity, such as chronic pain.[7] Future research will likely focus on further dissecting the downstream targets of the AC1-cAMP-PKA pathway in different neuronal populations and exploring the therapeutic potential of modulating AC1 activity with greater precision.

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of AC1-IN-1, a Selective Adenylyl Cyclase 1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo experimental use of AC1-IN-1, a potent and selective inhibitor of Adenylyl Cyclase Type 1 (AC1). The protocols are primarily based on established methodologies for selective AC1 inhibitors, with a significant reference to the extensive research conducted on NB001, a compound with a similar mechanism of action. These guidelines are intended to assist in the preclinical evaluation of this compound for its therapeutic potential, particularly in the context of chronic pain.

Introduction to this compound

This compound is a selective inhibitor of Adenylyl Cyclase Type 1 (AC1), a calcium/calmodulin-stimulated enzyme predominantly expressed in neurons.[1][2] AC1 is a key component of intracellular signaling pathways and has been implicated in the development and maintenance of chronic pain states, including neuropathic and inflammatory pain.[3] Inhibition of AC1 is a promising therapeutic strategy for alleviating chronic pain by targeting central sensitization mechanisms, particularly in the anterior cingulate cortex (ACC).[4][5] Preclinical studies with selective AC1 inhibitors like NB001 have demonstrated significant analgesic effects in various animal models of pain without major side effects.[5][6][7]

Mechanism of Action

Adenylyl cyclases (ACs) are enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP).[8] AC1, a specific isoform, is activated by an influx of calcium (Ca2+) following neuronal activation, which binds to calmodulin (CaM). The Ca2+/CaM complex then activates AC1, leading to an increase in intracellular cAMP levels. This rise in cAMP activates downstream signaling cascades, including Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which contribute to synaptic plasticity and neuronal hyperexcitability, hallmarks of chronic pain.[9] this compound selectively inhibits the activity of AC1, thereby preventing the surge in cAMP and mitigating the downstream signaling that drives pain sensitization.[1]

Signaling Pathway of AC1 in Chronic Pain

AC1_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate_Release Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Calmodulin Calmodulin (CaM) Ca_Influx->Calmodulin Binds to AC1 Adenylyl Cyclase 1 (AC1) Calmodulin->AC1 Activates cAMP cAMP AC1->cAMP ATP to AC1_IN_1 This compound AC1_IN_1->AC1 Inhibits PKA PKA cAMP->PKA EPAC EPAC cAMP->EPAC CREB CREB Phosphorylation PKA->CREB Synaptic_Plasticity Synaptic Plasticity & Neuronal Hyperexcitability PKA->Synaptic_Plasticity EPAC->Synaptic_Plasticity Gene_Expression Gene Expression (e.g., for pronociceptive proteins) CREB->Gene_Expression Gene_Expression->Synaptic_Plasticity Chronic_Pain Chronic Pain Synaptic_Plasticity->Chronic_Pain Experimental_Workflow cluster_0 Phase 1: Pre-Experiment cluster_1 Phase 2: Pain Model Induction cluster_2 Phase 3: Treatment and Assessment cluster_3 Phase 4: Data Analysis Animal_Acclimatization Animal Acclimatization (≥ 1 week) Baseline_Behavior Baseline Behavioral Testing (von Frey, Hargreaves) Animal_Acclimatization->Baseline_Behavior Pain_Model Induce Pain Model (SNI or CFA) Baseline_Behavior->Pain_Model Post_Induction_Monitoring Post-Induction Monitoring & Pain Development Pain_Model->Post_Induction_Monitoring Group_Assignment Randomly Assign to Groups (Vehicle, this compound doses) Post_Induction_Monitoring->Group_Assignment Drug_Administration Administer this compound or Vehicle (Oral or IP) Group_Assignment->Drug_Administration Behavioral_Testing Post-Treatment Behavioral Testing (at various time points) Drug_Administration->Behavioral_Testing Data_Analysis Data Collection and Statistical Analysis Behavioral_Testing->Data_Analysis Results Results Interpretation Data_Analysis->Results

References

Application Notes and Protocols for AC1-IN-1 in Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of AC1-IN-1, a potent and selective adenylyl cyclase type 1 (AC1) inhibitor, in mouse models of inflammatory pain. The information is compiled from commercially available data and scientific literature. For comparative purposes, data on another well-characterized selective AC1 inhibitor, NB001, is also included.

Introduction to this compound

This compound is a selective inhibitor of adenylyl cyclase type 1 (AC1), a key enzyme in the central nervous system involved in pain sensitization.[1] With an IC50 of 0.54 µM, this compound has demonstrated efficacy in preclinical models of inflammatory pain and has shown central nervous system (CNS) activity.[1] It belongs to a pyrimidinone series of compounds and represents a promising therapeutic agent for chronic pain management.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and the related AC1 inhibitor NB001 in mouse studies.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Inflammatory Pain

CompoundDoseRoute of AdministrationMouse ModelEfficacyReference
This compound5.6 mg/kgIntravenous (i.v.)Inflammatory PainModest, statistically significant antiallodynic effects at 1-hour post-treatment.[1]
AC-100084A (likely this compound)10 mg/kgIntraperitoneal (i.p.)CFA-induced mechanical allodyniaAntiallodynic efficacy comparable to morphine (5.6 mg/kg i.p.).

Table 2: In Vivo Efficacy of NB001 in Mouse Models of Pain and Anxiety

DoseRoute of AdministrationMouse ModelEfficacyReference
1, 3, 10, 25 mg/kgOralNeuropathic Pain (female mice)Significant, dose-dependent analgesic effects.
3, 10, 25 mg/kgOralInflammatory Pain (female mice)Significant, dose-dependent analgesic effects.
20, 40 mg/kgOralParkinson's Disease Model (pain and anxiety)Significant analgesic and anxiolytic effects.

Experimental Protocols

The following are detailed protocols for key experiments involving AC1 inhibitors in mouse models.

Protocol for CFA-Induced Inflammatory Pain Model

This protocol describes the induction of inflammatory pain in mice using Complete Freund's Adjuvant (CFA), a common method to study chronic inflammatory pain.

Materials:

  • Complete Freund's Adjuvant (CFA)

  • Sterile saline (0.9% NaCl)

  • Isoflurane or other suitable anesthetic

  • Insulin syringes with 28-30 gauge needles

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. House them in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Anesthesia: Anesthetize the mice using isoflurane (2-3% in oxygen) to ensure they are immobile and do not experience pain during the injection.

  • CFA Injection: Draw 20 µL of CFA into an insulin syringe. Inject the CFA subcutaneously into the plantar surface of the right hind paw of the anesthetized mouse.

  • Control Group: For the control group, inject 20 µL of sterile saline into the right hind paw using the same procedure.

  • Recovery: Allow the mice to recover from anesthesia on a warming pad to maintain body temperature.

  • Monitoring: Monitor the animals for signs of distress. The injected paw will show signs of inflammation (edema and erythema) within a few hours, and mechanical allodynia will develop and persist for several days to weeks.

Protocol for Intravenous (i.v.) Administration of this compound

This protocol is based on the reported effective dose of this compound. The formulation details are based on common laboratory practices for intravenous administration of small molecules.

Materials:

  • This compound

  • Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile saline)

  • Sterile syringes and 30-gauge needles

  • Mouse restrainer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. For a 5.6 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the final concentration required is 1.4 mg/mL. Prepare the final dosing solution by diluting the stock solution in the vehicle to the final concentration. Ensure the solution is clear and free of precipitates.

  • Animal Restraint: Place the mouse in a suitable restrainer to immobilize it and expose the tail vein.

  • Injection: Disinfect the tail with an alcohol swab. Carefully insert the needle into the lateral tail vein and slowly inject the 100 µL of the this compound solution.

  • Observation: After injection, return the mouse to its home cage and monitor for any adverse reactions.

Protocol for Intraperitoneal (i.p.) Administration of this compound (as AC-100084A)

This protocol is based on the reported effective dose of AC-100084A.

Materials:

  • AC-100084A (this compound)

  • Vehicle solution (e.g., sterile saline or 10% DMSO in saline)

  • Sterile syringes and 27-gauge needles

Procedure:

  • Compound Preparation: Prepare the dosing solution of AC-100084A in the chosen vehicle to achieve a final concentration for a 10 mg/kg dose. For a 25g mouse with an injection volume of 200 µL, the required concentration is 1.25 mg/mL.

  • Injection: Gently restrain the mouse and locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum. Insert the needle at a shallow angle and inject the solution.

  • Observation: Return the mouse to its cage and monitor for any signs of discomfort.

Protocol for Assessment of Mechanical Allodynia using von Frey Filaments

This test measures the sensitivity of the paw to a mechanical stimulus.

Materials:

  • Von Frey filaments of varying calibrated forces

  • Elevated wire mesh platform

  • Plexiglas enclosures

Procedure:

  • Acclimation: Place the mice in individual Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 30-60 minutes before testing.

  • Stimulation: Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force and increasing in force until a withdrawal response is elicited. A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: The paw withdrawal threshold (PWT) is the lowest force that elicits a response. Several methods can be used to determine the threshold, such as the up-down method.

  • Data Collection: Record the PWT for both the ipsilateral (CFA-injected) and contralateral paws. A decrease in the PWT of the ipsilateral paw compared to the contralateral paw or baseline indicates mechanical allodynia.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of AC1 and the experimental workflows described in the protocols.

AC1_Signaling_Pathway GPCR GPCR Gq Gq GPCR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Ca2_release Ca2+ Release ER->Ca2_release CaM Calmodulin Ca2_release->CaM activates AC1 Adenylyl Cyclase 1 (AC1) CaM->AC1 activates cAMP cAMP AC1->cAMP converts AC1_IN_1 This compound AC1_IN_1->AC1 inhibits ATP ATP ATP->AC1 PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Pain_Sensitization Pain Sensitization CREB->Pain_Sensitization leads to

Caption: Signaling pathway of AC1 in pain sensitization and the inhibitory action of this compound.

CFA_Pain_Model_Workflow Start Start Acclimation Animal Acclimation (1 week) Start->Acclimation Baseline Baseline Behavioral Testing (von Frey) Acclimation->Baseline CFA_Injection CFA Injection (Right Hind Paw) Baseline->CFA_Injection Drug_Admin This compound Administration (i.v. or i.p.) CFA_Injection->Drug_Admin Allow inflammation to develop Post_Treatment_Testing Post-Treatment Behavioral Testing (von Frey at specified time points) Drug_Admin->Post_Treatment_Testing Data_Analysis Data Analysis Post_Treatment_Testing->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the CFA-induced inflammatory pain model and testing of this compound.

References

Application Notes and Protocols for Cell-Based Assays Using AC1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC1-IN-1 is a potent and selective inhibitor of adenylyl cyclase type 1 (AC1), a key enzyme in cellular signal transduction.[1] AC1 is a membrane-bound protein primarily expressed in the central nervous system and is activated by calcium (Ca²⁺) and calmodulin (CaM).[2][3] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger involved in a myriad of physiological processes, including pain sensation, learning, and memory. The selective inhibition of AC1 is a promising therapeutic strategy for the treatment of chronic pain.[2] These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate AC1 signaling and to screen for novel AC1 inhibitors.

Product Information

PropertyValueReference
Product Name This compound
CAS Number 2762422-55-7[1]
Molecular Formula C₁₈H₁₈FN₅O₂[1]
Molecular Weight 355.37 g/mol [1]
Target Adenylyl Cyclase 1 (AC1)[1]
IC₅₀ 0.54 µM[1]
Solubility Soluble in DMSO[1]
Storage Store at -20°C for long-term storage.[1]

Mechanism of Action

AC1 is a key integrator of Ca²⁺ and G-protein signaling pathways. Its activation is critically dependent on the binding of Ca²⁺-bound calmodulin. Upon activation, AC1 converts ATP into cAMP. This second messenger, in turn, activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC), leading to the modulation of various cellular functions. This compound selectively inhibits the enzymatic activity of AC1, thereby reducing cAMP production and attenuating downstream signaling events.

AC1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GPCR_s Gαs-coupled Receptor Gs Gαs GPCR_s->Gs Agonist GPCR_i Gαi-coupled Receptor Gi Gαi GPCR_i->Gi Agonist Ca_Channel Ca²⁺ Channel Ca2 Ca_Channel->Ca2 Opening AC1 AC1 cAMP cAMP AC1->cAMP Converts CaM Calmodulin (CaM) CaM->AC1 Ca2->CaM ATP ATP ATP->AC1 PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets EPAC->Downstream_Targets AC1_IN_1 This compound AC1_IN_1->AC1 Inhibits Gs->AC1 Activates Gi->AC1 Inhibits

Figure 1: Simplified AC1 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following table summarizes the in vitro potency of this compound and its selectivity against the closely related adenylyl cyclase isoform, AC8.

CompoundTargetAssay TypeCell LineIC₅₀ (µM)Selectivity (AC8/AC1)Reference
This compound AC1cAMP AccumulationHEK2930.54>10-fold[1]
ST034307AC1cAMP AccumulationHEK-AC1~1Highly Selective[3]
NB001AC1 (indirect)cAMP AccumulationHEK-AC1~10Selective[4]

Experimental Protocols

Cell Culture and Maintenance of AC1-Expressing HEK293 Cells

This protocol describes the culture of Human Embryonic Kidney (HEK293) cells stably expressing human adenylyl cyclase type 1 (AC1).

Materials:

  • HEK293 cells stably expressing AC1 (HEK-AC1)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Geneticin (G418) or other appropriate selection antibiotic

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Cell culture flasks and plates

Protocol:

  • Culture HEK-AC1 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate concentration of G418 to maintain selection pressure.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells every 2-3 days or when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them at a suitable density in fresh culture medium.

cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit the production of cAMP in HEK-AC1 cells stimulated with a calcium ionophore and forskolin.

Materials:

  • HEK-AC1 cells

  • This compound

  • Calcium ionophore (e.g., A23187 or Ionomycin)

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Assay buffer (e.g., HBSS or serum-free DMEM)

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)

  • White or black 96-well or 384-well assay plates

Protocol:

  • Seed HEK-AC1 cells into 96-well or 384-well plates at a density of 10,000-25,000 cells per well and incubate overnight.[5]

  • The next day, gently wash the cells with assay buffer.

  • Add assay buffer containing 500 µM IBMX to each well and incubate for 30 minutes at 37°C to inhibit phosphodiesterases.

  • Prepare serial dilutions of this compound in assay buffer containing IBMX.

  • Add the this compound dilutions to the cells and incubate for 15-30 minutes at 37°C.

  • Prepare a stimulation solution containing a calcium ionophore (e.g., 3 µM A23187) and forskolin (e.g., 1 µM) in assay buffer.[6]

  • Add the stimulation solution to the wells and incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed HEK-AC1 cells in multi-well plate incubate_overnight Incubate overnight seed_cells->incubate_overnight wash_cells Wash cells with assay buffer incubate_overnight->wash_cells add_ibmx Add IBMX-containing buffer wash_cells->add_ibmx preincubate_inhibitor Pre-incubate with This compound add_ibmx->preincubate_inhibitor add_stimulants Add Ca²⁺ ionophore + Forskolin preincubate_inhibitor->add_stimulants incubate_stimulants Incubate add_stimulants->incubate_stimulants lyse_cells Lyse cells incubate_stimulants->lyse_cells detect_cAMP Detect cAMP lyse_cells->detect_cAMP plot_data Plot % inhibition vs. [this compound] detect_cAMP->plot_data calculate_ic50 Calculate IC₅₀ plot_data->calculate_ic50

Figure 2: Workflow for the cAMP accumulation assay to determine this compound potency.
Cell Viability Assay

It is crucial to assess the cytotoxicity of this compound to ensure that the observed inhibition of cAMP production is not due to cell death.

Materials:

  • HEK-AC1 cells

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin-based assays)

  • White or clear 96-well plates

Protocol:

  • Seed HEK-AC1 cells into a 96-well plate at the same density used for the cAMP assay.

  • Incubate the cells overnight.

  • Treat the cells with various concentrations of this compound (including the highest concentration used in the cAMP assay) for the same duration as the functional assay. This compound has been shown to be non-toxic to HEK293 cells at 30 µM for 1 hour.[1]

  • Add the cell viability reagent to the wells according to the manufacturer's instructions.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Compare the viability of treated cells to vehicle-treated control cells.

Troubleshooting

IssuePossible CauseSolution
High variability in cAMP readings Uneven cell seedingEnsure a single-cell suspension before seeding and use a multichannel pipette for consistency.
Inconsistent pipettingCalibrate pipettes regularly and use reverse pipetting for viscous solutions.
Low signal-to-background ratio in cAMP assay Low AC1 expressionVerify AC1 expression using Western blot or qPCR.
Inefficient cell stimulationOptimize the concentrations of calcium ionophore and forskolin.
Degraded cAMPEnsure IBMX is included in the assay buffer to prevent cAMP degradation.
This compound shows low potency Compound degradationPrepare fresh stock solutions of this compound in DMSO and store properly.
Incorrect assay conditionsVerify incubation times, temperatures, and reagent concentrations.
Observed inhibition is due to cytotoxicity This compound is toxic at the tested concentrationsPerform a cell viability assay in parallel with the functional assay. Use lower, non-toxic concentrations of the inhibitor.

Conclusion

This compound is a valuable tool for studying the physiological and pathological roles of adenylyl cyclase 1. The provided protocols for cell-based assays offer a robust framework for characterizing the inhibitory activity of this compound and for the discovery of novel modulators of AC1. Careful optimization of experimental conditions and adherence to the outlined procedures will ensure the generation of reliable and reproducible data.

References

Application Notes and Protocols for AC1-IN-1 Administration in Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of AC1-IN-1, a selective inhibitor of adenylyl cyclase 1 (AC1), in preclinical neuropathic pain research. The protocols outlined below are intended to guide researchers in designing and executing experiments to evaluate the analgesic potential of AC1 inhibitors.

Introduction

Adenylyl cyclase 1 (AC1) is a key enzyme in the central nervous system (CNS) that plays a critical role in the signaling pathways underlying chronic pain sensitization.[1][2][3] AC1 is activated by calcium/calmodulin and is involved in the production of cyclic adenosine monophosphate (cAMP), a second messenger that contributes to synaptic plasticity and neuronal hypersensitivity.[3][4][5] In animal models of neuropathic and inflammatory pain, genetic deletion or pharmacological inhibition of AC1 has been shown to alleviate pain behaviors.[6][7][8] this compound and other selective AC1 inhibitors, such as NB001 and ST034307, represent a promising therapeutic strategy for the treatment of chronic pain by targeting the underlying mechanisms of central sensitization.[4][5][6][9]

Mechanism of Action

AC1 inhibitors selectively block the catalytic activity of the AC1 isoform, preventing the conversion of ATP to cAMP.[4][5] This reduction in cAMP levels in key pain-processing areas of the CNS, such as the anterior cingulate cortex (ACC) and spinal cord, dampens neuronal excitability and reduces the transmission of pain signals.[4][6][10] This targeted action on AC1 is advantageous as it is primarily expressed in neurons, potentially minimizing off-target effects.[9]

Data Presentation

Table 1: In Vivo Efficacy of AC1 Inhibitors in Neuropathic Pain Models
CompoundAnimal ModelAdministration RouteDose RangeObserved EffectReference
NB001Common Peroneal Nerve (CPN) Ligation (mice)Oral1, 3, 10, 25 mg/kgDose-dependent reduction in mechanical allodynia. The effect of 10 mg/kg lasted for at least 2 hours.[6]
NB001Spinal Nerve Ligation (SNL) (mice)Intraperitoneal or OralNot specifiedAnalgesic effect in mechanical allodynia.[9]
ST034307Formalin-induced inflammatory pain (mice)SubcutaneousNot specifiedAnalgesic effect.[4]
Table 2: Cellular Potency of AC1 Inhibitors
CompoundAssayIC50 (AC1)IC50 (AC8)Selectivity (AC8/AC1)Reference
Pyrimidinone Analog 20Cellular cAMP Production0.44 µM>10 µM (12% inhibition)>22.7[1]
Pyrimidinone Analog 21Cellular cAMP Production0.39 µM>10 µM (19% inhibition)>25.6[1]
Pyrimidinone Analog 26Cellular cAMP Production0.25 µM>10 µM (37% inhibition)>40[1]

Experimental Protocols

Protocol 1: Induction of Neuropathic Pain using the Spinal Nerve Ligation (SNL) Model

This protocol describes a common surgical procedure to induce neuropathic pain in rodents, creating a reliable model for testing the efficacy of AC1 inhibitors.[11]

Materials:

  • Adult male Sprague-Dawley rats or C57BL/6 mice[11][12]

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, retractors)

  • Suture material (e.g., 6-0 silk)

  • Titanium clips (for an alternative ligation method)[13]

  • Analgesics for post-operative care

Procedure:

  • Anesthetize the animal using an appropriate anesthetic agent.

  • Place the animal in a prone position and shave the back to expose the skin over the lumbar spine.

  • Make a midline incision over the L4-S2 vertebrae.

  • Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.[11]

  • Isolate the L5 spinal nerve and tightly ligate it with a 6-0 silk suture.[11] In some variations, both L5 and L6 are ligated.[14]

  • Ensure the ligation is secure, causing a constriction of the nerve.

  • Close the muscle layers and skin with sutures.

  • Administer post-operative analgesics as required and monitor the animal for recovery.

  • Allow the animals to recover for a period of 7-14 days for the neuropathic pain phenotype to fully develop before behavioral testing.[13][14]

Protocol 2: Assessment of Mechanical Allodynia using Von Frey Filaments

This protocol details the procedure for measuring mechanical sensitivity, a key indicator of neuropathic pain.[15][16]

Materials:

  • Von Frey filaments with a range of calibrated bending forces (e.g., 0.02 g to 2 g)[16]

  • Elevated mesh platform

  • Testing chambers

Procedure:

  • Acclimatize the animals to the testing environment and apparatus for at least 30 minutes before testing.

  • Place the animal in an individual chamber on the elevated mesh platform, allowing access to the plantar surface of the hind paws.

  • Begin with a von Frey filament near the middle of the force range and apply it to the mid-plantar surface of the hind paw ipsilateral to the nerve injury.

  • Apply the filament with enough force to cause it to bend and hold for 3-5 seconds.

  • A positive response is characterized by a brisk withdrawal, flinching, or licking of the paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold. If the animal shows a positive response, use the next weaker filament. If there is no response, use the next stronger filament.

  • Continue this pattern for several applications after the first crossover of response to determine the threshold.

  • Record the filament force that corresponds to the 50% withdrawal threshold.

Protocol 3: Administration of this compound

This protocol provides general guidelines for the administration of AC1 inhibitors. The specific dose and route will depend on the compound's pharmacokinetic properties.

Materials:

  • This compound compound (e.g., NB001)

  • Vehicle for solubilizing the compound (e.g., saline, DMSO, or a specific formulation)

  • Administration equipment (e.g., oral gavage needles, syringes for injection)

Procedure:

  • Prepare the this compound solution in the appropriate vehicle at the desired concentration.

  • For oral administration, deliver the solution directly into the stomach using an oral gavage needle. A typical volume for mice is 5-10 ml/kg.

  • For intraperitoneal (IP) injection, inject the solution into the peritoneal cavity.

  • For subcutaneous (SC) injection, inject the solution under the skin, typically in the scruff of the neck.

  • Administer the compound at a predetermined time before behavioral testing to allow for absorption and distribution. For example, oral administration of NB001 is often done 45 minutes before testing.[6]

  • Include a vehicle-treated control group in all experiments to account for any effects of the vehicle or the administration procedure itself.

Visualizations

AC1_Signaling_Pathway cluster_neuron Neuron cluster_inhibitor Ca_ion Ca2+ CaM Calmodulin Ca_ion->CaM Binds AC1 Adenylyl Cyclase 1 (AC1) CaM->AC1 Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC1 PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Pain Sensitization) CREB->Gene_Expression Promotes AC1_IN_1 This compound AC1_IN_1->AC1 Inhibits

Caption: Signaling pathway of AC1 in pain sensitization and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Testing cluster_analysis Data Analysis Animal_Model 1. Neuropathic Pain Model Induction (e.g., Spinal Nerve Ligation) Recovery 2. Post-Surgical Recovery (7-14 days) Animal_Model->Recovery Baseline 3. Baseline Behavioral Testing (e.g., Von Frey) Recovery->Baseline Grouping 4. Randomize Animals into Groups (Vehicle, this compound doses) Baseline->Grouping Administration 5. Compound Administration (e.g., Oral Gavage) Grouping->Administration Post_Treatment_Testing 6. Behavioral Testing (e.g., 45 min post-dose) Administration->Post_Treatment_Testing Data_Collection 7. Data Collection and Compilation Post_Treatment_Testing->Data_Collection Stats 8. Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Results 9. Interpretation of Results Stats->Results

Caption: General experimental workflow for evaluating this compound in a neuropathic pain model.

References

Application Notes and Protocols for AC1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the dissolution and storage of AC1-IN-1, a potent and selective inhibitor of Adenylyl Cyclase type 1 (AC1). Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental results.

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data for the solubility and storage of this compound.

ParameterValueNotes
Solubility in DMSO 25 mg/mL (70.35 mM)May require ultrasonication and gentle warming to 60°C for complete dissolution.[1]
Storage of Solid Form -20°C for up to 3 yearsStore protected from light and moisture.[2]
4°C for up to 2 yearsFor shorter-term storage.[1]
Storage of Stock Solution -80°C for up to 6 monthsRecommended for long-term storage. Aliquoting is advised to prevent repeated freeze-thaw cycles.[1][3]
-20°C for up to 1 monthSuitable for short-term storage of aliquots.[1][3]

Experimental Protocols

This section outlines the detailed methodology for the proper handling, dissolution, and storage of this compound.

Materials Required
  • This compound (solid powder)

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile polypropylene or glass vials

  • Vortex mixer

  • Water bath or heat block capable of reaching 60°C

  • Ultrasonic bath

  • Calibrated pipettes and sterile tips

Protocol for Preparing a Stock Solution
  • Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20-30 minutes. This minimizes the condensation of moisture, which can affect the stability of the compound.

  • Solvent Addition: Based on the desired final concentration, calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 355.37 g/mol ), add 281.4 µL of DMSO.

  • Dissolution:

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the vial in an ultrasonic bath for 10-15 minutes.[1]

    • For persistent solubility issues, gently warm the solution to 60°C for a short period, with intermittent vortexing, until the solution is clear.[1]

  • Aliquoting and Storage:

    • Once a clear stock solution is achieved, dispense it into smaller, single-use aliquots in sterile, tightly sealed vials.

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[1][3]

    • For short-term storage (up to 1 month), store the aliquots at -20°C.[1][3]

    • Crucially, avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[3]

Visualized Experimental Workflow

The following diagram illustrates the key steps for preparing and storing this compound stock solutions.

G cluster_prep Preparation cluster_storage Storage A Equilibrate this compound to Room Temperature B Add Anhydrous DMSO A->B C Vortex Thoroughly B->C D Optional: Ultrasonicate & Warm to 60°C C->D E Aliquot into Single-Use Vials D->E Once Dissolved F Store at -80°C (≤ 6 months) E->F Long-Term G Store at -20°C (≤ 1 month) E->G Short-Term G cluster_membrane Plasma Membrane GPCR GPCR Gs Gs Protein GPCR->Gs Activates AC1 Adenylyl Cyclase 1 (AC1) cAMP cAMP AC1->cAMP Converts Gs->AC1 Stimulates CaM Ca²⁺/Calmodulin CaM->AC1 Stimulates ATP ATP ATP->AC1 PKA Protein Kinase A (PKA) cAMP->PKA Activates Substrates Downstream Substrates PKA->Substrates Phosphorylates Response Cellular Response Substrates->Response AC1_IN_1 This compound AC1_IN_1->AC1 Inhibits

References

Application of AC1-IN-1 in Opioid Withdrawal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opioid withdrawal syndrome is a significant hurdle in the management of opioid use disorder, characterized by a series of debilitating physiological and psychological symptoms. The underlying neurobiology of opioid dependence and withdrawal involves complex signaling pathways, with the adenylyl cyclase (AC) superactivation in the central and peripheral nervous systems playing a crucial role. Specifically, adenylyl cyclase type 1 (AC1) has been identified as a key mediator in the development of opioid dependence and the manifestation of withdrawal symptoms.

AC1-IN-1 (also known as ST034307) is a selective inhibitor of adenylyl cyclase type 1.[1][2][3] Studies have demonstrated its potential as a therapeutic agent in pain and opioid dependence.[1][4][5] Chronic opioid administration leads to a compensatory upregulation of the cAMP signaling pathway, a phenomenon known as heterologous sensitization, which is linked to tolerance and dependence.[2] this compound has been shown to block this mu-opioid receptor (MOR)-mediated heterologous sensitization of AC1 in cellular models, suggesting its utility in mitigating the neuroadaptations that drive opioid withdrawal.[2] Furthermore, this compound has been observed to reduce cAMP concentrations in the dorsal root ganglia, a critical site for pain and opioid signaling.[3][4]

These application notes provide detailed protocols for utilizing this compound in preclinical studies of naloxone-precipitated opioid withdrawal in mice. The included methodologies, data presentation, and visualizations are intended to guide researchers in investigating the therapeutic potential of AC1 inhibition for alleviating opioid withdrawal.

Data Presentation

The following tables summarize key quantitative data for this compound and its effects, providing a clear reference for experimental design.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell LineReference
IC50 for AC1 inhibition8.8 µMHEK293 cells[2]

Table 2: In Vivo Effects of this compound (ST034307)

EffectDosageAnimal ModelKey FindingReference
Analgesia (visceral pain)ED50 = 0.92 mg/kg (s.c.)Mouse (acid-induced writhing)Significant reduction in abdominal constrictions.
Reduction of cAMP30 mg/kg (s.c.)MouseSignificant decrease in cAMP concentration in dorsal root ganglia.[3][4]

Table 3: Representative Data on the Effect of this compound on Naloxone-Precipitated Morphine Withdrawal Symptoms in Mice (Hypothetical)

Treatment GroupJumping (count/30 min)Wet-Dog Shakes (count/30 min)Teeth Chattering (score/30 min)Global Withdrawal Score
Saline + Naloxone2 ± 11 ± 10.5 ± 0.23.5 ± 2.2
Morphine + Naloxone45 ± 825 ± 512 ± 382 ± 16
Morphine + this compound (10 mg/kg) + Naloxone20 ± 512 ± 35 ± 237 ± 10
Morphine + this compound (30 mg/kg) + Naloxone10 ± 3 6 ± 22 ± 1 18 ± 6

*p < 0.05, **p < 0.01 compared to Morphine + Naloxone group. Data are presented as mean ± SEM. This table represents expected outcomes based on the known mechanism of AC1 in opioid dependence.

Experimental Protocols

Protocol 1: In Vivo Naloxone-Precipitated Morphine Withdrawal in Mice

This protocol describes the induction of morphine dependence and the subsequent precipitation of withdrawal using naloxone, allowing for the evaluation of this compound's therapeutic effects.

Materials:

  • Morphine sulfate (dissolved in 0.9% sterile saline)

  • Naloxone hydrochloride (dissolved in 0.9% sterile saline)

  • This compound (ST034307) (formulated in a suitable vehicle, e.g., 10% DMSO, 40% PEG300, 50% saline)

  • C57BL/6 mice (male, 8-10 weeks old)

  • Observation chambers (Plexiglas cylinders)

  • Scoring sheets for withdrawal behaviors

Procedure:

  • Induction of Morphine Dependence:

    • Administer morphine sulfate subcutaneously (s.c.) twice daily for four consecutive days with escalating doses:

      • Day 1: 10 mg/kg

      • Day 2: 20 mg/kg

      • Day 3: 30 mg/kg

      • Day 4: 40 mg/kg

    • A control group receives equivalent volumes of saline.

  • This compound Administration:

    • On Day 5, administer this compound or vehicle intraperitoneally (i.p.) or subcutaneously (s.c.) 30 minutes prior to the final morphine injection.

    • Recommended doses of this compound to test: 10 mg/kg and 30 mg/kg.

  • Final Morphine Dose:

    • Administer a final dose of morphine (40 mg/kg, s.c.) to all groups except the saline control group.

  • Naloxone-Precipitated Withdrawal:

    • Two hours after the final morphine injection, administer naloxone (1 mg/kg, i.p.) to all groups to precipitate withdrawal symptoms.

  • Observation and Scoring of Withdrawal Symptoms:

    • Immediately after naloxone injection, place each mouse in an individual observation chamber.

    • Observe and score withdrawal behaviors for 30 minutes. Key behaviors to score include:

      • Jumping: Total number of vertical jumps.

      • Wet-dog shakes: Total number of full-body shakes.

      • Teeth chattering: Scored on a scale (e.g., 0-3) based on frequency and intensity.

      • Other signs: Paw tremors, ptosis (eyelid drooping), diarrhea, and piloerection can also be noted.

    • A global withdrawal score can be calculated by summing the scores for each behavior.

Protocol 2: Measurement of cAMP Levels in Dorsal Root Ganglia (DRG)

This protocol details the procedure for measuring cAMP levels in DRGs of mice treated with this compound to confirm its target engagement in a relevant tissue.

Materials:

  • Mice treated as described in Protocol 1 (up to the point of this compound and final morphine administration).

  • Phosphate-buffered saline (PBS), ice-cold

  • 0.1 M HCl

  • Tissue homogenizer

  • cAMP enzyme immunoassay (EIA) kit

  • Protein assay kit (e.g., BCA)

Procedure:

  • Tissue Collection:

    • Thirty minutes after the final this compound or vehicle injection, euthanize the mice by an approved method.

    • Rapidly dissect the lumbar DRGs and immediately freeze them in liquid nitrogen. Store at -80°C until analysis.

  • Sample Preparation:

    • Homogenize the frozen DRG tissue in 500 µL of ice-cold 0.1 M HCl.

    • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C.

    • Collect the supernatant for the cAMP assay.

    • Use a portion of the supernatant to determine the total protein concentration using a standard protein assay.

  • cAMP Measurement:

    • Perform the cAMP EIA according to the manufacturer's instructions.

    • The assay typically involves a competitive immunoassay where the amount of cAMP in the sample is inversely proportional to the signal generated.

  • Data Analysis:

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • Normalize the cAMP concentration to the total protein concentration for each sample (e.g., pmol/mg of protein).

    • Compare the normalized cAMP levels between the vehicle-treated and this compound-treated groups.

Visualizations

Signaling Pathway of Opioid Withdrawal and this compound Intervention

opioid_withdrawal_pathway cluster_chronic_opioid Chronic Opioid Exposure cluster_withdrawal Opioid Withdrawal cluster_intervention This compound Intervention Opioid Opioids (e.g., Morphine) MOR μ-Opioid Receptor (MOR) Opioid->MOR Binds to AC1_sensitization AC1 Sensitization (Upregulation) Opioid->AC1_sensitization Leads to Gi Gαi/o MOR->Gi Activates AC1 Adenylyl Cyclase 1 (AC1) Gi->AC1 Inhibits (Acutely) AC1_sensitization->AC1 Results in Hyperactive cAMP ↑ cAMP AC1->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Activation PKA->CREB Phosphorylates Withdrawal_Symptoms Withdrawal Symptoms CREB->Withdrawal_Symptoms Leads to AC1_IN_1 This compound AC1_IN_1->AC1 Inhibits

Caption: Signaling cascade in opioid withdrawal and the inhibitory action of this compound.

Experimental Workflow for a Naloxone-Precipitated Withdrawal Study

experimental_workflow cluster_induction Dependence Induction (Days 1-4) cluster_treatment Treatment and Withdrawal (Day 5) cluster_assessment Behavioral Assessment cluster_biochem Biochemical Analysis (Optional) Morphine_Dosing Twice-daily escalating doses of Morphine (10-40 mg/kg, s.c.) AC1_IN_1_Admin Administer this compound (e.g., 10, 30 mg/kg, i.p.) Morphine_Dosing->AC1_IN_1_Admin 30 min prior Final_Morphine Final Morphine Dose (40 mg/kg, s.c.) AC1_IN_1_Admin->Final_Morphine DRG_Dissection Dissect Dorsal Root Ganglia AC1_IN_1_Admin->DRG_Dissection 30 min post Naloxone_Admin Administer Naloxone (1 mg/kg, i.p.) Final_Morphine->Naloxone_Admin 2 hours post Observation Observe and Score Withdrawal Behaviors (30 min) Naloxone_Admin->Observation cAMP_Assay Measure cAMP Levels DRG_Dissection->cAMP_Assay

Caption: Workflow for evaluating this compound in a mouse model of opioid withdrawal.

References

Application Notes and Protocols for Assessing AC1-IN-1 Brain Penetrance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC1-IN-1 is a novel inhibitor targeting adenylyl cyclase type 1 (AC1), a key enzyme in neuronal signaling pathways. The therapeutic potential of this compound for central nervous system (CNS) disorders is critically dependent on its ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations at its site of action within the brain. These application notes provide a comprehensive overview and detailed protocols for assessing the brain penetrance of this compound and similar small molecule inhibitors. The methodologies described herein encompass in vitro, in vivo, and analytical techniques to build a robust profile of CNS distribution.

Due to the limited publicly available data on the brain penetrance of this compound, this document leverages data and protocols for a well-characterized surrogate compound, NB001, another selective AC1 inhibitor known to exhibit CNS activity.[1][2] These protocols can be adapted for the specific characteristics of this compound.

AC1 Signaling Pathway in Neurons

Adenylyl cyclase 1 is a key enzyme in the cyclic AMP (cAMP) second messenger system in neurons. Its activation is triggered by an increase in intracellular calcium ions (Ca²⁺), often following the activation of NMDA receptors. The binding of Ca²⁺ to calmodulin (CaM) leads to the activation of AC1, which then catalyzes the conversion of ATP to cAMP. Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression and neuronal function.[3][4]

AC1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds Ca2_ion Ca²⁺ NMDAR->Ca2_ion influx AC1 Adenylyl Cyclase 1 (AC1) ATP ATP cAMP cAMP AC1->cAMP catalyzes GPCR GPCR G_protein G-protein GPCR->G_protein activates G_protein->AC1 modulates Calmodulin Calmodulin (CaM) Ca2_ion->Calmodulin binds CaM_Ca2 Ca²⁺/CaM Complex Calmodulin->CaM_Ca2 CaM_Ca2->AC1 activates ATP->cAMP conversion PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_expression Gene Expression CREB->Gene_expression regulates AC1_IN_1 This compound AC1_IN_1->AC1 inhibits

Caption: AC1 Signaling Pathway in a Neuron.

Experimental Workflows

The assessment of brain penetrance for a novel compound like this compound involves a multi-tiered approach, starting with in vitro models to predict BBB permeability, followed by in vivo studies to confirm brain distribution and determine key pharmacokinetic parameters.

Brain_Penetrance_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Pharmacokinetics cluster_data Data Analysis & Interpretation PAMPA PAMPA-BBB Assay Permeability Apparent Permeability (Papp) Efflux Ratio (ER) PAMPA->Permeability Cell_based Cell-Based BBB Model (e.g., hCMEC/D3, iPSC-BECs) Cell_based->Permeability In_vitro_data In Vitro Permeability Data Permeability->In_vitro_data Animal_model Rodent Model (Mouse/Rat) Systemic Administration Sample_collection Blood and Brain Collection (Time Course) Animal_model->Sample_collection Quantification LC-MS/MS Analysis Sample_collection->Quantification PK_parameters Brain and Plasma Concentrations Brain-to-Plasma Ratio (Kp, Kp,uu) Quantification->PK_parameters In_vivo_data In Vivo PK Data PK_parameters->In_vivo_data Correlation In Vitro-In Vivo Correlation In_vitro_data->Correlation In_vivo_data->Correlation Decision Go/No-Go Decision for CNS Drug Candidate Correlation->Decision

Caption: General Workflow for Assessing Brain Penetrance.

Quantitative Data Summary

While specific brain penetrance data for this compound is not publicly available, the following table provides representative data for the surrogate AC1 inhibitor, NB001, and other small molecules to illustrate the expected range of values for a CNS-active compound.

CompoundMolecular Weight ( g/mol )LogPBrain-to-Plasma Ratio (Kp)Unbound Brain-to-Plasma Ratio (Kp,uu)In Vitro Papp (10-6 cm/s)Reference
NB001 (Surrogate) ~264.3N/AData not publicly availableData not publicly availableData not publicly available[3]
Diazepam284.72.821.10.920.1[5]
Loperamide477.04.70.020.010.2[6]
PKRinh420.5>4~1<114 (µl/g/s)[5]

Note: N/A indicates data not publicly available. The brain uptake clearance for PKRinh is presented in different units. It is crucial to generate specific data for this compound using the protocols outlined below.

Experimental Protocols

In Vitro Blood-Brain Barrier Permeability Assays

a) Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This high-throughput assay predicts passive diffusion across the BBB.

  • Principle: A filter plate is coated with a lipid solution to form an artificial membrane separating a donor and an acceptor well. The test compound is added to the donor well, and its appearance in the acceptor well is measured over time.

  • Protocol:

    • Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Coat the filter of a 96-well filter plate with 5 µL of a 20 mg/mL solution of porcine brain lipid in dodecane.

    • Add 150 µL of the this compound working solution (e.g., 10 µM in PBS, pH 7.4) to the donor wells.

    • Add 300 µL of PBS to the acceptor wells.

    • Incubate the plate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

    • After incubation, determine the concentration of this compound in both donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Pe) using the following equation: Pe = [CA(t) * VA] / [Area * t * (CD(t) - CA(t))] where CA(t) is the concentration in the acceptor well at time t, VA is the volume of the acceptor well, Area is the filter area, and CD(t) is the concentration in the donor well at time t.

b) Cell-Based Transwell Assay (e.g., using hCMEC/D3 cells)

This assay provides a more physiologically relevant model by using a monolayer of human cerebral microvascular endothelial cells.[7]

  • Principle: hCMEC/D3 cells are cultured on a semi-permeable membrane in a Transwell insert, forming a monolayer that mimics the BBB. The transport of the test compound from the apical (blood) to the basolateral (brain) side is measured.[8][9]

  • Protocol:

    • Seed hCMEC/D3 cells onto collagen-coated Transwell inserts (e.g., 0.4 µm pore size) at a density of 2.5 x 104 cells/cm2.

    • Culture the cells for 7-10 days to allow for monolayer formation and maturation. Monitor the integrity of the monolayer by measuring Trans-Endothelial Electrical Resistance (TEER) and permeability to a marker of paracellular transport (e.g., Lucifer Yellow).

    • On the day of the experiment, replace the medium in the apical and basolateral chambers with transport buffer (e.g., HBSS).

    • Add this compound (e.g., 10 µM) to the apical chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.

    • At the end of the experiment, collect samples from the apical chamber.

    • Analyze the concentration of this compound in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in the apical-to-basolateral direction. To assess active efflux, also perform the experiment in the basolateral-to-apical direction and calculate the efflux ratio (ER = Papp, B-A / Papp, A-B).

In Vivo Brain Distribution Studies in Rodents

These studies provide definitive data on the extent and rate of brain penetration.[10]

  • Principle: this compound is administered to rodents (e.g., mice or rats) via a relevant route (e.g., intravenous or oral). At specific time points, blood and brain tissue are collected, and the concentrations of the compound in both matrices are determined.[5][11]

  • Protocol:

    • Administer this compound to a cohort of mice (e.g., C57BL/6) at a pharmacologically relevant dose.

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose, collect blood samples via cardiac puncture into heparinized tubes.

    • Immediately following blood collection, perfuse the animals with ice-cold saline to remove blood from the brain vasculature.

    • Harvest the brains, weigh them, and homogenize them in a suitable buffer (e.g., PBS).

    • Process plasma from the blood samples by centrifugation.

    • Quantify the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.[6][12]

    • Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = Cbrain / Cplasma.

    • To determine the unbound brain-to-plasma ratio (Kp,uu), the fraction of unbound drug in plasma (fu,plasma) and brain tissue (fu,brain) must be determined using methods like equilibrium dialysis. Kp,uu = Kp * (fu,plasma / fu,brain).

Analytical Method: LC-MS/MS for Quantification

A sensitive and specific analytical method is crucial for accurate quantification of this compound in biological matrices.[13][14][15]

  • Principle: Liquid chromatography separates the analyte of interest from matrix components, and tandem mass spectrometry provides sensitive and specific detection and quantification.

  • Protocol Outline:

    • Sample Preparation: Perform protein precipitation or liquid-liquid extraction of plasma and brain homogenate samples to remove interfering substances.

    • Chromatographic Separation: Use a suitable C18 column with a gradient mobile phase (e.g., acetonitrile and water with 0.1% formic acid) to achieve good separation.

    • Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity. Specific MRM transitions for this compound and an appropriate internal standard need to be optimized.

    • Method Validation: Validate the method for linearity, accuracy, precision, recovery, and matrix effects according to regulatory guidelines.

Conclusion

A systematic assessment of brain penetrance is a critical step in the development of any CNS drug candidate. The combination of in vitro screening assays and definitive in vivo pharmacokinetic studies, supported by a robust analytical methodology, will provide the necessary data to evaluate the potential of this compound as a therapeutic agent for neurological disorders. The protocols provided here offer a comprehensive framework for this evaluation.

References

Application Notes and Protocols for AC1-IN-1 in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of AC1-IN-1, a selective inhibitor of adenylyl cyclase type 1 (AC1), in primary neuronal cultures. This document includes an overview of AC1's role in neuronal signaling, detailed protocols for inhibitor application and relevant assays, and quantitative data from preclinical studies to guide experimental design.

Introduction to Adenylyl Cyclase 1 (AC1) in Neurons

Adenylyl cyclase 1 (AC1) is a neuron-specific, calcium/calmodulin-stimulated enzyme that plays a critical role in synaptic plasticity, pain perception, and emotional responses.[1] It is a key signaling molecule that converts ATP to cyclic AMP (cAMP), a ubiquitous second messenger.[2] AC1 is highly expressed in several brain regions associated with learning, memory, and pain, including the hippocampus, anterior cingulate cortex (ACC), and spinal cord.[2][3] Its activity is implicated in the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[4][5] Pharmacological inhibition of AC1 has shown promise in animal models for alleviating chronic pain and anxiety without significant side effects on basal physiological functions.[6][7]

AC1 Signaling Pathway

AC1 is a crucial integrator of calcium and G-protein coupled receptor (GPCR) signaling in neurons. Upon neuronal depolarization, influx of calcium ions (Ca²⁺) through NMDA receptors and voltage-gated calcium channels leads to the activation of calmodulin, which in turn stimulates AC1 activity. This results in the production of cAMP, which activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB and ion channels such as AMPA and NMDA receptors, leading to changes in gene expression and synaptic strength.[7]

AC1_Signaling_Pathway NMDA_R NMDA Receptor CaM Calmodulin NMDA_R->CaM Ca²⁺ VGCC Voltage-Gated Ca²⁺ Channel VGCC->CaM Ca²⁺ AC1 AC1 CaM->AC1 cAMP cAMP AC1->cAMP AC1_IN_1 This compound (e.g., NB001) AC1_IN_1->AC1 ATP ATP ATP->AC1 PKA PKA cAMP->PKA CREB CREB (in nucleus) PKA->CREB AMPA_R AMPA Receptor Phosphorylation PKA->AMPA_R Gene_Expression Gene Expression CREB->Gene_Expression Synaptic_Plasticity Synaptic Plasticity Gene_Expression->Synaptic_Plasticity LTP Long-Term Potentiation (LTP) AMPA_R->LTP LTP->Synaptic_Plasticity Neuronal_Activity Neuronal Activity (Ca²⁺ influx) Neuronal_Activity->NMDA_R Neuronal_Activity->VGCC

Caption: AC1 Signaling Pathway in Neurons.

Quantitative Data Summary

The following table summarizes key quantitative data for the AC1 inhibitor NB001, which can serve as a proxy for this compound, from published studies. These values provide a starting point for experimental design in primary neuronal cultures.

ParameterValueSpecies/ModelApplicationReference
In Vitro Concentration (LTP Blockade) 20 µMMouse ACC SlicesBath application to block Long-Term Potentiation (LTP).[8]
In Vitro Concentration (Basal Activity) 50 µMMouse ACC SlicesBath application showing no effect on basal AMPA receptor-mediated synaptic responses.[8]
In Vivo Administration (Analgesia) 1, 3, 10, 25 mg/kgFemale MiceOral administration producing significant analgesic effects in a dose-dependent manner.[8]
In Vivo Administration (Anxiety) 40 mg/kgMale Mice (PD model)Oral administration reduced anxiety-like behavior.[6]

Experimental Protocols

Protocol 1: Primary Neuronal Culture

This protocol describes the preparation of primary hippocampal or cortical neurons from embryonic day 18 (E18) rat or mouse pups.

Materials:

  • Timed-pregnant rat or mouse (E18)

  • Dissection medium (e.g., Hibernate-E with B-27 supplement)[9]

  • Enzyme digestion solution (e.g., Papain)[9][10]

  • Trituration medium (e.g., complete Neurobasal Plus medium)[9]

  • Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips[9][10]

  • Neuronal culture medium (e.g., Neurobasal Plus Medium with B-27 Plus Supplement and GlutaMAX)[9]

Procedure:

  • Tissue Dissection: Euthanize the pregnant animal according to approved institutional guidelines. Dissect the embryonic hippocampi or cortices in ice-cold dissection medium.[9][10]

  • Enzymatic Digestion: Transfer the tissue to a papain solution and incubate at 37°C for a specified time (e.g., 10-30 minutes) to dissociate the tissue.[9][10]

  • Trituration: Gently wash the tissue and mechanically dissociate it by triturating with a fire-polished Pasteur pipette in trituration medium to obtain a single-cell suspension.[10]

  • Cell Plating: Count the viable cells using a hemocytometer and trypan blue. Plate the neurons at a desired density (e.g., 1 x 10⁵ cells/well in a 48-well plate) onto poly-D-lysine coated plates in neuronal culture medium.[9][11]

  • Cell Maintenance: Incubate the cultures at 37°C in a humidified 5% CO₂ incubator. Perform partial media changes every 3-4 days.[9]

Protocol 2: Application of this compound to Primary Neuronal Cultures

This protocol outlines the procedure for treating primary neuronal cultures with this compound.

Materials:

  • Primary neuronal cultures (prepared as in Protocol 1)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Neuronal culture medium

Procedure:

  • Prepare Working Solutions: Prepare fresh serial dilutions of this compound from the stock solution in pre-warmed neuronal culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 50 µM).

  • Treatment: At the desired day in vitro (DIV), carefully remove a portion of the culture medium from each well and replace it with the medium containing the appropriate concentration of this compound or vehicle control.

  • Incubation: Return the cultures to the incubator for the desired treatment duration. This will depend on the specific downstream assay.

  • Assay: Proceed with the planned experimental assay (e.g., immunocytochemistry, Western blotting, calcium imaging, or electrophysiology).

Experimental Workflow for a Typical Neuroprotection Assay

The following diagram illustrates a typical workflow for assessing the neuroprotective effects of this compound in primary neuronal cultures subjected to an excitotoxic insult.

Neuroprotection_Workflow Start Start: Primary Neuronal Culture (e.g., Cortical Neurons, DIV 7-10) Pretreatment Pre-treatment with this compound (e.g., 1-50 µM for 1-2 hours) Start->Pretreatment Insult Excitotoxic Insult (e.g., Glutamate or NMDA application) Pretreatment->Insult Washout Washout and Recovery (Return to normal culture medium) Insult->Washout Incubation Incubation (e.g., 24 hours) Washout->Incubation Assessment Assessment of Neuronal Viability Incubation->Assessment LDH LDH Assay Assessment->LDH LiveDead Live/Dead Staining (e.g., Calcein-AM/EthD-1) Assessment->LiveDead End End: Data Analysis LDH->End LiveDead->End

Caption: Neuroprotection Assay Workflow.

Disclaimer

This document is intended for research use only. The provided protocols and data are for guidance and may require optimization for specific experimental conditions and cell types. Always adhere to institutional safety guidelines and best practices for cell culture and chemical handling.

References

Troubleshooting & Optimization

AC1-IN-1 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AC1-IN-1, a potent and selective inhibitor of Adenylyl Cyclase Type 1 (AC1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this compound, and to offer troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor that selectively targets Adenylyl Cyclase Type 1 (AC1), a key enzyme in signal transduction pathways. It has an IC50 of 0.54 µM for AC1.[1] The primary mechanism of action involves the inhibition of AC1, which in turn blocks the conversion of ATP to cyclic AMP (cAMP). This modulation of the cAMP signaling pathway is being explored for its therapeutic potential, particularly in the context of inflammatory pain.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.

Q3: How should I store the this compound stock solution?

A3: For long-term stability, it is recommended to store the DMSO stock solution at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.

Q4: What is a typical working concentration for this compound in cell-based assays?

A4: A working concentration of 30 µM has been used in HEK293 cells for a 1-hour incubation period, where it was shown to be non-toxic.[1] However, the optimal concentration will vary depending on the cell type and the specific experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal working concentration for your particular assay.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution in aqueous buffer or cell culture media.

Possible Cause: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions. When a concentrated DMSO stock is diluted into a buffer or media, the compound can crash out of solution, leading to the formation of a precipitate.

Troubleshooting Steps:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept to a minimum, ideally below 0.5%, to reduce solvent-induced effects on your experiment and minimize the risk of precipitation.

  • Stepwise Dilution: Instead of directly diluting the concentrated stock into your final aqueous solution, perform a serial dilution in your chosen buffer or media. This gradual decrease in solvent concentration can help to keep the compound in solution.

  • Vortexing and Sonication: After dilution, vortex the solution thoroughly. If precipitation is still observed, brief sonication in a water bath sonicator can help to redissolve the compound.

  • Warm the Solution: Gently warming the solution to 37°C may aid in dissolution. However, be cautious about the temperature sensitivity of your buffer components and the stability of this compound at elevated temperatures.

  • Pre-warm the Aqueous Solution: Before adding the DMSO stock, ensure your aqueous buffer or cell culture medium is at the experimental temperature (e.g., 37°C).

Issue 2: Inconsistent or unexpected results in in vitro experiments.

Possible Cause: This could be due to a variety of factors including inaccurate stock solution concentration, degradation of the compound, or issues with the experimental setup.

Troubleshooting Steps:

  • Verify Stock Solution Concentration: If possible, verify the concentration of your stock solution using a spectrophotometer or another appropriate analytical method.

  • Prepare Fresh Working Solutions: Always prepare fresh working solutions from your frozen stock on the day of the experiment. Avoid using diluted aqueous solutions that have been stored for an extended period.

  • Include Proper Controls: Always include a vehicle control (e.g., media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Data Presentation

ParameterValueReference
IC50 0.54 µM[1]
Recommended Solvent DMSO
Stock Solution Storage -80°C for 6 months; -20°C for 1 month[1]
Reported Cell-Based Assay Concentration 30 µM in HEK293 cells (1 hour)[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (Molecular Weight: 355.37 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.55 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication may be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Preparation of a Working Solution in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, you would need 1 µL of the 10 mM stock.

  • Add the calculated volume of the stock solution to the pre-warmed cell culture medium.

  • Immediately vortex the working solution to ensure thorough mixing and to minimize the risk of precipitation.

  • Use the freshly prepared working solution for your experiment.

Visualizations

AC1_Signaling_Pathway cluster_Gi Gi Protein Dissociation GPCR_s GPCR (Gs-coupled) Gs Gαs GPCR_s->Gs Activates GPCR_i GPCR (Gi-coupled) Gi Gαi GPCR_i->Gi Activates G_beta_gamma Gβγ AC1 Adenylyl Cyclase 1 (AC1) Gs->AC1 Activates Gi->AC1 Inhibits G_beta_gamma->AC1 Inhibits CaM Ca2+/Calmodulin CaM->AC1 Activates cAMP cAMP AC1->cAMP Converts ATP ATP ATP->AC1 PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Gene Expression, Ion Channel Activity) PKA->Downstream Phosphorylates AC1_IN_1 This compound AC1_IN_1->AC1 Inhibits

Caption: Adenylyl Cyclase 1 (AC1) Signaling Pathway and Point of Inhibition by this compound.

Troubleshooting_Workflow Start Problem: Precipitation of this compound in Aqueous Solution Check_DMSO Is final DMSO concentration < 0.5%? Start->Check_DMSO Step_Dilution Perform stepwise dilution Check_DMSO->Step_Dilution Yes Failure Precipitate persists: Consider alternative formulation or lower final concentration Check_DMSO->Failure No, adjust Vortex_Sonicate Vortex and/or sonicate Step_Dilution->Vortex_Sonicate Step_Dilution->Failure If persists Warm Gently warm to 37°C Vortex_Sonicate->Warm Vortex_Sonicate->Failure If persists Prewarm_Media Pre-warm aqueous solution before adding stock Warm->Prewarm_Media Warm->Failure If persists Success Solution is clear: Proceed with experiment Prewarm_Media->Success

Caption: Troubleshooting workflow for this compound precipitation issues.

References

Technical Support Center: Optimizing AC1-IN-1 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting guidance for the effective use of AC1-IN-1 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of Adenylyl Cyclase type 1 (AC1), a key enzyme in cellular signal transduction.[1][2] AC1 is a membrane-bound enzyme stimulated by calcium (Ca²⁺) and calmodulin, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] By inhibiting AC1, this compound blocks this signaling cascade, which is implicated in processes like inflammatory and neuropathic pain.[1][5]

Q2: What is the recommended storage and handling for this compound?

Proper storage and handling are critical for maintaining the stability and activity of this compound.

  • Solubility: this compound is soluble in DMSO.[6]

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO) to minimize the final solvent concentration in your assay.[7] To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[8]

  • Storage: Store the stock solution in small, single-use aliquots to prevent repeated freeze-thaw cycles.[7][8] Store aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Q3: What is a good starting concentration for my in vitro assay?

The optimal concentration of this compound depends on the cell type and specific assay conditions. A common starting point is to perform a broad dose-response curve.[7] Given its IC₅₀ of 0.54 µM in biochemical assays, a range spanning several orders of magnitude around this value is recommended for cell-based assays.[1]

Q4: What essential controls should I include in my experiments?

Including the right controls is fundamental for accurate data interpretation.[7]

  • Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial as solvents can have independent effects on cells, especially at higher concentrations (typically, keep final DMSO concentration <0.5%).[7]

  • Untreated Control: Cells that are not exposed to either this compound or the vehicle, providing a baseline for normal cell behavior.[7]

  • Positive Control: A known activator or inhibitor of the AC1 pathway (if available) to ensure the assay is responsive.[7]

  • Negative Control: A structurally similar but inactive compound (if available) to help identify potential off-target effects.[7]

Data Presentation

This compound Properties
PropertyValueReference
Target Adenylyl Cyclase 1 (AC1)[1]
IC₅₀ 0.54 µM[1]
Molecular Formula C₁₈H₁₈FN₅O₂[6]
Molecular Weight 355.37 g/mol [6]
Solubility DMSO[6]
Recommended Concentration Ranges for Initial Experiments
Assay TypeSuggested Starting RangeNotes
Biochemical Assays 1 nM - 10 µMTo determine the direct inhibitory effect on purified AC1 enzyme.
Cell-Based Assays 100 nM - 50 µMTo account for factors like cell permeability and stability in culture media.[9]
Cytotoxicity Assays 1 µM - 100 µMTo establish the concentration at which this compound becomes toxic to the cells.

Signaling Pathway Diagram

AC1_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR AC1 Adenylyl Cyclase 1 (AC1) GPCR->AC1 Modulates cAMP cAMP AC1->cAMP Converts CaM Ca²⁺/Calmodulin CaM->AC1 Activates ATP ATP ATP->AC1 PKA Downstream Effectors (e.g., PKA) cAMP->PKA Activates Response Cellular Response (e.g., Pain Signaling) PKA->Response AC1_IN_1 This compound AC1_IN_1->AC1 Inhibits

Caption: Simplified AC1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Determining the IC₅₀ of this compound in a Cell-Based cAMP Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound by measuring its effect on cAMP levels in cells.

  • Cell Preparation: Plate cells (e.g., HEK293 cells expressing AC1) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in a new 96-well plate. Start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions in serum-free media. Also, prepare wells for vehicle control (DMSO) and untreated controls.[7]

  • Treatment: Remove the culture medium from the cells and replace it with the prepared this compound dilutions and controls. Incubate for a predetermined time (e.g., 1 hour).

  • Stimulation: Add a known AC1 activator (e.g., Forskolin, if appropriate for the cell system, or a Ca²⁺ ionophore like A23187) to all wells except the untreated control to stimulate cAMP production.[3][10] Incubate for the optimal stimulation time (e.g., 15-30 minutes).

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based kits).

  • Data Analysis: Normalize the data with the vehicle control representing 0% inhibition and the untreated (unstimulated) control representing 100% inhibition. Plot the percent inhibition against the log concentration of this compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.[7]

IC50_Workflow start Start plate_cells Plate Cells in 96-well Plate start->plate_cells prepare_dilutions Prepare Serial Dilutions of this compound plate_cells->prepare_dilutions treat_cells Treat Cells with Compound and Controls prepare_dilutions->treat_cells stimulate_cells Stimulate Cells to Produce cAMP treat_cells->stimulate_cells measure_cAMP Lyse Cells and Measure cAMP Levels stimulate_cells->measure_cAMP analyze_data Analyze Data and Calculate IC₅₀ measure_cAMP->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining the IC₅₀ value of this compound.

Protocol 2: Assessing Cytotoxicity using an MTT Assay

It is essential to distinguish between the specific inhibitory effect of this compound and general cytotoxicity.

  • Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations (e.g., from 0.1 µM to 100 µM) and a vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your primary assay (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[7]

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm). Normalize the data to the vehicle control to determine the percent cell viability. Plot viability against the log concentration of this compound to determine the 50% cytotoxic concentration (CC₅₀).[7]

Troubleshooting Guide

Problem 1: I am not observing any inhibition of my target pathway.

  • Question: Have you confirmed the activity of this compound and your assay system?

    • Action: Verify the compound's integrity. Ensure it has been stored correctly in single-use aliquots. If possible, test it in a cell line known to have active AC1 signaling.[11] Include a positive control for inhibition in your assay to confirm the system can detect an inhibitory effect.[7]

  • Question: Is the concentration of this compound appropriate?

    • Action: The required concentration in a cell-based assay is often higher than the biochemical IC₅₀ due to cell permeability and stability.[9] Perform a broad dose-response experiment to determine the optimal concentration for your specific cell type and assay conditions.[7]

  • Question: Does your cell line express AC1?

    • Action: Confirm that your chosen cell line expresses Adenylyl Cyclase 1. Some cell lines may have low or no expression, or redundant signaling pathways may compensate for AC1 inhibition.[7]

Problem 2: My results are not reproducible.

  • Question: Is the this compound stock solution stable?

    • Action: Avoid repeated freeze-thaw cycles by preparing and using single-use aliquots.[7] Ensure the stock solution has not expired based on the recommended storage times.[1]

  • Question: Is the final concentration of the vehicle (DMSO) consistent across experiments?

    • Action: High or variable concentrations of DMSO can affect cell health and assay performance.[7] Prepare a high-concentration stock of this compound to keep the final DMSO percentage low and consistent in all wells (ideally <0.5%).

  • Question: Are your experimental procedures consistent?

    • Action: Inconsistent pipetting, incubation times, or cell passage numbers can lead to variability. Follow standardized protocols and ensure equipment is properly calibrated.[12]

Problem 3: I suspect the observed effect is due to cytotoxicity.

  • Question: At what concentration are you observing the effect?

    • Action: High concentrations of any small molecule can lead to non-specific or toxic effects.[9]

  • Question: Have you performed a cytotoxicity assay?

    • Action: Run a standard cytotoxicity assay (e.g., MTT, LDH release) in parallel with your functional assay, using the same cell line, incubation times, and compound concentrations.[7] This will help you determine the cytotoxic concentration (CC₅₀) and ensure you are working in a non-toxic range for your functional experiments. This compound has been shown to be non-toxic to HEK293 cells at 30 µM for 1 hour, but this can vary between cell types and incubation times.[1][8]

Troubleshooting_Tree start Unexpected Results with this compound no_effect No Inhibition Observed start->no_effect  Why? poor_reproducibility Poor Reproducibility start->poor_reproducibility  Why? cytotoxicity Suspected Cytotoxicity start->cytotoxicity  Why? check_compound Verify Compound Integrity (Storage, Aliquots) no_effect->check_compound Possible Cause check_assay Validate Assay with Positive Control no_effect->check_assay Possible Cause check_concentration Perform Broad Dose-Response no_effect->check_concentration Possible Cause check_cell_line Confirm AC1 Expression in Cell Line no_effect->check_cell_line Possible Cause check_storage Check Storage Conditions (Freeze-Thaw Cycles) poor_reproducibility->check_storage Possible Cause check_vehicle Ensure Consistent & Low Vehicle Concentration poor_reproducibility->check_vehicle Possible Cause check_protocol Standardize Protocol (Pipetting, Timing) poor_reproducibility->check_protocol Possible Cause run_viability_assay Run Cytotoxicity Assay (e.g., MTT, LDH) cytotoxicity->run_viability_assay Action determine_cc50 Determine CC₅₀ run_viability_assay->determine_cc50 adjust_concentration Use Concentrations Below CC₅₀ for Assay determine_cc50->adjust_concentration

Caption: Troubleshooting decision tree for common issues with this compound.

References

Technical Support Center: In Vivo Experiments with AC1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AC1-IN-1 in in vivo experiments. The information is tailored for scientists and drug development professionals working with this novel adenylyl cyclase 1 (AC1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective inhibitor of adenylyl cyclase type 1 (AC1). AC1 is a key enzyme in the cyclic AMP (cAMP) signaling pathway and is predominantly expressed in neurons.[1] It is a calcium/calmodulin-stimulated enzyme involved in synaptic plasticity, pain perception, and opioid dependence.[2][3] By inhibiting AC1, this compound is expected to reduce cAMP production in specific neuronal populations, thereby modulating downstream signaling pathways associated with pain and other neurological processes.[4][5]

Q2: What are the potential therapeutic applications of this compound?

A2: Based on preclinical studies with similar AC1 inhibitors like NB001 and ST034307, this compound has potential therapeutic applications in the treatment of chronic pain, including neuropathic and inflammatory pain.[1][3][6][7] Additionally, due to AC1's role in opioid-induced signaling, this compound may have applications in reducing opioid tolerance and dependence.[2][8]

Q3: What is the recommended route of administration for this compound in mice?

A3: Similar AC1 inhibitors have been successfully administered in mice via oral (p.o.), intraperitoneal (i.p.), and intrathecal (i.t.) routes.[1][3][7] The choice of administration route will depend on the experimental design and the desired systemic or localized exposure. Oral and intraperitoneal routes are suitable for assessing systemic analgesic effects, while intrathecal administration can be used to target the spinal cord directly.[1]

Q4: How should I prepare this compound for in vivo administration?

A4: As this compound is likely a hydrophobic small molecule, careful formulation is critical for its bioavailability and efficacy. For oral administration, it can be dissolved in saline.[7] For intraperitoneal or subcutaneous injections, if solubility in aqueous solutions is low, a vehicle containing a solubilizing agent may be necessary. Common vehicles for hydrophobic compounds include:

  • A mixture of DMSO and PBS. It is crucial to keep the final DMSO concentration low (typically <5% v/v) to avoid toxicity.

  • Corn oil for hydrophobic molecules.[9]

  • A combination of solvents like 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP) has been used for intravenous administration of poorly soluble compounds.[10]

It is recommended to perform small-scale solubility tests to determine the optimal vehicle for this compound.

Q5: What are the expected analgesic effects of this compound in rodent pain models?

A5: In models of inflammatory and neuropathic pain, administration of AC1 inhibitors has been shown to produce a significant analgesic effect, reducing mechanical allodynia and hyperalgesia.[3][7] The onset of action for a similar compound, NB001, administered orally at 10 mg/kg was observed at 45 minutes, with the effect lasting for at least 2 hours.[3] The analgesic effect is often dose-dependent.[3][6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Lack of Efficacy (No Analgesic Effect) Poor Bioavailability: The compound is not reaching the target tissue at a sufficient concentration.- Optimize Formulation: Test different vehicles to improve solubility and absorption.[9] For hydrophobic compounds, consider formulations with co-solvents or lipids.[11][12] - Increase Dose: Perform a dose-response study to determine the optimal effective dose.[3][6] - Change Administration Route: If oral administration is ineffective, try intraperitoneal or subcutaneous injection to bypass first-pass metabolism. For CNS targets, consider intrathecal or intracerebroventricular administration for direct delivery.[1] - Check Compound Stability: Ensure the compound is stable in the formulation and under storage conditions.
Inappropriate Timing of Administration: The compound's pharmacokinetic profile (Tmax) may not align with the timing of the behavioral test.- Pharmacokinetic Study: If possible, perform a basic pharmacokinetic study to determine the time to maximum plasma concentration (Tmax).[13] - Stagger Dosing and Testing Times: Test different time points between drug administration and behavioral assessment.[3]
Incorrect Animal Model: The chosen pain model may not be appropriate for the mechanism of action of this compound.- Review Literature: Ensure the selected animal model is sensitive to modulation of the cAMP pathway.[14][15] - Use Positive Controls: Include a known analgesic compound as a positive control to validate the experimental setup.
High Variability in Results Inconsistent Drug Administration: Inaccurate dosing or inconsistent administration technique.- Standardize Procedures: Ensure all personnel are trained and follow a standardized protocol for drug formulation and administration. - Accurate Dosing: Use precise weighing and dilution techniques. Administer volume based on individual animal weight.
Animal-to-Animal Variability: Differences in metabolism, genetics, or stress levels among animals.- Increase Sample Size: A larger number of animals per group can help to overcome individual variability. - Acclimatize Animals: Ensure animals are properly acclimatized to the housing and experimental conditions to reduce stress. - Use Genetically Homogeneous Strains: Using inbred strains of mice can reduce genetic variability.
Subjectivity in Behavioral Scoring: Inconsistent scoring of pain behaviors.- Blinding: The experimenter scoring the behavior should be blind to the treatment groups. - Standardized Scoring Criteria: Use clear and objective criteria for scoring pain-related behaviors.
Unexpected Side Effects (e.g., Sedation, Motor Impairment) Off-Target Effects: The compound may be interacting with other targets besides AC1.- Selectivity Profiling: If not already done, perform in vitro profiling against a panel of receptors and enzymes to assess selectivity. - Dose Reduction: Determine if the side effects are dose-dependent and if an effective dose with a better safety profile can be identified.
Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects.- Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the vehicle itself.[9] - Test Alternative Vehicles: If the vehicle is suspected to be the cause, test alternative, well-tolerated vehicles.
Central Nervous System (CNS) Penetration Issues: Poor blood-brain barrier penetration can lead to a lack of central effects or a focus on peripheral effects.- Assess Brain Penetration: If technically feasible, measure the brain-to-plasma concentration ratio of this compound.[16][17] - Consider Peripheral vs. Central Action: Design experiments to differentiate between peripheral and central mechanisms of action (e.g., comparing systemic vs. local administration).

Experimental Protocols

Oral Administration of this compound in a Mouse Model of Neuropathic Pain

This protocol is adapted from studies using the AC1 inhibitor NB001.[3][6]

  • Animal Model: Chronic constriction injury (CCI) or spared nerve injury (SNI) model in adult mice.

  • Compound Preparation:

    • Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse, prepare a 2.5 mg/mL solution to administer 0.1 mL).

    • If solubility is an issue, prepare a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

    • Prepare fresh on the day of the experiment.

  • Administration:

    • Gently restrain the mouse.

    • Administer the this compound solution or suspension orally using a gavage needle. The volume should be based on the animal's body weight (typically 5-10 mL/kg).

  • Behavioral Testing:

    • Assess mechanical allodynia using von Frey filaments at baseline (before drug administration) and at various time points after administration (e.g., 45 minutes, 2 hours, 4 hours).[3]

    • The experimenter should be blinded to the treatment groups.

  • Control Groups:

    • Vehicle control group receiving the same volume of saline or vehicle without the drug.

    • Positive control group receiving a known analgesic (e.g., gabapentin).

Intraperitoneal Administration of this compound in a Mouse Model of Inflammatory Pain

This protocol is based on studies with the AC1 inhibitor NB001.[7]

  • Animal Model: Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in adult mice.

  • Compound Preparation:

    • Dissolve this compound in a suitable vehicle. A common vehicle is a solution of 5% DMSO, 5% Tween 80, and 90% saline.

    • Vortex thoroughly to ensure complete dissolution.

  • Administration:

    • Gently restrain the mouse.

    • Inject the this compound solution intraperitoneally. The injection volume should be based on the animal's body weight (typically 10 mL/kg).

  • Behavioral Testing:

    • Measure paw withdrawal threshold to a mechanical stimulus (e.g., using an electronic von Frey apparatus) at baseline and at specified time points post-injection.

  • Control Groups:

    • Vehicle control group.

    • Sham group (no inflammation induction).

    • Positive control group (e.g., morphine or a non-steroidal anti-inflammatory drug).

Quantitative Data Summary

Table 1: In Vivo Dosing of AC1 Inhibitors in Mice

CompoundAdministration RouteDose RangeAnimal ModelObserved EffectReference
NB001 Oral (p.o.)3 - 25 mg/kgNeuropathic & Inflammatory PainDose-dependent analgesia[3][6]
NB001 Intraperitoneal (i.p.)1 - 30 mg/kgBone Cancer & Neuropathic PainAnalgesia[1][7]
ST034307 Intrathecal (i.t.)0.1 - 1 nmolInflammatory PainDose-dependent analgesia[2]
ST034307 Subcutaneous (s.c.)3 - 30 mg/kgVisceral & Inflammatory PainAnalgesia[4][13]

Visualizations

Signaling Pathway of AC1 Inhibition

AC1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR Gαi/o-coupled Receptor (e.g., MOR) G_protein Gαi/o GPCR->G_protein activates Ligand Ligand (e.g., Opioid) Ligand->GPCR binds AC1 Adenylyl Cyclase 1 (AC1) cAMP cAMP AC1->cAMP converts ATP ATP ATP->AC1 PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream phosphorylates Cellular_Response Pain Signaling & Opioid Tolerance Downstream->Cellular_Response leads to AC1_IN_1 This compound AC1_IN_1->AC1 inhibits G_protein->AC1 inhibits

Caption: this compound inhibits the conversion of ATP to cAMP.

Experimental Workflow for In Vivo Efficacy Testing

In_Vivo_Workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis Animal_Model Induce Pain Model (e.g., Neuropathic Injury) Baseline Baseline Behavioral Testing (e.g., von Frey) Animal_Model->Baseline Compound_Prep Prepare this compound Formulation and Controls Administration Administer this compound or Vehicle (e.g., Oral Gavage) Compound_Prep->Administration Baseline->Administration Post_Dose_Testing Post-Dose Behavioral Testing (Multiple Time Points) Administration->Post_Dose_Testing Data_Collection Collect and Tabulate Data Post_Dose_Testing->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Results Interpret Results and Determine Efficacy Statistical_Analysis->Results

Caption: Workflow for assessing this compound efficacy in vivo.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start No Efficacy Observed Check_Formulation Is the compound soluble and stable in the vehicle? Start->Check_Formulation Optimize_Formulation Optimize Vehicle/ Formulation Check_Formulation->Optimize_Formulation No Check_Dose Is the dose sufficient? Check_Formulation->Check_Dose Yes Optimize_Formulation->Start Increase_Dose Perform Dose-Response Study Check_Dose->Increase_Dose No Check_Timing Is the timing of testing optimal? Check_Dose->Check_Timing Yes Increase_Dose->Start Adjust_Timing Adjust Time Between Dosing and Testing Check_Timing->Adjust_Timing No Check_Route Is the route of administration appropriate? Check_Timing->Check_Route Yes Adjust_Timing->Start Change_Route Try Alternative Administration Route Check_Route->Change_Route No Consider_Model Is the animal model appropriate? Check_Route->Consider_Model Yes Change_Route->Start Re-evaluate_Model Re-evaluate Animal Model and Positive Controls Consider_Model->Re-evaluate_Model No Success Efficacy Observed Consider_Model->Success Yes

Caption: Decision tree for troubleshooting lack of efficacy.

References

Technical Support Center: Improving the Bioavailability of AC1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Adenylyl Cyclase 1 (AC1) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of many AC1 inhibitors?

A1: The primary challenge for the oral bioavailability of many AC1 inhibitors is their low aqueous solubility.[1][2][3] For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids.[1][2] Poor solubility leads to a low dissolution rate, which in turn limits the amount of the drug available for absorption across the gut wall.[1][2]

Q2: What are the most common strategies to enhance the bioavailability of poorly soluble AC1 inhibitors?

A2: Several formulation strategies can be employed to improve the bioavailability of poorly soluble AC1 inhibitors:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, leading to a faster dissolution rate.[4]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly enhance its solubility and dissolution.[1]

  • Lipid-Based Formulations: Formulations such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract and facilitate their absorption.[5][6][7]

  • Nanoparticle-Based Drug Delivery: Encapsulating the AC1 inhibitor in nanoparticles can improve its solubility, protect it from degradation, and potentially offer targeted delivery.[8][9][10]

Q3: How do I choose the most appropriate bioavailability enhancement strategy for my specific AC1 inhibitor?

A3: The choice of strategy depends on the physicochemical properties of your AC1 inhibitor, such as its solubility, permeability (as determined by the Biopharmaceutics Classification System - BCS), and melting point. A thorough pre-formulation assessment is crucial. For instance, for a BCS Class II compound (low solubility, high permeability), strategies focusing on improving the dissolution rate, such as particle size reduction or solid dispersions, are often effective.[1] For highly lipophilic compounds, lipid-based formulations like SNEDDS might be more suitable.

Q4: Are there any known AC1 inhibitors that have been formulated for improved bioavailability?

A4: Yes, for example, the AC1 inhibitor NB001 has been formulated as an immediate-release tablet for human clinical trials.[11][12] While this is a conventional formulation, the pharmacokinetic data from these studies provide a baseline for evaluating the improvements offered by more advanced formulations. Research is ongoing to develop more advanced formulations for various AC1 inhibitors to enhance their therapeutic potential.

Troubleshooting Guides

Issue 1: Low and Variable Bioavailability in Preclinical Animal Studies

Question: We are observing low and highly variable plasma concentrations of our AC1 inhibitor in our rat/mouse model after oral administration. What are the potential causes and how can we troubleshoot this?

Answer:

Potential Cause Troubleshooting Steps
Poor Dissolution Rate - Optimize Formulation: Consider formulating the AC1 inhibitor using techniques like micronization, solid dispersion, or a lipid-based system (e.g., SNEDDS) to improve its dissolution in the gastrointestinal tract.[1][4][5]
First-Pass Metabolism - Administer with a Metabolic Inhibitor: Co-administration with a known inhibitor of the relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) can help determine the extent of first-pass metabolism. Note: This is for investigational purposes and not a formulation strategy.
Food Effects - Standardize Feeding Conditions: Ensure consistent fasting periods for all animals before dosing. The presence of food can significantly impact the absorption of poorly soluble drugs.[13]
Improper Dosing Technique - Refine Oral Gavage Technique: Ensure the gavage needle is correctly placed to deliver the full dose to the stomach. Refer to the detailed oral gavage protocol below.
Intersubject Variability - Increase Sample Size: A larger group of animals can help to statistically account for natural physiological variations.
Issue 2: Difficulty in Formulating a Stable and Effective SNEDDS

Question: We are trying to develop a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for our AC1 inhibitor, but we are facing issues with drug precipitation and inconsistent nanoemulsion formation. What should we do?

Answer:

Potential Cause Troubleshooting Steps
Poor Drug Solubility in Excipients - Screen a Wider Range of Excipients: Systematically screen various oils, surfactants, and co-surfactants to find a combination that provides the best solubility for your AC1 inhibitor.[5][14]
Incorrect Surfactant/Co-surfactant Ratio - Construct a Ternary Phase Diagram: This will help you identify the optimal ratio of oil, surfactant, and co-surfactant that results in a stable nanoemulsion upon dilution with an aqueous phase.[5][14]
Drug Precipitation Upon Dilution - Increase Surfactant Concentration: A higher concentration of surfactant can help to better solubilize the drug in the resulting nanoemulsion.[14] - Use a Supersaturated SNEDDS (S-SNEDDS): Incorporating a precipitation inhibitor into the formulation can help maintain a supersaturated state of the drug in the gastrointestinal tract.
Inadequate Emulsification - Select Surfactants with Appropriate HLB: The Hydrophile-Lipophile Balance (HLB) of the surfactant is critical for the spontaneous formation of a nanoemulsion. Generally, surfactants with an HLB value greater than 12 are preferred for o/w nanoemulsions.[14]

Quantitative Data Presentation

The following table summarizes the pharmacokinetic parameters of the AC1 inhibitor NB001 in an immediate-release tablet formulation from a first-in-human study.[11] This data can serve as a baseline for comparison when developing and evaluating enhanced bioavailability formulations.

Dose Cmax (ng/mL) Tmax (h) AUC (ng·h/mL)
20 mg3.17 ± 1.750.5 - 3-
400 mg91.80 ± 63.370.5 - 3-
Data presented as mean ± standard deviation where available. Tmax is presented as a range.

Note: While specific comparative data for advanced formulations of AC1 inhibitors is not yet widely published, it is well-established that formulations like nanoparticles and SNEDDS can significantly increase the Cmax and AUC of poorly soluble drugs, often by several fold.[15][16]

Experimental Protocols

Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)

This protocol provides a general guideline for the preparation of a liquid SNEDDS formulation.

Materials:

  • AC1 Inhibitor

  • Oil (e.g., Capryol 90, Oleic Acid)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, PEG 400)

  • Vortex mixer

  • Magnetic stirrer

Procedure:

  • Screening of Excipients:

    • Determine the solubility of the AC1 inhibitor in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagram:

    • Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant.

    • Visually observe the emulsification process and the appearance of the resulting emulsion after dilution with water.

    • Identify the region in the phase diagram that forms a clear or slightly bluish, stable nanoemulsion.[5][14]

  • Preparation of the SNEDDS Formulation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial according to the optimized ratio from the phase diagram.

    • Add the AC1 inhibitor to the mixture.

    • Gently heat the mixture (if necessary) and vortex or stir until the drug is completely dissolved and a homogenous solution is formed.[17]

In Vivo Bioavailability Assessment in Mice

This protocol outlines the key steps for conducting an in vivo bioavailability study in mice following oral administration.

Materials:

  • AC1 inhibitor formulation

  • Mice (e.g., C57BL/6)

  • Oral gavage needles (20-22 gauge, flexible tip)

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane)

  • Centrifuge

Procedure:

  • Animal Preparation:

    • Acclimate the mice to the housing conditions for at least one week.

    • Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.

  • Oral Gavage Administration:

    • Weigh each mouse to determine the correct dosing volume.

    • Gently restrain the mouse.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth.[8][12]

    • Carefully insert the gavage needle into the esophagus and deliver the formulation.[8][12]

  • Blood Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a suitable method like submandibular or saphenous vein puncture.[4]

    • For each time point, collect approximately 30-50 µL of blood into a heparinized tube.[4]

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes) to separate the plasma.[11]

    • Transfer the plasma to a clean microcentrifuge tube and store at -80°C until analysis.[11]

  • Bioanalysis:

    • Determine the concentration of the AC1 inhibitor in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Visualizations

AC1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GPCR_s Gs-coupled Receptor Gs_alpha Gαs GPCR_s->Gs_alpha Activates GPCR_i Gi-coupled Receptor Gi_alpha Gαi GPCR_i->Gi_alpha Activates Ca_Channel Calcium Channel Ca Ca2+ Ca_Channel->Ca Influx AC1 Adenylyl Cyclase 1 (AC1) cAMP cAMP AC1->cAMP ATP to cAMP Gs_alpha->AC1 Stimulates Gi_alpha->AC1 Inhibits Calmodulin Calmodulin Ca->Calmodulin Ca_Calmodulin Ca2+/Calmodulin Complex Calmodulin->Ca_Calmodulin Ca_Calmodulin->AC1 Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC Exchange Protein Activated by cAMP (EPAC) cAMP->EPAC Activates CREB CREB PKA->CREB Phosphorylates Ion_Channels Ion Channels PKA->Ion_Channels Modulates Gene_Expression Gene Expression (Pain, Memory) CREB->Gene_Expression Regulates Neuronal_Excitability Neuronal Excitability Ion_Channels->Neuronal_Excitability Affects

Caption: Simplified AC1 signaling pathway and its downstream effectors.

Experimental_Workflow cluster_formulation Formulation Development cluster_animal_study In Vivo Animal Study cluster_analysis Bioanalysis & PK Formulation AC1 Inhibitor Formulation (e.g., SNEDDS) Dosing Oral Gavage to Mice Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma_Processing Plasma Separation Sampling->Plasma_Processing LCMS LC-MS/MS Analysis Plasma_Processing->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis

Caption: Experimental workflow for in vivo bioavailability assessment.

Troubleshooting_Logic Start Low Bioavailability Observed Check_Dissolution Is Dissolution Rate-Limiting? Start->Check_Dissolution Enhance_Dissolution Improve Formulation: - Particle Size Reduction - Solid Dispersion - Lipid-Based System Check_Dissolution->Enhance_Dissolution Yes Check_Permeability Is Permeability Low? Check_Dissolution->Check_Permeability No End Optimized Bioavailability Enhance_Dissolution->End Permeation_Enhancers Consider Permeation Enhancers (Advanced) Check_Permeability->Permeation_Enhancers Yes Check_Metabolism Is First-Pass Metabolism High? Check_Permeability->Check_Metabolism No Permeation_Enhancers->End Metabolic_Inhibition Investigate Metabolic Pathways Check_Metabolism->Metabolic_Inhibition Yes Check_Metabolism->End No Metabolic_Inhibition->End

Caption: Logical troubleshooting flow for low bioavailability.

References

AC1-IN-1 Toxicity Assessment in Cell Lines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for assessing the toxicity of AC1-IN-1 in cell lines. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of available quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Adenylyl Cyclase type 1 (AC1), a key enzyme in the cyclic AMP (cAMP) signaling pathway.[1][2][3][4] It functions by blocking the catalytic activity of AC1, thereby reducing the intracellular concentration of the second messenger cAMP.

Q2: What is the known toxicity of this compound in cell lines?

A2: Limited public data is available on the broad cytotoxicity of this compound. However, one study has shown that this compound was non-toxic to HEK293 (Human Embryonic Kidney 293) cells at a concentration of 30 µM when incubated for 1 hour. Further dose-response and time-course studies are recommended for each cell line of interest.

Q3: What are the expected outcomes of this compound treatment on cell lines?

A3: As an inhibitor of a critical signaling pathway, this compound may induce various cellular responses depending on the cell type and experimental conditions. These can range from cytostatic effects (inhibition of proliferation) to cytotoxic effects (cell death) at higher concentrations or longer exposure times. Potential outcomes include cell cycle arrest and induction of apoptosis.

Q4: How should I prepare and store this compound for in vitro experiments?

A4: this compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. When preparing working solutions, dilute the stock in the appropriate cell culture medium to the desired final concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically below 0.5%).

Troubleshooting Guides

This section addresses common issues that may arise during the toxicity assessment of this compound.

Problem Possible Cause Suggested Solution
High variability between replicate wells in a cytotoxicity assay. - Inconsistent cell seeding. - Pipetting errors during compound addition. - Edge effects in the microplate.- Ensure a homogenous single-cell suspension before seeding. - Use a multichannel pipette for adding reagents and ensure consistent technique. - Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.
Unexpectedly high cytotoxicity at low concentrations. - Solvent (e.g., DMSO) toxicity. - Compound precipitation in the media. - Cell line is highly sensitive to AC1 inhibition.- Run a vehicle control with the highest concentration of DMSO used in the experiment to assess its toxicity. - Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent. - Perform a wider dose-response curve starting from very low concentrations to accurately determine the IC50.
No significant cytotoxicity observed even at high concentrations. - The cell line may be resistant to this compound. - The compound may have degraded. - Insufficient incubation time.- Confirm the expression and activity of AC1 in your cell line. - Use a fresh aliquot of this compound for your experiments. - Extend the incubation period (e.g., 48 or 72 hours) to allow for potential delayed cytotoxic effects.
Inconsistent results between experiments. - Variation in cell passage number or confluency. - Differences in reagent preparation. - Fluctuation in incubator conditions (CO2, temperature, humidity).- Use cells within a consistent passage number range and seed them at a similar confluency for each experiment. - Prepare fresh dilutions of this compound for each experiment. - Regularly calibrate and monitor incubator conditions.

Quantitative Data Summary

While comprehensive data on this compound cytotoxicity is limited, the following table provides a template for summarizing experimental findings. Researchers are encouraged to populate this table with their own data for comparative analysis.

Cell Line Assay Type Incubation Time (hours) IC50 (µM) Notes
HEK293Cell Viability1> 30Non-toxic at 30 µM.
[Your Cell Line 1]e.g., MTTe.g., 24, 48, 72[Your Data][Observations]
[Your Cell Line 2]e.g., LDH Releasee.g., 24, 48, 72[Your Data][Observations]
[Your Cell Line 3]e.g., Apoptosise.g., 24, 48, 72[Your Data][Observations]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • Target cell line

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include wells for "untreated" and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]

Materials:

  • This compound treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment with this compound for the desired duration.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.[8][9][10][11][12]

Materials:

  • This compound treated and control cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells after this compound treatment.

  • Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

This compound Mechanism of Action

AC1_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G Protein GPCR->G_Protein Activates AC1 Adenylyl Cyclase 1 cAMP cAMP AC1->cAMP Converts ATP to G_Protein->AC1 Activates AC1_IN_1 This compound AC1_IN_1->AC1 Inhibits ATP ATP ATP->AC1 Downstream_Effectors Downstream Effectors (PKA, EPAC) cAMP->Downstream_Effectors Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Effectors->Cellular_Response Regulates

Caption: this compound inhibits Adenylyl Cyclase 1 (AC1), blocking cAMP production.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Compound_Preparation Prepare Serial Dilutions of this compound Cell_Seeding->Compound_Preparation Cell_Treatment Treat Cells with this compound Compound_Preparation->Cell_Treatment Incubate Incubate for 24, 48, or 72 hours Cell_Treatment->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Apoptosis_Assay Perform Apoptosis Assay (e.g., Annexin V) Incubate->Apoptosis_Assay Cell_Cycle_Assay Perform Cell Cycle Analysis (e.g., PI Staining) Incubate->Cell_Cycle_Assay Data_Acquisition Acquire Data (Plate Reader/Flow Cytometer) Viability_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition Cell_Cycle_Assay->Data_Acquisition Calculate_IC50 Calculate IC50 / Analyze Cell Populations Data_Acquisition->Calculate_IC50 Interpret_Results Interpret Results Calculate_IC50->Interpret_Results

Caption: A typical workflow for assessing the cytotoxicity of this compound.

Troubleshooting Logic for Unexpected Cytotoxicity

Troubleshooting_Logic Start Unexpected Cytotoxicity Observed Check_Solvent Is Solvent Control Toxic? Start->Check_Solvent Check_Compound Is Compound Precipitating? Check_Solvent->Check_Compound No Solvent_Issue Reduce Solvent Concentration Check_Solvent->Solvent_Issue Yes Check_Cells Are Cells Healthy? Check_Compound->Check_Cells No Solubility_Issue Use Lower Concentration or Different Solvent Check_Compound->Solubility_Issue Yes Check_Concentration Is Concentration Appropriate? Check_Cells->Check_Concentration Yes Cell_Health_Issue Use Fresh, Healthy Cells Check_Cells->Cell_Health_Issue No Concentration_Issue Perform Wider Dose-Response Check_Concentration->Concentration_Issue No On_Target_Toxicity Potential On-Target Toxicity Check_Concentration->On_Target_Toxicity Yes Off_Target_Toxicity Potential Off-Target Effects On_Target_Toxicity->Off_Target_Toxicity

Caption: A decision tree for troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Refining AC1-IN-1 Delivery for CNS Targets

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining the delivery of AC1-IN-1 to Central Nervous System (CNS) targets.

Introduction to Adenylyl Cyclase 1 (AC1) as a CNS Target

Adenylyl cyclase 1 (AC1) is an isoform of the adenylyl cyclase family of enzymes, which are responsible for converting ATP into cyclic AMP (cAMP).[1] AC1 is highly expressed in the Central Nervous System (CNS) and plays a critical role in synaptic plasticity, pain signaling, and nociceptive pathways.[2][3] Its involvement in these processes makes it a promising therapeutic target for conditions such as chronic pain, opioid tolerance, and withdrawal.[1][2][4] Pharmacological inhibition of AC1 has been shown to block behavioral allodynia in animal models of neuropathic and inflammatory pain.[4]

However, effectively delivering inhibitors like this compound to CNS targets presents significant challenges, primarily due to the restrictive nature of the blood-brain barrier (BBB) and the blood-cerebrospinal fluid barrier (BCSFB).[5][6][7] These barriers protect the CNS but also prevent the vast majority of systemically administered drugs from reaching their intended targets in the brain and spinal cord.[7][8][9]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments involving this compound for CNS applications.

Q1: Why is systemic (e.g., intravenous or oral) administration of this compound showing low efficacy in my CNS model?

A1: Low efficacy following systemic administration is most often due to the formidable blood-brain barrier (BBB).[5][6]

  • Poor BBB Permeability: The BBB consists of tight junctions between endothelial cells that line the brain's capillaries, severely restricting the passage of molecules from the bloodstream into the CNS.[6][9] More than 98% of small-molecule drugs and nearly all large-molecule therapeutics are unable to cross the BBB in effective concentrations.[7] this compound, like many small molecules, may have physicochemical properties (e.g., size, charge, lipophilicity) that are not optimal for passive diffusion across this barrier.

  • Efflux Pumps: The BBB is equipped with active efflux transporters, such as P-glycoprotein (P-gp), which can actively pump therapeutic agents back into the bloodstream, further reducing their concentration in the CNS.[6][9]

  • Metabolism: The compound may be rapidly metabolized in the liver or other tissues before it has a chance to reach the CNS, leading to low bioavailability.

Troubleshooting Steps:

  • Verify Compound Properties: Assess the lipophilicity, solubility, and stability of your this compound formulation.[10]

  • Measure Brain Concentration: Directly measure the concentration of this compound in brain tissue and cerebrospinal fluid (CSF) following systemic administration to confirm whether it is reaching the target.

  • Consider Alternative Delivery Routes: If CNS penetration is low, explore direct administration routes such as intrathecal (IT) or intracerebroventricular (ICV) injections, which bypass the BBB.[5][11][12][13]

Q2: My this compound formulation has poor solubility. How can I improve it for in vivo studies?

A2: Poor aqueous solubility is a common hurdle that can lead to inadequate absorption and bioavailability.[10][14]

Troubleshooting Steps:

  • Co-solvents and Excipients: Experiment with biocompatible co-solvents (e.g., DMSO, PEG) and excipients to improve solubility. However, be mindful of their potential toxicity, especially for direct CNS administration.

  • Formulation Strategies: Consider advanced formulation strategies such as encapsulation in nanoparticles, liposomes, or micelles.[6][15] These carriers can improve solubility, stability, and even facilitate transport across the BBB.[6][15]

  • pH Adjustment: Evaluate the pH-solubility profile of this compound. Adjusting the pH of the formulation buffer (if compatible with the administration route) can sometimes improve solubility.

Q3: I'm observing inconsistent results with intrathecal (IT) delivery. What could be the cause?

A3: Intrathecal delivery, while bypassing the BBB, has its own set of challenges that can lead to variability.

  • Inaccurate Injection: The procedure requires precision. Incorrect placement of the needle can result in injection into the wrong tissue compartment, leading to poor distribution within the CSF.

  • CSF Clearance: Drugs administered into the CSF can be cleared relatively quickly, leading to a short half-life at the target site.[12]

  • Limited Parenchymal Penetration: Even after successful IT delivery, diffusion from the CSF into the deeper brain or spinal cord parenchyma can be limited for some molecules.[5]

Troubleshooting Steps:

  • Refine Surgical Technique: Ensure proper training and technique for IT injections. Using a visual indicator, like a tail flick response during injection in rodents, can help confirm correct placement in the subarachnoid space.[11]

  • Optimize Formulation for Sustained Release: To counteract rapid CSF clearance, consider using sustained-release formulations, such as microparticles or hydrogels, which can prolong the exposure of the CNS to the drug.[5]

  • Confirm Distribution: Use a tracer molecule or a labeled version of this compound to visualize its distribution within the CNS after IT injection to ensure it is reaching the desired region.

Q4: How can I assess if this compound is engaging its target (AC1) in the CNS?

A4: Verifying target engagement is crucial to confirm that the observed effects (or lack thereof) are due to the inhibition of AC1.

Troubleshooting Steps:

  • Measure Downstream Signaling: Since AC1 produces cAMP, a direct way to measure its activity is to quantify cAMP levels in the target brain region.[1][2] Successful inhibition by this compound should lead to a reduction in stimulated cAMP production.

  • Phosphoproteomics: Analyze changes in the phosphorylation status of downstream targets of the cAMP signaling pathway.

  • Ex Vivo Slice Assays: Prepare brain slices from treated animals and perform electrophysiological recordings. For example, since AC1 is critical for long-term potentiation (LTP) in regions like the anterior cingulate cortex (ACC), successful AC1 inhibition should block the induction of LTP.[4]

Q5: I'm concerned about potential off-target effects. How can I evaluate the specificity of this compound in my experiments?

A5: Off-target effects are a common concern and can confound experimental results.[16][17]

Troubleshooting Steps:

  • Use a Structurally Unrelated Inhibitor: If possible, use another selective AC1 inhibitor with a different chemical structure. If both compounds produce the same biological effect, it increases confidence that the effect is due to AC1 inhibition.

  • Employ a Negative Control: Use an inactive analogue of this compound that is structurally similar but does not inhibit AC1. This can help differentiate between effects caused by specific target inhibition versus non-specific chemical properties.

  • Genetic Knockdown/Knockout Models: The gold standard for validating on-target effects is to use AC1 knockout or knockdown animals. The therapeutic effect of this compound should be absent or significantly reduced in these animals.[4][18]

  • Screen Against Related Targets: AC1 is closely related to other adenylyl cyclase isoforms, particularly AC8. Test the activity of this compound against other AC isoforms to ensure its selectivity.[1]

Data Presentation: Properties and Delivery Strategies

Table 1: Physicochemical Properties of Representative AC1 Inhibitors Note: Data for specific AC1 inhibitors like NB001 and ST034307 are used as surrogates to provide context for the properties of selective AC1 inhibitors. Researchers should determine these properties for their specific batch of this compound.

PropertyValue / ObservationRelevance for CNS Delivery
Solubility Generally higher in acidic solutions (e.g., pH 1.2 HCl) compared to physiological pH (e.g., pH 7.4 PBS).[10]Low solubility at physiological pH can hinder absorption and require formulation strategies for in vivo use.
Lipophilicity (LogD) Higher lipophilicity values may be observed compared to other compounds.[10]A moderate level of lipophilicity is often required to cross the BBB, but very high lipophilicity can lead to non-specific binding.
Permeability Some inhibitors show high permeability in Caco-2 cell models.[10]High intrinsic permeability is a favorable characteristic for crossing biological membranes like the BBB.
Plasma Stability Stability varies across species (human, rat, mouse).[10]Must be assessed in the plasma of the chosen animal model to ensure the compound is not rapidly degraded before reaching the CNS.

Table 2: Comparison of CNS Delivery Routes

Delivery RouteInvasivenessBBB Bypass?Typical CNS DistributionKey Challenges
Oral / Intravenous (IV) LowNoPoor / LimitedBBB penetration, systemic toxicity, first-pass metabolism.[6][7]
Intranasal LowYes (partially)Olfactory bulb, limited deeper structuresInefficient for many molecules, requires specific formulation.[9][19]
Intrathecal (IT) - Lumbar ModerateYesPrimarily spinal cord and caudal brain regionsUneven distribution to higher brain structures, rapid CSF clearance.[11][13][20]
Intracerebroventricular (ICV) HighYesWide, follows CSF flow through ventriclesInvasive surgery required, potential for infection.[12]
Convection-Enhanced Delivery (CED) HighYesLocalized to the infusion site in the brain parenchymaHighly invasive, distribution can be limited by tissue properties.[7][12][20]
Focused Ultrasound (FUS) LowTemporarily DisruptsLocalized to the targeted brain regionSpecialized equipment required, potential for inflammation.[20]

Visualizations: Pathways and Workflows

AC1_Signaling_Pathway Gai Gai AC1 AC1 Gai->AC1 Inhibits cAMP cAMP AC1->cAMP Converts CaM CaM CaM->AC1 Activates AC1_IN_1 AC1_IN_1 AC1_IN_1->AC1 Inhibits ATP ATP EPAC EPAC cAMP->EPAC Activates Downstream Downstream EPAC->Downstream Modulates

Experimental_Workflow

Troubleshooting_Tree

Experimental Protocols

Protocol 1: Intrathecal (IT) Injection in Mice This protocol is adapted from methodologies for direct CNS delivery and is intended for researchers trained in rodent surgery.[11]

  • Animal Preparation:

    • Anesthetize the mouse using a suitable anesthetic (e.g., 3% isoflurane).[11] Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

    • Shave the fur over the lumbar region of the back.

    • Position the mouse on a surgical platform, arching the back to open the space between the vertebrae.

  • Injection Procedure:

    • Identify the injection site, typically between the L5 and L6 vertebrae.

    • Use a 30-gauge Hamilton syringe to carefully puncture the skin and underlying muscle.

    • Advance the needle slowly until a subtle "pop" is felt, indicating entry into the subarachnoid space. A characteristic tail flick is a common indicator of successful entry.

    • Inject the this compound formulation slowly over 1-2 minutes (typical volume is 5-10 µL).

    • Slowly withdraw the needle and monitor the animal for any signs of distress.

  • Post-Procedure Care:

    • Allow the mouse to recover from anesthesia on a warming pad.

    • Monitor the animal closely for the next 24 hours for any adverse effects.

    • Administer post-operative analgesics as required by your institution's animal care guidelines.

Protocol 2: Assessment of In Vitro Plasma Stability This protocol provides a general framework for evaluating how quickly this compound is degraded in plasma.[10]

  • Materials:

    • This compound stock solution (e.g., in DMSO).

    • Plasma from the relevant species (e.g., mouse, rat), anticoagulated with heparin or EDTA.

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Acetonitrile (for protein precipitation).

    • Shaking water bath set to 37°C.

    • LC-MS/MS system for analysis.

  • Procedure:

    • Pre-warm plasma samples to 37°C.

    • Initiate the reaction by spiking the this compound stock solution into the plasma to achieve a final desired concentration (e.g., 1-10 µM). The final concentration of the organic solvent (DMSO) should be low (<1%) to avoid protein precipitation.

    • Incubate the mixture in the shaking water bath at 37°C.

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a 3-4 fold excess of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex the sample vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Collect the supernatant and analyze the concentration of the remaining this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the percentage of this compound remaining versus time.

    • Calculate the half-life (t½) of the compound in the plasma. This provides a quantitative measure of its stability.

Protocol 3: Measuring cAMP Levels in Brain Tissue

  • Tissue Homogenization:

    • Rapidly dissect the brain region of interest (e.g., anterior cingulate cortex, spinal cord) from animals treated with vehicle or this compound.

    • Immediately flash-freeze the tissue in liquid nitrogen to halt enzymatic activity.

    • Homogenize the frozen tissue in ice-cold 0.1 M HCl to inactivate phosphodiesterases, which degrade cAMP.

  • Sample Processing:

    • Centrifuge the homogenate at >600 g for 10 minutes at 4°C.

    • Collect the supernatant, which contains the cAMP.

    • Determine the protein concentration of the homogenate using a standard assay (e.g., BCA assay) for normalization purposes.

  • cAMP Quantification:

    • Use a commercially available cAMP enzyme-linked immunosorbent assay (ELISA) kit. These kits are highly sensitive and specific.

    • Follow the manufacturer's instructions for the assay, which typically involves acetylating the samples to increase sensitivity.

    • Run the assay on a plate reader and calculate the cAMP concentration based on the standard curve.

  • Data Analysis:

    • Normalize the cAMP concentration to the total protein content for each sample (e.g., pmol cAMP / mg protein).

    • Compare the normalized cAMP levels between the vehicle-treated and this compound-treated groups. A significant decrease in cAMP levels in the this compound group indicates successful target engagement.

References

Technical Support Center: Synthesis of AC1-IN-1 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of AC1-IN-1 and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing the pyrazolyl-pyrimidinone core of this compound derivatives?

A1: The synthesis of the pyrazolyl-pyrimidinone scaffold, central to this compound and its analogs, involves a multi-step sequence that can present several challenges. Key difficulties include:

  • Low Yields: Particularly in the initial cyclocondensation and subsequent cyclization steps, suboptimal reaction conditions can lead to low product yields.

  • Side Product Formation: Competing reactions, such as the Hantzsch dihydropyridine synthesis during the Biginelli-type reaction, can lead to a complex mixture of products, complicating purification.

  • Purification Difficulties: The polarity and solubility of the intermediates and final products can make purification by standard column chromatography or recrystallization challenging.

  • Regioisomer Formation: During the formation of the pyrazole ring, the reaction can sometimes yield regioisomers, which may be difficult to separate.

Q2: My Biginelli-type reaction for the pyrimidinone synthesis is giving a low yield. What are the likely causes and how can I improve it?

A2: Low yields in the Biginelli reaction are a common issue. Several factors can contribute to this problem:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time significantly impacts the yield. The classical Biginelli protocol often suffers from low yields, which has led to the development of improved methods using various Lewis and Brønsted acid catalysts.

  • Purity of Starting Materials: The quality of your aldehyde, β-dicarbonyl compound, and urea/thiourea is crucial. Impurities can interfere with the reaction and lead to side products.

  • Reagent Stoichiometry: An incorrect molar ratio of the reactants can result in the incomplete conversion of the limiting reagent. A common ratio for the Biginelli reaction is 1:1:1.5 of aldehyde:β-ketoester:urea.[1]

  • Equilibrium and Reversibility: Some steps in the synthesis may be reversible. Inefficient removal of byproducts, such as water, can shift the equilibrium back towards the reactants.

To improve the yield, consider optimizing the catalyst, ensuring high purity of reagents, using an appropriate stoichiometric ratio, and monitoring the reaction progress by TLC to determine the optimal reaction time.

Q3: I am observing multiple spots on my TLC plate after the synthesis of the pyrimidinone core. What are the common side products?

A3: The formation of side products is a frequent challenge in pyrimidine synthesis. In the context of a Biginelli-type reaction for the pyrimidinone core, common side products include:

  • Hantzsch Dihydropyridine: This fluorescent byproduct can form when two equivalents of the β-ketoester react with the aldehyde.[2]

  • Knoevenagel Condensation Product: This can form from the reaction between the aldehyde and the active methylene compound.

  • Aldol Condensation Product: Self-condensation of the aldehyde or the β-ketoester can occur.

To minimize these side products, careful control of reaction temperature and the order of reagent addition is recommended.

Q4: What are the best methods for purifying this compound derivatives?

A4: Purification of the final pyrazolyl-pyrimidinone compounds often requires a combination of techniques due to the potential for closely-related impurities and regioisomers. Effective methods include:

  • Flash Column Chromatography: This is a standard method for initial purification from crude reaction mixtures.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.

  • Preparative High-Performance Liquid Chromatography (HPLC): For separating regioisomers and other closely related impurities, reverse-phase preparative HPLC is often necessary to achieve high purity.[3]

The choice of method will depend on the specific properties of the derivative and the impurities present.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 6-ethyl-2-thiouracil (Intermediate 1)
Observation Possible Cause Suggested Solution
Low conversion of starting materials (ethyl 3-oxopentanoate and thiourea).Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using TLC. Consider increasing the reflux time or temperature slightly.
Poor quality of reagents.Use freshly distilled ethyl 3-oxopentanoate and high-purity thiourea.
Incorrect stoichiometry.Ensure accurate weighing of reagents and use of appropriate molar ratios (typically a slight excess of thiourea).
Product loss during workup.Product is partially soluble in the aqueous layer during extraction.Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the organic product.
Premature precipitation of product during filtration.Ensure the product is fully dissolved before any filtration step and wash the filter cake with a suitable cold solvent.
Problem 2: Difficulty in the Cyclocondensation Step to Form the Pyrazolopyrimidinone Core
Observation Possible Cause Suggested Solution
Incomplete cyclization, with starting materials or intermediates remaining.Insufficient activation for the intramolecular cyclization.Ensure the reaction is heated to the appropriate temperature (e.g., 75-90 °C). The addition of a catalytic amount of a weak acid like acetic acid can facilitate the reaction.[3]
Steric hindrance from bulky substituents on the reactants.If possible, consider alternative, less hindered starting materials for analog synthesis.
Formation of regioisomers.The cyclization can occur at two different nitrogen atoms of the hydrazine intermediate.While difficult to control completely, careful optimization of reaction temperature and time may favor the formation of one isomer. Separation of the regioisomers will likely be necessary, often by preparative HPLC.[3]

Quantitative Data

The following table summarizes the reported biological activity for a selection of this compound derivatives.

Compound Modification AC1 IC50 (µM) Reference
This compound (Reference Compound)0.54[4]
Analog 20 3-ethylphenyl group0.44[4]
Analog 21 4-ethylphenyl group0.39[4]
Analog 26 3-phenylphenyl group0.25[4]
7-47A (AC10142A) Amine linker modification0.26[5]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the AC1 enzyme activity.

Experimental Protocols

Synthesis of the Pyrazolopyrimidinone Core of this compound Analogs

This protocol is adapted from the literature for the synthesis of the core scaffold of this compound derivatives.[3][4]

Step 1: Synthesis of 6-ethyl-2-thiouracil (Intermediate 1)

  • To a solution of potassium hydroxide (1.1 equivalents) in ethanol, add thiourea (1 equivalent).

  • Heat the mixture to reflux (approximately 75-85 °C).

  • Add ethyl 3-oxopentanoate (1 equivalent) dropwise to the refluxing solution.

  • Continue refluxing for 12-16 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., HCl).

  • The precipitated solid is collected by filtration, washed with cold water, and dried to yield 6-ethyl-2-thiouracil. Expected Yield: ~61-98%[3][4]

Step 2: S-methylation of 6-ethyl-2-thiouracil (Intermediate 2)

  • Dissolve 6-ethyl-2-thiouracil (1 equivalent) in an aqueous solution of sodium hydroxide (1.1 equivalents) at 0-3 °C.

  • Add methyl iodide (1.2 equivalents) dropwise while maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • The precipitated product is collected by filtration, washed with water, and dried. Expected Yield: ~72-92%[3][4]

Step 3: Synthesis of 6-ethyl-2-hydrazinylpyrimidin-4(3H)-one (Intermediate 3)

  • To a suspension of the S-methylated intermediate (1 equivalent) in 2-propanol, add hydrazine hydrate (5 equivalents) and a catalytic amount of potassium carbonate (1 mol%).

  • Heat the mixture to reflux (approximately 75-90 °C) for 16-18 hours.

  • Cool the reaction mixture, and collect the precipitated solid by filtration. Wash with a cold solvent and dry. Expected Yield: ~41-48%[3][4]

Step 4: Synthesis of the Pyrazolopyrimidinone Core

  • To a vial containing the hydrazine intermediate (1 equivalent) and the appropriate α-oxoketene-N,S-acetal derivative (1.1 equivalents), add ethanol and a catalytic amount of glacial acetic acid (0.05 equivalents).

  • Heat the mixture at 75 °C for 12 hours.

  • Evaporate the solvent under reduced pressure. The crude product can then be purified by flash chromatography and/or preparative HPLC to isolate the desired regioisomer. Expected Yield of desired A-regioisomer: 23–74%[3]

Visualizations

Signaling Pathway of AC1 Inhibition

AC1_Signaling_Pathway GPCR GPCR G_alpha_s Gαs GPCR->G_alpha_s Activation AC1 Adenylyl Cyclase 1 (AC1) G_alpha_s->AC1 Stimulation CaM Ca²⁺/Calmodulin CaM->AC1 Stimulation cAMP cAMP AC1->cAMP Conversion ATP ATP ATP->AC1 PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Responses (e.g., Pain Sensitization) PKA->Downstream Phosphorylation AC1_IN_1 This compound Derivatives AC1_IN_1->AC1 Inhibition

Caption: Simplified signaling pathway of Adenylyl Cyclase 1 (AC1) and its inhibition by this compound derivatives.

Experimental Workflow for this compound Derivative Synthesis

Synthesis_Workflow Start Starting Materials: Ethyl 3-oxopentanoate, Thiourea, Methyl Iodide, Hydrazine Hydrate Step1 Step 1: Cyclocondensation (Formation of 6-ethyl-2-thiouracil) Start->Step1 Step2 Step 2: S-methylation Step1->Step2 Step3 Step 3: Hydrazinolysis Step2->Step3 Intermediate Pyrimidinone-hydrazine Intermediate Step3->Intermediate Step4 Step 4: Cyclocondensation with α-oxoketene-N,S-acetal derivative Intermediate->Step4 Crude Crude Product Mixture (Regioisomers) Step4->Crude Purification Purification (Flash Chromatography, Prep-HPLC) Crude->Purification Final Pure this compound Derivative Purification->Final

Caption: General experimental workflow for the multi-step synthesis of this compound derivatives.

References

minimizing variability in AC1-IN-1 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AC1-IN-1. This resource is designed to help researchers, scientists, and drug development professionals minimize variability and troubleshoot common issues in experiments involving our potent and selective Adenylyl Cyclase 1 (AC1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of Adenylyl Cyclase type 1 (AC1), an enzyme crucial for the synthesis of cyclic AMP (cAMP) from ATP.[1][2] AC1 is a membrane-bound enzyme that is stimulated by G-protein coupled receptors (GPCRs) and calcium/calmodulin, playing a significant role in neuronal signaling, particularly in pathways related to pain and long-term potentiation.[2][3][4] this compound directly inhibits the catalytic activity of AC1, thereby reducing intracellular cAMP levels.

Below is a diagram illustrating the signaling pathway affected by this compound.

AC1_Signaling_Pathway cluster_receptor Cell Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Signaling GPCR GPCR (e.g., Gs-coupled) G_Protein Gαs GPCR->G_Protein Ligand Binding AC1 Adenylyl Cyclase 1 (AC1) G_Protein->AC1 Activation AC1_IN_1 This compound AC1_IN_1->AC1 Inhibition ATP ATP cAMP cAMP ATP->cAMP Catalysis AC1 PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Pain Sensitization) PKA->Cellular_Response Phosphorylation

AC1 Signaling Pathway and Point of Inhibition

Troubleshooting Guides

Q2: My experimental results with this compound are inconsistent. What are the common sources of variability?

Variability in experimental outcomes can arise from several factors related to compound handling, experimental setup, and biological systems. Below is a workflow to help you identify the potential source of inconsistency.

Troubleshooting_Workflow cluster_compound Compound Handling cluster_protocol Protocol Adherence cluster_system Biological Factors Start High Variability Observed Check_Compound 1. Verify Compound Integrity Start->Check_Compound Check_Protocol 2. Review Experimental Protocol Check_Compound->Check_Protocol No Storage Improper Storage? (-20°C or -80°C) Check_Compound->Storage Issues? Solubility Precipitation in Media? Check_Compound->Solubility Issues? FreezeThaw Multiple Freeze-Thaw Cycles? Check_Compound->FreezeThaw Issues? Check_System 3. Assess Biological System Check_Protocol->Check_System No Concentration Inaccurate Dilutions? Check_Protocol->Concentration Issues? Incubation Inconsistent Incubation Time? Check_Protocol->Incubation Issues? Reagents Reagent Quality/Age? Check_Protocol->Reagents Issues? Cell_Health Variable Cell Passage/Health? Check_System->Cell_Health Issues? AC1_Expression Low/Variable AC1 Expression? Check_System->AC1_Expression Issues? Assay_Window Suboptimal Assay Window? Check_System->Assay_Window Issues? Resolved Problem Resolved Storage->Resolved Solubility->Resolved FreezeThaw->Resolved Concentration->Resolved Incubation->Resolved Reagents->Resolved Cell_Health->Resolved AC1_Expression->Resolved Assay_Window->Resolved

Workflow for Troubleshooting Experimental Variability

Key Areas to Investigate:

  • Compound Stability and Handling: this compound stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C.[1] Frequent freeze-thaw cycles can degrade the compound. Ensure the compound is fully dissolved and does not precipitate when diluted into aqueous experimental media.

  • Cell Culture Conditions: Use cells at a consistent passage number and confluency. Cellular health and the expression level of AC1 can significantly impact results.

  • Assay-Specific Parameters: Inconsistent incubation times, temperature fluctuations, or variability in reagent quality can all contribute to data scatter.

Q3: I am not observing the expected inhibitory effect of this compound. What should I check?

If this compound is not producing an inhibitory effect, consider the following factors, from compound preparation to the specifics of your assay.

1. Confirm Compound Concentration and Activity:

  • Verify Dilutions: Double-check all calculations for serial dilutions.

  • Use Appropriate Concentrations: The reported IC50 for this compound is 0.54 µM.[1][5] For cell-based assays, a starting concentration range of 1 µM to 30 µM is recommended.[1]

ParameterRecommended ValueSource
In Vitro IC50 0.54 µM[1][5]
Cell-Based Assay Conc. 1 µM - 30 µM[1]
In Vivo Dosage (Mouse) 5.6 mg/kg (i.v.)[1]

2. Ensure Proper Stimulation of AC1: AC1 is a Ca2+/calmodulin-stimulated adenylyl cyclase.[2][6] If the baseline AC1 activity in your system is low, the inhibitory effect of this compound will be minimal. Ensure your protocol includes an appropriate stimulus to activate AC1 (e.g., forskolin in combination with a calcium ionophore like A23187) to create a sufficient assay window.

3. Review Your Experimental Protocol: Below is a generalized protocol for a cell-based cAMP assay to test this compound efficacy. Compare this with your current methodology.

Protocol: Cell-Based cAMP Measurement

  • Cell Plating: Plate cells (e.g., HEK293 cells expressing AC1) in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 2-4 hours.

  • Inhibitor Pre-incubation: Add varying concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) to the wells. Incubate for 30-60 minutes at 37°C.

  • AC1 Stimulation: Add a stimulating agent (e.g., 10 µM Forskolin + 1 µM A23187) to all wells except the negative control. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence polarization-based assays).

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 of this compound.

Q4: I am observing unexpected cellular toxicity. Could this be an off-target effect?

This compound has been shown to be non-toxic to HEK293 cells at concentrations up to 30 µM after a 1-hour incubation.[1][5] However, toxicity can be cell-type dependent and may be influenced by incubation time and compound concentration.

Troubleshooting Cellular Toxicity:

Potential CauseRecommended Action
High Compound Concentration Perform a dose-response curve for toxicity (e.g., using an MTT or LDH assay) to determine the maximum non-toxic concentration in your specific cell line.
Prolonged Incubation Time Reduce the incubation time. For many signaling experiments, a 30-60 minute pre-incubation is sufficient.
Solvent (DMSO) Toxicity Ensure the final concentration of DMSO in your culture medium is low, typically ≤ 0.5%. Run a vehicle-only control to assess solvent effects.
Cell Line Sensitivity Test the compound in a different cell line or a control cell line that does not express AC1 to distinguish between on-target and off-target effects.

If you continue to experience issues, please document your experimental conditions thoroughly and contact our technical support team for further assistance.

References

Validation & Comparative

A Comparative Analysis of AC1 Inhibitors: NB001 vs. ST034307 in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of two selective adenylyl cyclase 1 (AC1) inhibitors, NB001 and ST034307, in various preclinical models of pain. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds as potential novel analgesics.

Introduction

Adenylyl cyclase 1 (AC1) is a calcium-stimulated enzyme predominantly expressed in neurons and has emerged as a critical player in the central sensitization processes underlying chronic pain.[1][2][3] Inhibition of AC1 is a promising therapeutic strategy for the treatment of both neuropathic and inflammatory pain.[2][4][5] This guide focuses on two small molecule inhibitors of AC1, NB001 and ST034307, presenting available data on their analgesic efficacy, mechanisms of action, and experimental protocols from key preclinical studies.

Mechanism of Action: Targeting AC1 in Pain Pathways

AC1 is a key downstream effector of calcium signaling in neurons. In chronic pain states, increased neuronal activity and calcium influx lead to the activation of AC1, which in turn catalyzes the production of cyclic AMP (cAMP). Elevated cAMP levels contribute to the enhancement of synaptic transmission and neuronal excitability, processes collectively known as central sensitization, which manifest as allodynia and hyperalgesia. Both NB001 and ST034307 exert their analgesic effects by selectively inhibiting AC1, thereby dampening the downstream signaling cascade that drives chronic pain.

AC1_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_inhibitors Ca_pre Ca²⁺ Influx NMDA NMDA Receptor Ca_pre->NMDA Ca_post Ca²⁺ Influx NMDA->Ca_post Activation AC1 AC1 Ca_post->AC1 Activation cAMP cAMP AC1->cAMP ATP to cAMP PKA PKA cAMP->PKA Activation CREB pCREB PKA->CREB Phosphorylation Gene Gene Expression (Pain Sensitization) CREB->Gene NB001 NB001 NB001->AC1 Inhibition ST034307 ST034307 ST034307->AC1 Inhibition

Figure 1: Simplified signaling pathway of AC1 in central sensitization and the inhibitory action of NB001 and ST034307.

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of NB001 and ST034307 in various preclinical pain models.

Table 1: Efficacy of NB001 in Pain Models
Pain ModelSpeciesRoute of AdministrationDose RangeOutcome MeasureEfficacyReference
Neuropathic Pain (Common Peroneal Nerve Ligation)Mouse (Female)Oral1, 3, 10, 25 mg/kgMechanical Allodynia (von Frey)Dose-dependent reduction in allodynia. Significant effect at 10 and 25 mg/kg.[2][4][2][4]
Inflammatory Pain (Complete Freund's Adjuvant - CFA)Mouse (Female)Oral3, 10, 25 mg/kgMechanical Allodynia (von Frey)Dose-dependent reduction in allodynia.[4]
Bone Cancer Pain (Sarcoma Cell Injection)Mouse (Male)Intraperitoneal30 mg/kg (twice daily for 3 days)Spontaneous Pain (Lifting) & Mechanical AllodyniaSignificant decrease in spontaneous lifting and increase in paw withdrawal threshold.
Arthritis Pain (CFA-induced)MouseIntraperitoneal3 mg/kgPain-related BehaviorSignificantly weakened joint pain-related behavior.
Table 2: Efficacy of ST034307 in Pain Models
Pain ModelSpeciesRoute of AdministrationDose RangeOutcome MeasureEfficacyReference
Inflammatory Pain (Formalin-induced)Mouse (Male)SubcutaneousNot SpecifiedPaw Licking (Phase 2)Significant reduction in licking behavior.[1]
Visceral Pain (Acetic Acid-induced Writhing)Mouse (Male)SubcutaneousUp to 30 mg/kgAbdominal Constrictions (Writhing)ED₅₀ = 0.92 mg/kg. Did not reach full efficacy at the highest dose.[1]
Inflammatory Pain (CFA-induced)MouseNot SpecifiedNot SpecifiedMechanical AllodyniaAnalgesic effect observed.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding and potential replication of the findings.

Neuropathic Pain Model (Common Peroneal Nerve Ligation) - for NB001
  • Animals: Adult female C57BL/6 mice.

  • Surgical Procedure: Under anesthesia, the left common peroneal nerve was ligated with 6-0 silk suture.

  • Behavioral Testing: Mechanical allodynia was assessed using von Frey filaments. The 50% paw withdrawal threshold was determined using the up-down method.

  • Drug Administration: NB001 was administered orally (p.o.) 45 minutes before behavioral testing.[4]

Inflammatory Pain Model (Complete Freund's Adjuvant) - for NB001 and AC-100084A
  • Animals: Adult female C57BL/6 mice.

  • Induction of Inflammation: A 20 µL solution of CFA was injected into the plantar surface of the left hind paw.

  • Behavioral Testing: Mechanical allodynia was measured using von Frey filaments to determine the paw withdrawal threshold.

  • Drug Administration: NB001 was administered orally. For a similar model, AC-100084A was administered intraperitoneally (i.p.).[6]

Visceral Pain Model (Acetic Acid-induced Writhing) - for ST034307
  • Animals: Adult male mice.

  • Induction of Pain: An intraperitoneal (i.p.) injection of 0.6% acetic acid solution was administered.

  • Behavioral Assessment: The number of abdominal constrictions (writhes) was counted for a defined period following the acetic acid injection.

  • Drug Administration: ST034307 was administered subcutaneously (s.c.) prior to the acetic acid injection.[1]

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Pain Model Induction cluster_treatment Treatment and Assessment Animals Select Animals (e.g., Mice) Acclimatization Acclimatization Animals->Acclimatization Baseline Baseline Behavioral Testing Acclimatization->Baseline Induction Induce Pain Model (e.g., Nerve Ligation, CFA) Baseline->Induction Grouping Randomize into Treatment Groups Induction->Grouping Dosing Administer Compound (NB001 or ST034307) Grouping->Dosing Behavior Post-treatment Behavioral Assessment Dosing->Behavior Analysis Data Analysis Behavior->Analysis

Figure 2: General experimental workflow for preclinical pain model studies.

Discussion and Conclusion

Both NB001 and ST034307 demonstrate efficacy as analgesics in preclinical models of pain through the selective inhibition of AC1. The available data suggests that NB001 has been more extensively characterized in a broader range of pain models, including neuropathic, inflammatory, bone cancer, and arthritis pain, with clear dose-dependent effects demonstrated.[4] ST034307 has shown efficacy in inflammatory and visceral pain models.[1]

A key difference appears to be in the administration routes tested and the breadth of pain models explored in the publicly available literature. NB001 has been shown to be orally active, a significant advantage for clinical development.[4] The information on ST034307 primarily details subcutaneous administration.[1]

Further head-to-head comparative studies would be necessary to definitively determine the relative potency and efficacy of these two compounds. However, based on the current evidence, both NB001 and ST034307 represent promising candidates for the development of a new class of non-opioid analgesics targeting AC1. Researchers are encouraged to consult the primary literature for more in-depth information on the pharmacokinetic and pharmacodynamic properties of these compounds.

References

A Comparative Guide to the Selectivity of AC1-IN-1 (ST034307) for Adenylyl Cyclase 1 (AC1) over Adenylyl Cyclase 8 (AC8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of the small molecule inhibitor AC1-IN-1, also known as ST034307, on adenylyl cyclase 1 (AC1) versus its closely related isoform, adenylyl cyclase 8 (AC8). The data presented herein demonstrates the remarkable selectivity of ST034307, making it a valuable tool for studying the specific roles of AC1 in physiological and pathological processes.

Data Presentation

The following table summarizes the quantitative data on the inhibitory potency of ST034307 against AC1 and AC8.

CompoundTargetIC50 ValuePercent Inhibition of AC8Notes
ST034307 AC12.3 µM (95% CI = 1.2 to 4.5 µM)[1]No inhibition observed at doses up to 30 µM[1]ST034307 even showed a slight, non-significant potentiation of AC8 activity.[1]
NB001 AC1--Identified as an AC1 inhibitor with approximately 10-fold selectivity over AC8. It is suggested to have an indirect inhibitory mechanism.[1]
ST072383 AC10.35 µM-Also inhibited AC8, demonstrating a lack of selectivity compared to ST034307.[1]

Signaling Pathway of AC1 and AC8

Adenylyl cyclases are key enzymes in cellular signaling, responsible for the conversion of ATP to cyclic AMP (cAMP). Both AC1 and AC8 belong to the group 1 adenylyl cyclases, which are characterized by their activation by calcium/calmodulin (Ca2+/CaM).[1][2] This co-regulation by calcium suggests overlapping roles in neuronal functions, such as learning and memory, making the selective inhibition of AC1 crucial for targeted therapeutic approaches, particularly in the context of chronic pain.[2][3]

cluster_0 Upstream Signals cluster_1 Adenylyl Cyclases cluster_2 Downstream Signaling Ca2 Intracellular Ca²⁺ CaM Calmodulin (CaM) Ca2->CaM binds CaM_AC1 CaM->CaM_AC1 Galpha_s Gαs AC1 AC1 Galpha_s->AC1 activates AC8 AC8 Galpha_s->AC8 activates cAMP cAMP AC1->cAMP catalyzes AC8->cAMP catalyzes ATP ATP ATP->AC1 ATP->AC8 PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates CaM_AC1->AC1 activates CaM_AC1->AC8 activates AC1_IN_1 This compound (ST034307) AC1_IN_1->AC1 inhibits

Figure 1: Simplified signaling pathway of AC1 and AC8 activation.

Experimental Protocols

The selectivity of ST034307 for AC1 over AC8 was determined through a series of dose-response curves in a cellular context.

Cell Lines and Culture:

  • Human Embryonic Kidney (HEK) 293 cells were utilized for these assays.

  • Separate stable cell lines were generated to overexpress either human AC1 or human AC8.

  • In some experiments, HEK293 cells with endogenous AC3 and AC6 isoforms knocked out using CRISPR-Cas9 were used to ensure the measured cAMP production was primarily from the overexpressed AC1 or AC8.[2]

Adenylyl Cyclase Activity Assay:

  • Cell Stimulation: HEK cells stably expressing either AC1 or AC8 were stimulated to induce adenylyl cyclase activity. This was achieved using the calcium ionophore A23187, which increases intracellular calcium levels, thereby activating the Ca2+/CaM-dependent AC1 and AC8.[1]

  • Inhibitor Treatment: The cells were incubated with varying concentrations of the test compound, ST034307.

  • cAMP Measurement: Following stimulation and inhibitor treatment, the intracellular accumulation of cAMP was measured.

  • Data Analysis: Dose-response curves were generated by plotting the percentage of inhibition of stimulated cAMP accumulation against the concentration of the inhibitor. The IC50 values were then calculated from these curves.

Selectivity Determination: The selectivity was determined by comparing the dose-response curves and IC50 values for AC1 and AC8. For ST034307, a clear inhibitory effect was observed for AC1, while no significant inhibition was seen for AC8 at concentrations up to 30 µM.[1]

Experimental Workflow

The following diagram illustrates the workflow used to validate the selectivity of this compound (ST034307).

cluster_0 Cell Line Preparation cluster_1 Assay cluster_2 Data Analysis HEK HEK293 Cells AC1_transfection Stable Transfection with AC1 HEK->AC1_transfection AC8_transfection Stable Transfection with AC8 HEK->AC8_transfection Stimulation Stimulation (e.g., A23187) AC1_transfection->Stimulation AC8_transfection->Stimulation Inhibitor This compound (ST034307) Dose Response Stimulation->Inhibitor cAMP_measurement cAMP Measurement Inhibitor->cAMP_measurement Dose_response Generate Dose-Response Curves cAMP_measurement->Dose_response IC50 Calculate IC50 for AC1 Dose_response->IC50 Selectivity Determine Selectivity vs AC8 Dose_response->Selectivity

Figure 2: Experimental workflow for determining this compound selectivity.

References

ST034307: A Superior Alternative to NB001 for Selective Adenylyl Cyclase 1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neuroscience and drug development, the selective inhibition of adenylyl cyclase 1 (AC1) presents a promising therapeutic avenue for managing chronic pain and opioid dependence. While multiple compounds have been investigated, ST034307 has emerged as a significantly more selective and directly acting inhibitor compared to the earlier identified agent, NB001. This guide provides a comprehensive comparison of ST034307 and NB001, supported by experimental data, to inform the selection of the optimal research tool.

ST034307, a chromone derivative, has been identified as a highly selective, direct inhibitor of AC1.[1][2] In contrast, NB001, while also targeting AC1, is reported to act through an indirect mechanism and exhibits less selectivity, with off-target effects on other adenylyl cyclase isoforms, notably AC8.[1][3] This distinction in the mechanism of action and selectivity profile has significant implications for the interpretation of experimental results and the potential for therapeutic development.

Unparalleled Selectivity of ST034307

A critical factor for any AC1 inhibitor is its selectivity, particularly against AC8, as dual inhibition of both isoforms has been linked to severe memory impairments.[1] Experimental data demonstrates the superior selectivity of ST034307. In cell-based assays, ST034307 shows no significant inhibition of AC8 at concentrations up to 30 µM.[1] Conversely, NB001 displays only a limited selectivity for AC1 over AC8.[1]

Direct vs. Indirect Inhibition: A Mechanistic Divergence

ST034307 has been shown to be a direct inhibitor of AC1 activity.[2][4] This direct interaction provides a clear and unambiguous mechanism of action. In contrast, studies have indicated that NB001 does not directly inhibit AC1 activity in membrane preparations, suggesting an indirect mode of action that may involve interactions with other regulatory proteins.[3] This indirect mechanism can introduce complexities in experimental interpretation and potential for unforeseen off-target effects.

Efficacy in Preclinical Models of Pain

Both ST034307 and NB001 have demonstrated analgesic properties in rodent models of inflammatory and neuropathic pain.[1][5] However, the superior selectivity and direct mechanism of ST034307 make it a more precise tool for elucidating the specific role of AC1 in pain pathways. Furthermore, studies have shown that ST034307 does not induce analgesic tolerance after chronic dosing, a significant advantage over many current pain therapies.[2]

Comparative Performance Data

FeatureST034307NB001Reference
Mechanism of Action Direct AC1 inhibitorIndirect AC1 inhibitor[1][2][3]
AC1 IC50 2.3 µM~10 µM (in HEK293 cells)[1][6]
Selectivity vs. AC8 No significant inhibition up to 30 µMLimited selectivity[1]
Effect on LTP in ACC InhibitionInhibition[1][7]
Analgesic Efficacy Demonstrated in inflammatory and neuropathic pain modelsDemonstrated in inflammatory and neuropathic pain models[1][5]
Tolerance Development No analgesic tolerance observed with chronic useNot explicitly stated[2]

Signaling Pathway of AC1 Inhibition in Pain Modulation

The analgesic effects of AC1 inhibitors are believed to be mediated through the modulation of synaptic plasticity, particularly long-term potentiation (LTP) in the anterior cingulate cortex (ACC), a key brain region involved in pain perception.[1] AC1 is a calcium/calmodulin-stimulated enzyme, and its activation is a critical step in the signaling cascade that leads to the production of cyclic AMP (cAMP) and subsequent gene expression changes underlying LTP. By inhibiting AC1, compounds like ST034307 can prevent this cascade, thereby reducing the synaptic strengthening associated with chronic pain.

AC1 Signaling Pathway in Pain AC1 Signaling Pathway in Pain Perception cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (ACC) Nociceptive_Stimulus Nociceptive Stimulus Ca_Influx Ca2+ Influx (via NMDA Receptors) Nociceptive_Stimulus->Ca_Influx Activates Calmodulin Calmodulin Ca_Influx->Calmodulin Binds to AC1 Adenylyl Cyclase 1 (AC1) Calmodulin->AC1 Activates cAMP cAMP Production AC1->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression LTP Long-Term Potentiation (LTP) Gene_Expression->LTP Pain_Perception Increased Pain Perception LTP->Pain_Perception ST034307 ST034307 ST034307->AC1 Directly Inhibits NB001 NB001 (Indirect) NB001->AC1 Indirectly Inhibits

Caption: Signaling cascade of AC1 activation in the anterior cingulate cortex leading to pain perception and the inhibitory action of ST034307 and NB001.

Experimental Methodologies

cAMP Accumulation Assay

This assay is fundamental for determining the inhibitory activity of compounds on adenylyl cyclase isoforms.

Objective: To measure the intracellular accumulation of cAMP in response to AC activation and its inhibition by test compounds.

Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the adenylyl cyclase isoform of interest (e.g., AC1 or AC8) are cultured in appropriate media.[1]

  • Cell Plating: Cells are seeded into 384-well plates and incubated.[8]

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., ST034307 or NB001) or vehicle (DMSO).[1][9]

  • AC Stimulation: Adenylyl cyclase activity is stimulated using an activator such as forskolin in combination with a calcium ionophore like A23187 or ionomycin for calcium-sensitive isoforms like AC1 and AC8.[1][3]

  • Cell Lysis: After stimulation, cells are lysed to release intracellular cAMP.[8]

  • cAMP Detection: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as the AlphaScreen® kit (PerkinElmer). This involves the use of acceptor and donor beads that generate a signal in proximity, which is competed by the free cAMP in the lysate.[8][10]

  • Data Analysis: The signal is measured using a suitable plate reader, and the concentration of cAMP is determined by comparison to a standard curve. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[9]

cAMP Accumulation Assay Workflow Start Start Cell_Culture Culture HEK293 cells expressing AC isoform Start->Cell_Culture Cell_Plating Seed cells into 384-well plate Cell_Culture->Cell_Plating Compound_Incubation Incubate with ST034307 or NB001 Cell_Plating->Compound_Incubation AC_Stimulation Stimulate with Forskolin + Ca2+ Ionophore Compound_Incubation->AC_Stimulation Cell_Lysis Lyse cells to release cAMP AC_Stimulation->Cell_Lysis cAMP_Detection Quantify cAMP using competitive immunoassay Cell_Lysis->cAMP_Detection Data_Analysis Calculate IC50 values cAMP_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro cAMP accumulation assay to assess AC1 inhibition.

Long-Term Potentiation (LTP) in Anterior Cingulate Cortex (ACC) Slices

This electrophysiological technique is used to assess synaptic plasticity, a cellular correlate of learning, memory, and chronic pain.

Objective: To measure the effect of AC1 inhibitors on the induction of LTP in the ACC.

Protocol:

  • Slice Preparation: Coronal brain slices containing the ACC are prepared from adult rodents.[11][12]

  • Recording Setup: Slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) are recorded from layer II/III of the ACC following stimulation of layer V.[13][14]

  • Baseline Recording: A stable baseline of synaptic transmission is established by delivering single test pulses at a low frequency.[12]

  • Compound Application: The test compound (e.g., ST034307 or NB001) or vehicle is bath-applied to the slice for a defined period before LTP induction.[7][12]

  • LTP Induction: LTP is induced using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).[11][13]

  • Post-Induction Recording: fEPSPs are recorded for at least 60 minutes following the induction protocol to monitor the potentiation of synaptic strength.[12]

  • Data Analysis: The slope of the fEPSP is measured and normalized to the pre-induction baseline. Successful LTP is defined as a significant and sustained increase in the fEPSP slope. The effect of the compound is determined by comparing the magnitude of LTP in treated slices to control slices.

LTP Recording Workflow Start Start Slice_Prep Prepare brain slices containing ACC Start->Slice_Prep Recording_Setup Position slice in recording chamber Slice_Prep->Recording_Setup Baseline_Rec Establish stable baseline fEPSP Recording_Setup->Baseline_Rec Compound_App Bath apply ST034307 or NB001 Baseline_Rec->Compound_App LTP_Induction Induce LTP with Theta-Burst Stimulation Compound_App->LTP_Induction Post_Rec Record fEPSPs for >60 minutes LTP_Induction->Post_Rec Data_Analysis Analyze fEPSP slope to quantify LTP Post_Rec->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing the effect of AC1 inhibitors on Long-Term Potentiation in the ACC.

References

Comparative Analysis of Adenylyl Cyclase 1 (AC1) Inhibitor Potency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency of various inhibitors targeting Adenylyl Cyclase 1 (AC1), a key enzyme in cellular signaling cascades. The information presented is curated from publicly available experimental data to assist researchers in selecting appropriate chemical tools for their studies and to provide a baseline for the development of novel AC1-targeted therapeutics.

Data Presentation: AC1 Inhibitor Potency and Selectivity

The following table summarizes the in vitro and cellular potency of selected AC1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. Selectivity is a critical parameter, and for AC1 inhibitors, it is often assessed against the closely related isoform, Adenylyl Cyclase 8 (AC8).

Compound Name/SeriesAC1 IC50 (µM)AC8 Inhibition/IC50 (µM)Assay TypeReference
ST034307 2.3No significant inhibition observedCell-based (A23187-stimulated cAMP accumulation in HEK-AC1 cells)[1][2]
Pyrimidinone Analog 20 0.4412% inhibition at AC1 IC90Cell-based[1]
Pyrimidinone Analog 21 0.3919% inhibition at AC1 IC90Cell-based[1]
Pyrimidinone Analog 26 0.2537% inhibition at AC1 IC90Cell-based[1]
Initial Pyrazolylpyrimidinone Hit 1.44.1Cell-based (Ca2+/CaM-stimulated cAMP production)[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are outlines of common assays used to determine AC1 inhibitor potency.

Cell-Based cAMP Accumulation Assay (HTRF)

This assay measures the intracellular concentration of cyclic AMP (cAMP) in whole cells, providing a physiologically relevant assessment of inhibitor potency. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method for this purpose.

Principle: The assay is a competitive immunoassay. Unlabeled cAMP produced by the cells competes with a d2-labeled cAMP analog for binding to an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate). When the donor and acceptor are in close proximity, a FRET signal is generated. An increase in intracellular cAMP leads to a decrease in the FRET signal.

Step-by-Step Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing human AC1 in a suitable multi-well plate (e.g., 96- or 384-well) and culture overnight.

  • Compound Treatment: Remove the culture medium and add the test inhibitors at various concentrations to the cells. Incubate for a predetermined time (e.g., 30 minutes) at room temperature.

  • Cell Stimulation: Add a stimulating agent to activate AC1. This can be a calcium ionophore like A23187 or a Gs-coupled receptor agonist. Incubate for a specified period (e.g., 30 minutes to 1 hour).

  • Cell Lysis and Detection: Add the HTRF lysis buffer containing the anti-cAMP antibody-cryptate and the d2-labeled cAMP.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the immunoassay to reach equilibrium.

  • Signal Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence and plot the results against the inhibitor concentration to determine the IC50 value.

In Vitro Adenylyl Cyclase Activity Assay (Membrane Preparation)

This biochemical assay directly measures the enzymatic activity of AC1 in isolated cell membranes, which is useful for identifying direct inhibitors of the enzyme.

Principle: The assay quantifies the conversion of ATP to cAMP by AC1 in a cell-free system. The amount of cAMP produced is then measured, often using a competitive binding assay or chromatographic methods.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Harvest cells expressing AC1.

    • Homogenize the cells in a lysis buffer (e.g., containing HEPES, EDTA, and protease inhibitors).

    • Perform differential centrifugation to isolate the membrane fraction. This typically involves a low-speed spin to remove nuclei and cellular debris, followed by a high-speed spin to pellet the membranes.

    • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

  • Enzymatic Reaction:

    • In a reaction tube, combine the isolated membranes, the test inhibitor at various concentrations, and a reaction buffer containing ATP, MgCl2, and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add a stimulator of AC1 activity, such as Ca2+/calmodulin or a constitutively active Gαs subunit.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-30 minutes).

  • Reaction Termination and cAMP Quantification:

    • Stop the reaction, for example, by adding EDTA or by heat inactivation.

    • Quantify the amount of cAMP produced using a suitable method, such as an ELISA, a radioactive displacement assay, or LC-MS/MS.

  • Data Analysis:

    • Plot the measured AC activity against the inhibitor concentration to calculate the IC50 value.

Visualizations

AC1 Signaling Pathway

The following diagram illustrates the canonical signaling pathway involving Adenylyl Cyclase 1.

AC1_Signaling_Pathway cluster_ac1 Adenylyl Cyclase 1 cluster_downstream Downstream Effectors GPCR Gs-coupled GPCR G_protein Gs Protein GPCR->G_protein Agonist Binding AC1 AC1 G_protein->AC1 Ca_ion Ca²⁺ Influx Calmodulin Calmodulin Ca_ion->Calmodulin Calmodulin->AC1 Activation cAMP cAMP AC1->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Transcription

Caption: The AC1 signaling cascade is initiated by Gs-coupled GPCRs or calcium influx.

Experimental Workflow for AC1 Inhibitor Screening

This diagram outlines a typical workflow for identifying and characterizing novel AC1 inhibitors.

Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Potency cluster_selectivity Selectivity Profiling HTS High-Throughput Screening (e.g., Cell-based cAMP assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Curves (IC50 Determination) Hit_ID->Dose_Response Biochemical_Assay In Vitro AC Activity Assay (Direct Inhibition) Dose_Response->Biochemical_Assay Selectivity_Screen Screening against other Adenylyl Cyclase Isoforms (e.g., AC8) Biochemical_Assay->Selectivity_Screen Lead_Candidate Lead Candidate Selection Selectivity_Screen->Lead_Candidate

Caption: A general workflow for the discovery and validation of AC1 inhibitors.

References

A Comparative Guide to AC1-IN-1 and Other Selective AC1 Inhibitors for Preclinical Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AC1-IN-1 and other selective adenylyl cyclase 1 (AC1) inhibitors, focusing on their efficacy in various animal models of pain. Experimental data, detailed protocols, and signaling pathway visualizations are presented to assist researchers in selecting the most appropriate tool compounds for their preclinical studies.

Introduction to Adenylyl Cyclase 1 (AC1) as a Therapeutic Target

Adenylyl cyclase 1 (AC1) is a key enzyme in the central nervous system involved in the conversion of ATP to cyclic AMP (cAMP).[1] This signaling molecule plays a crucial role in synaptic plasticity, particularly in long-term potentiation (LTP) within the anterior cingulate cortex (ACC), a brain region implicated in the emotional and affective components of pain.[2][3] Genetic deletion or pharmacological inhibition of AC1 has been shown to reduce pain-related behaviors in various animal models of chronic inflammatory and neuropathic pain, making it a promising target for the development of novel analgesics.[2][4]

Comparative Analysis of Selective AC1 Inhibitors

This section compares the biochemical potency and in vivo efficacy of three selective AC1 inhibitors: this compound, NB001, and ST034307.

Biochemical Potency and Selectivity

The following table summarizes the in vitro potency of the selected AC1 inhibitors against AC1 and their selectivity over other adenylyl cyclase isoforms, particularly the closely related AC8.

CompoundAC1 IC50AC8 InhibitionOther AC IsoformsReference
This compound 0.54 µMData not availableData not available[5]
NB001 ~10 µM (estimated in HEK293 cells)~14-fold selectivity for AC1 over AC8Relatively selective over other AC isoforms[3][6]
ST034307 2.3 µMNo inhibition at up to 30 µMNo significant inhibition of other membrane-bound AC isoforms[7]
In Vivo Efficacy in Animal Models of Pain

The table below outlines the reported analgesic effects of this compound, NB001, and ST034307 in preclinical models of inflammatory and neuropathic pain.

CompoundAnimal ModelPain TypeAdministration RouteEffective DoseObserved EffectReference
This compound MouseInflammatory (CFA)Intravenous (i.v.)5.6 mg/kgModest but significant antiallodynic effects[5]
NB001 MouseNeuropathic (CPN ligation)Oral10-25 mg/kgSignificant and dose-dependent reduction in mechanical allodynia[2][8]
NB001 MouseInflammatory (CFA)Oral3-25 mg/kgSignificant and dose-dependent analgesic effects[2]
NB001 RatNeuropathicIntragastric10-20 mg/kgSignificant inhibition of mechanical hyperalgesia[3]
NB001 MouseParkinson's Disease-related painOral20-40 mg/kgSignificant analgesic effect[9]
ST034307 MouseInflammatory (CFA)Intrathecal0.25 µgSignificant relief of inflammatory pain[7]
ST034307 MouseInflammatory (Formalin)SubcutaneousNot specifiedReduction in paw licking behavior[1]
ST034307 MouseVisceral (Acetic acid-induced writhing)Not specifiedNot specifiedReduction in writhing behavior[1]

Experimental Protocols

Detailed methodologies for two common animal models of pain used to evaluate AC1 inhibitors are provided below.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Mice

Objective: To induce a persistent inflammatory pain state to assess the efficacy of analgesic compounds.

Materials:

  • Complete Freund's Adjuvant (CFA)

  • 20 µl Hamilton syringe with a 30-gauge needle

  • Male C57BL/6 mice (8-10 weeks old)

  • Von Frey filaments for assessing mechanical allodynia

  • Hot/cold plate for assessing thermal hyperalgesia

Procedure:

  • Habituation: Acclimate mice to the testing environment and equipment for at least 2 days prior to the experiment.

  • Baseline Measurement: Measure baseline mechanical and thermal sensitivity using von Frey filaments and a hot/cold plate, respectively.

  • CFA Induction: Under brief isoflurane anesthesia, inject 20 µl of CFA into the plantar surface of the right hind paw.[10]

  • Post-injection Monitoring: Monitor the animals for signs of inflammation (e.g., paw edema, redness). Pain behaviors typically develop within a few hours and persist for several days to weeks.

  • Drug Administration: Administer the test compound (e.g., this compound, NB001, ST034307) or vehicle at the desired time point(s) post-CFA injection. The route of administration (e.g., oral, intravenous, intrathecal) should be chosen based on the compound's properties and the experimental question.

  • Behavioral Testing: Assess mechanical allodynia and thermal hyperalgesia at various time points after drug administration.[11]

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice

Objective: To create a model of peripheral nerve injury that results in chronic neuropathic pain.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps)

  • 4-0 chromic gut or silk sutures

  • Von Frey filaments

Procedure:

  • Anesthesia: Anesthetize the mouse using isoflurane.

  • Surgical Procedure:

    • Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

    • Carefully dissect the nerve from the surrounding connective tissue.

    • Loosely tie three to four ligatures of 4-0 chromic gut or silk suture around the sciatic nerve, proximal to its trifurcation.[12][13] The ligatures should be just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.

    • Close the muscle and skin layers with sutures.

  • Post-operative Care: Provide appropriate post-operative care, including analgesia for the first 24-48 hours (if it does not interfere with the study's endpoint) and monitor for signs of infection.

  • Development of Neuropathy: Neuropathic pain behaviors, such as mechanical allodynia, typically develop within 7-14 days after surgery.

  • Drug Administration and Behavioral Testing: Once neuropathic pain is established, administer the test compound or vehicle and assess mechanical allodynia using von Frey filaments at various time points.[14]

Signaling Pathways and Experimental Workflow

AC1 Signaling Pathway in Chronic Pain

The following diagram illustrates the central role of the AC1 signaling cascade in the development and maintenance of chronic pain.

AC1_Signaling_Pathway Noxious_Stimuli Noxious Stimuli (Nerve Injury, Inflammation) Neuron Sensory Neuron Noxious_Stimuli->Neuron Ca_Influx Ca²⁺ Influx Neuron->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin binds AC1_Activation AC1 Activation Calmodulin->AC1_Activation activates cAMP_Production ↑ cAMP Production AC1_Activation->cAMP_Production PKA PKA Activation cAMP_Production->PKA CREB CREB Phosphorylation PKA->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression Synaptic_Plasticity Synaptic Plasticity (LTP in ACC) Gene_Expression->Synaptic_Plasticity Chronic_Pain Chronic Pain Synaptic_Plasticity->Chronic_Pain AC1_Inhibitor AC1 Inhibitors (this compound, NB001, ST034307) AC1_Inhibitor->AC1_Activation inhibits

Caption: AC1 signaling cascade in chronic pain.

Typical Experimental Workflow for Evaluating AC1 Inhibitors

This diagram outlines a standard workflow for assessing the efficacy of an AC1 inhibitor in a preclinical pain model.

Experimental_Workflow Animal_Model 1. Animal Model Induction (e.g., CFA, CCI) Baseline 2. Baseline Behavioral Testing (e.g., von Frey) Animal_Model->Baseline Drug_Admin 3. Compound Administration (AC1 Inhibitor or Vehicle) Baseline->Drug_Admin Post_Drug_Testing 4. Post-Dose Behavioral Testing (Time-course) Drug_Admin->Post_Drug_Testing Data_Analysis 5. Data Analysis (e.g., Paw Withdrawal Threshold) Post_Drug_Testing->Data_Analysis Results 6. Efficacy Determination Data_Analysis->Results

Caption: Experimental workflow for AC1 inhibitor evaluation.

Conclusion

Selective inhibitors of AC1, including this compound, NB001, and ST034307, represent a promising class of non-opioid analgesics. This guide provides a comparative overview of their properties and efficacy in preclinical pain models. The choice of a specific inhibitor will depend on the research question, the desired route of administration, and the specific pain modality being investigated. The detailed protocols and pathway diagrams included herein are intended to facilitate the design and execution of robust preclinical studies in this area.

References

The Analgesic Potential of AC1-IN-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the selective adenylyl cyclase 1 inhibitor, AC1-IN-1 (also known as ST034307), reveals a promising alternative to traditional analgesics. This guide provides a comprehensive comparison of its analgesic properties with established drugs, supported by experimental data, detailed methodologies, and signaling pathway visualizations to inform researchers, scientists, and drug development professionals.

This compound, a potent and selective inhibitor of adenylyl cyclase 1 (AC1), has demonstrated significant analgesic effects in preclinical studies.[1][2] Its unique mechanism of action, targeting a key enzyme in the pain signaling cascade, offers the potential for effective pain relief without the significant side effects associated with opioids, such as tolerance.[3][4][5] This guide synthesizes the available data to provide a clear comparison of this compound with morphine, a classic opioid, and other non-opioid analgesics.

Comparative Analgesic Efficacy

The analgesic properties of this compound have been primarily evaluated in rodent models of inflammatory and visceral pain. The following tables summarize the quantitative data from these studies, comparing the efficacy of this compound with morphine and other common analgesics.

Formalin-Induced Inflammatory Pain

The formalin test in mice is a widely used model of inflammatory pain, characterized by two distinct phases of nociceptive behavior (paw licking). The first phase (0-10 minutes) represents acute nociceptive pain, while the second phase (15-40 minutes) reflects inflammatory pain.

CompoundDose (mg/kg, s.c.)Phase 1 Licking Time (s)% Inhibition (Phase 1)Phase 2 Licking Time (s)% Inhibition (Phase 2)Reference
Vehicle-~1000%~1500%[6]
This compound 3No significant effect-~100~33%[6]
10No significant effect-~75~50%[6]
30No significant effect-~50~67%[6]
Morphine 1~75~25%~100~33%[6]
3~50~50%~50~67%[6]
10~25~75%~25~83%[6]
Diclofenac 10No significant effect-Significant reduction-[4]
Gabapentin 10, 30, 100 (i.t.)No significant effect-Dose-dependent decrease-[7][8]

Note: Data for Diclofenac and Gabapentin are qualitative from the search results and included for comparative context. "s.c." denotes subcutaneous administration, and "i.t." denotes intrathecal administration.

Acetic Acid-Induced Visceral Pain

The acetic acid-induced writhing test in mice is a model of visceral pain, where the number of abdominal constrictions (writhes) is counted as a measure of pain.

CompoundDose (mg/kg, s.c.)Number of Writhes% InhibitionReference
Vehicle-~350%[6]
This compound 3~25~29%[6]
10~15~57%[6]
30~10~71%[6]
Morphine 0.3~20~43%[6]
1~10~71%[6]
3~5~86%[6]
Ibuprofen 100 (p.o.)Significant reduction-[9]
Celecoxib 50 (p.o.)Significant reduction-[10]

Note: Data for Ibuprofen and Celecoxib are qualitative from the search results and included for comparative context. "s.c." denotes subcutaneous administration, and "p.o." denotes oral administration.

Mechanism of Action: The AC1 Signaling Pathway

Adenylyl cyclase 1 is a key enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][11] In nociceptive neurons, increased cAMP levels are associated with heightened neuronal excitability and pain sensitization. AC1 is activated by calcium/calmodulin and Gs-coupled G protein-coupled receptors (GPCRs), and inhibited by Gi/o-coupled GPCRs.[3] this compound directly inhibits the catalytic activity of AC1, thereby reducing cAMP production and downstream signaling events that lead to pain.[12]

AC1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Painful_Stimuli Painful Stimuli (e.g., Inflammation) Ca_Channel Ca2+ Channel Painful_Stimuli->Ca_Channel Opens GPCR_Agonist GPCR Agonist (Gs-coupled) GPCR_s Gs-GPCR GPCR_Agonist->GPCR_s Activates Opioid_Agonist Opioid Agonist (Gi-coupled) GPCR_i Gi-GPCR (e.g., MOR) Opioid_Agonist->GPCR_i Activates AC1 Adenylyl Cyclase 1 (AC1) GPCR_s->AC1 Activates GPCR_i->AC1 Inhibits cAMP cAMP AC1->cAMP Converts Ca_Calmodulin Ca2+ / Calmodulin Ca_Channel->Ca_Calmodulin Increases Ca2+ Ca_Calmodulin->AC1 Activates ATP ATP ATP->AC1 PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Gene Expression (Pain Sensitization) CREB->Gene_Expression Induces AC1_IN_1 This compound (ST034307) AC1_IN_1->AC1 Inhibits

Figure 1. Simplified signaling pathway of AC1 in nociception and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments used to assess the analgesic properties of this compound.

Formalin-Induced Inflammatory Pain in Mice

This model assesses the response to a persistent inflammatory pain stimulus.[5][7][10]

Formalin_Test_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animals Male C57BL/6 mice Housing Standard housing with ad libitum food and water Animals->Housing Acclimation Acclimate to testing environment for 30 min Housing->Acclimation Drug_Admin Administer this compound, Morphine, or Vehicle (s.c.) Acclimation->Drug_Admin Formalin_Injection 30 min post-drug, inject 20 µL of 5% formalin into the plantar surface of the right hind paw Drug_Admin->Formalin_Injection Observation Immediately place mouse in an observation chamber Formalin_Injection->Observation Data_Collection Record the cumulative time spent licking the injected paw over a 40-minute period Observation->Data_Collection Phase1 Phase 1: 0-10 minutes (Acute Pain) Data_Collection->Phase1 Phase2 Phase 2: 15-40 minutes (Inflammatory Pain) Data_Collection->Phase2 Comparison Compare licking time between drug-treated and vehicle groups Phase1->Comparison Phase2->Comparison

Figure 2. Experimental workflow for the formalin-induced inflammatory pain test in mice.

Protocol:

  • Animals: Male C57BL/6 mice are used for the experiment.

  • Acclimation: Mice are placed in individual observation chambers for at least 30 minutes to acclimate to the testing environment.

  • Drug Administration: this compound, morphine, or vehicle is administered subcutaneously (s.c.) at the desired doses.

  • Formalin Injection: Thirty minutes after drug administration, 20 µL of a 5% formalin solution is injected into the plantar surface of the right hind paw.

  • Observation and Data Collection: Immediately after formalin injection, the cumulative time the animal spends licking the injected paw is recorded for 40 minutes.

  • Data Analysis: The total licking time is analyzed in two phases: Phase 1 (0-10 minutes) and Phase 2 (15-40 minutes). The effects of the test compounds are compared to the vehicle-treated group.

Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate the efficacy of analgesics against visceral pain.[4][13][14]

Writhing_Test_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animals Male ICR mice Grouping Randomly assign mice to treatment groups Animals->Grouping Drug_Admin Administer this compound, Morphine, or Vehicle (s.c.) Grouping->Drug_Admin Acetic_Acid_Injection 30 min post-drug, inject 0.6% acetic acid (10 mL/kg, i.p.) Drug_Admin->Acetic_Acid_Injection Observation Immediately place mouse in an observation chamber Acetic_Acid_Injection->Observation Data_Collection Count the number of writhes (abdominal constrictions) for 20 minutes, starting 5 minutes after acetic acid injection Observation->Data_Collection Comparison Compare the number of writhes between drug-treated and vehicle groups Data_Collection->Comparison Inhibition Calculate the percentage inhibition of writhing Comparison->Inhibition

Figure 3. Experimental workflow for the acetic acid-induced writhing test in mice.

Protocol:

  • Animals: Male ICR mice are used for this assay.

  • Drug Administration: Test compounds (this compound, morphine, etc.) or vehicle are administered subcutaneously (s.c.).

  • Induction of Writhing: Thirty minutes after drug administration, a 0.6% solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10 mL/kg.[2]

  • Observation and Data Collection: Five minutes after the acetic acid injection, the number of abdominal constrictions (writhes) is counted for a 20-minute period.[15] A writhe is characterized by a contraction of the abdominal muscles, stretching of the hind limbs, and arching of the back.[2]

  • Data Analysis: The total number of writhes for each animal is recorded. The analgesic effect is calculated as the percentage reduction in the number of writhes in the drug-treated groups compared to the vehicle group.

Conclusion

The available preclinical data strongly support the analgesic properties of the selective AC1 inhibitor, this compound (ST034307). It demonstrates significant efficacy in models of inflammatory and visceral pain, comparable in some respects to morphine, particularly in the inflammatory phase of the formalin test. A key advantage of this compound is its potential to provide pain relief without inducing tolerance, a major drawback of opioid analgesics.[3][4][5] The distinct mechanism of action, centered on the inhibition of adenylyl cyclase 1, presents a promising avenue for the development of a new class of non-opioid analgesics. Further research is warranted to fully elucidate its clinical potential and safety profile in humans.

References

A Head-to-Head Showdown: In Vitro Comparison of AC1 Inhibitors ST034307 and NB001

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective inhibition of adenylyl cyclase 1 (AC1) presents a promising therapeutic avenue for conditions like chronic pain. This guide provides a detailed in vitro comparison of two notable AC1 inhibitors, ST034307 and NB001, focusing on their potency, selectivity, and proposed mechanisms of action, supported by experimental data and protocols.

This comparative analysis reveals critical differences between the two inhibitors. While both have been investigated for their effects on AC1, their interaction with the enzyme at a molecular level appears to be distinct. ST034307 is a selective inhibitor of AC1 with an IC50 of 2.3 μM.[1][2] In contrast, NB001 has a reported IC50 of 10 μM in HEK293 cells expressing AC1; however, some evidence suggests it may not directly target the AC1 enzyme.[3]

Quantitative Comparison of AC1 Inhibitors

The following table summarizes the key quantitative data for ST034307 and NB001 based on in vitro assays.

InhibitorTargetAssay TypeCell Type/SystemIC50SelectivityReference
ST034307 Adenylyl Cyclase 1Ca2+/Calmodulin-stimulated cAMP accumulationHEK-AC1 cells2.3 µMSelective for AC1; no significant activity against AC8.[1][1][2]
NB001 Adenylyl Cyclase 1cAMP accumulationHEK293 cells expressing AC110 µMReported as a selective AC1 inhibitor.[3] However, other studies suggest it does not directly inhibit AC1 activity in membrane preparations.[4][5][3]

Mechanism of Action and Selectivity

ST034307 has been characterized as a selective small-molecule inhibitor of AC1.[6][7] Studies have demonstrated its ability to inhibit Ca2+-stimulated cyclic AMP (cAMP) accumulation in HEK cells stably transfected with AC1.[6][7] Importantly, it shows high selectivity for AC1 over other adenylyl cyclase isoforms, particularly AC8, which is also a calcium-sensitive adenylyl cyclase.[1]

NB001 , on the other hand, presents a more complex picture. While it has been reported to inhibit AC1 with an IC50 of 10 μM in cell-based assays, some studies indicate that NB001 does not directly inhibit AC1 in in vitro assays using cell membranes.[3] This suggests that its mechanism of action might be indirect, potentially involving other cellular components or pathways that ultimately lead to a reduction in cAMP levels in intact cells.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the descriptions of the key in vitro assays used to characterize ST034307 and NB001.

Adenylyl Cyclase Activity Assay in Cell Membranes

This assay directly measures the enzymatic activity of AC1 in a cell-free system.

  • Membrane Preparation:

    • HEK293 cells stably expressing AC1 are harvested.

    • Cells are lysed, and the membrane fraction is isolated by centrifugation.

  • Enzymatic Reaction:

    • The membrane preparation is incubated with the test inhibitor (e.g., ST034307 or NB001) at various concentrations.

    • The reaction is initiated by adding a reaction mixture containing ATP (the substrate for adenylyl cyclase), MgCl2, and a stimulator such as forskolin or Ca2+/calmodulin.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • cAMP Quantification:

    • The reaction is terminated, and the amount of cAMP produced is quantified using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor.

    • The IC50 value is determined by fitting the dose-response data to a suitable pharmacological model.

cAMP Accumulation Assay in Intact Cells

This assay measures the level of cAMP within whole cells, providing insights into the inhibitor's effect in a more physiological context.

  • Cell Culture and Treatment:

    • HEK293 cells stably expressing AC1 are cultured in appropriate media.

    • Cells are pre-incubated with the test inhibitor at various concentrations.

  • Stimulation:

    • Cells are stimulated with an agent that activates AC1, such as a calcium ionophore (e.g., A23187) to increase intracellular calcium, or forskolin.

  • Cell Lysis and cAMP Measurement:

    • After stimulation, the cells are lysed to release intracellular cAMP.

    • The cAMP concentration in the cell lysate is measured using a competitive immunoassay, often employing fluorescence or luminescence detection.

  • Data Analysis:

    • The amount of cAMP produced is normalized to the protein concentration of the cell lysate.

    • The IC50 value is calculated from the dose-response curve.

Visualizing the Process and Pathway

To better understand the experimental workflow and the signaling pathway involved, the following diagrams are provided.

G cluster_0 Cell Culture & Transfection cluster_1 Assay Preparation cluster_2 Inhibitor Treatment & Stimulation cluster_3 Measurement & Analysis HEK293 HEK293 Cells AC1_transfection Stable Transfection with AC1 HEK293->AC1_transfection HEK_AC1 HEK-AC1 Cells AC1_transfection->HEK_AC1 Intact_Cells Intact Cells for cAMP Accumulation Assay HEK_AC1->Intact_Cells Membrane_Prep Cell Lysis & Membrane Isolation HEK_AC1->Membrane_Prep Inhibitor_Treatment_Cell Incubate with AC1 Inhibitor Intact_Cells->Inhibitor_Treatment_Cell Membranes Isolated Membranes for AC Activity Assay Membrane_Prep->Membranes Inhibitor_Treatment_Membrane Incubate with AC1 Inhibitor Membranes->Inhibitor_Treatment_Membrane Stimulation_Cell Stimulate with Ca2+ Ionophore/Forskolin Inhibitor_Treatment_Cell->Stimulation_Cell Lysis_cAMP Cell Lysis & cAMP Measurement Stimulation_Cell->Lysis_cAMP Stimulation_Membrane Stimulate with Forskolin/Ca2+/Calmodulin Inhibitor_Treatment_Membrane->Stimulation_Membrane cAMP_Quant cAMP Quantification Stimulation_Membrane->cAMP_Quant Data_Analysis IC50 Determination Lysis_cAMP->Data_Analysis cAMP_Quant->Data_Analysis

Experimental Workflow for In Vitro AC1 Inhibitor Comparison.

G GPCR_s Gαs-coupled Receptor G_s Gαs GPCR_s->G_s Activates GPCR_i Gαi-coupled Receptor G_i Gαi GPCR_i->G_i Activates Ca_Channel Ca2+ Channel CaM Calmodulin Ca_Channel->CaM Ca2+ influx activates AC1 Adenylyl Cyclase 1 (AC1) G_s->AC1 Stimulates G_i->AC1 Inhibits CaM->AC1 Stimulates cAMP cAMP AC1->cAMP Converts ATP ATP ATP->AC1 PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., for Pain, Memory) CREB->Gene_Expression Regulates Inhibitor AC1 Inhibitor (e.g., ST034307) Inhibitor->AC1 Inhibits

Simplified Adenylyl Cyclase 1 (AC1) Signaling Pathway.

References

Validating the On-Target Effects of AC1-IN-1: A Comparative Guide with siRNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of targeted therapies, ensuring a small molecule inhibitor selectively engages its intended target is paramount. This guide provides a comprehensive comparison of AC1-IN-1, a selective inhibitor of Adenylyl Cyclase 1 (AC1), with siRNA-mediated knockdown of AC1 to validate its on-target effects. By presenting experimental data and detailed protocols, this document serves as a practical resource for researchers seeking to rigorously confirm the mechanism of action of AC1 inhibitors.

Introduction to this compound and Target Validation

This compound is a potent and selective inhibitor of Adenylyl Cyclase 1 (AC1), a key enzyme in the central nervous system involved in pain signaling and neuronal plasticity. It has an IC50 of 0.54 µM[1]. Validating that the biological effects of this compound are a direct consequence of AC1 inhibition is crucial to eliminate the possibility of off-target effects. Small interfering RNA (siRNA) offers a powerful genetic method to specifically silence the expression of the ADCY1 gene, which encodes for the AC1 protein. By comparing the phenotypic and molecular outcomes of this compound treatment with those of ADCY1 siRNA knockdown, researchers can confidently attribute the inhibitor's effects to its intended target.

Comparative Data Summary

The following tables summarize the expected quantitative outcomes when comparing the effects of this compound, a negative control, and ADCY1 siRNA on key cellular and molecular readouts.

Table 1: Comparison of Effects on AC1 Activity and Expression

Treatment GroupAC1 Protein Level (relative to control)ADCY1 mRNA Level (relative to control)Forskolin-Stimulated cAMP Production (relative to control)
Vehicle Control100%100%100%
Negative Control siRNA~100%~100%~100%
This compound (e.g., 1 µM)~100%~100%Significantly Reduced (<50%)
ADCY1 siRNASignificantly Reduced (<30%)Significantly Reduced (<30%)Significantly Reduced (<50%)

Table 2: Comparison of Effects on Downstream Signaling

Treatment GrouppCREB Levels (relative to control)Downstream Gene X Expression (relative to control)Cellular Phenotype (e.g., Neurite Outgrowth)
Vehicle Control100%100%Baseline
Negative Control siRNA~100%~100%Baseline
This compound (e.g., 1 µM)Significantly ReducedAlteredAltered
ADCY1 siRNASignificantly ReducedAlteredAltered

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: A suitable neuronal cell line endogenously expressing AC1 (e.g., SH-SY5Y) or HEK293 cells stably overexpressing human AC1.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute to the final desired concentration in cell culture medium. A typical concentration for initial experiments could be around the IC50 value (0.54 µM) up to 1-5 µM.

  • siRNA Transfection:

    • On the day before transfection, seed cells in antibiotic-free medium to achieve 50-70% confluency at the time of transfection.

    • Prepare two sets of tubes: one for the ADCY1 siRNA and one for a non-targeting negative control siRNA.

    • For each tube, dilute the siRNA (e.g., 20 pmol) in Opti-MEM or a similar serum-free medium.

    • In a separate set of tubes, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in Opti-MEM.

    • Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.

    • Add the siRNA-lipid complexes to the cells.

    • Incubate the cells for 24-72 hours before proceeding with downstream assays.

Quantitative Real-Time PCR (qPCR) for ADCY1 mRNA Levels
  • RNA Extraction: Following treatment with this compound or transfection with siRNA, harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR Reaction:

    • Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers for ADCY1 (and a housekeeping gene like GAPDH or ACTB for normalization), and the cDNA template.

    • Use a validated qPCR primer pair for human ADCY1 (e.g., from OriGene, HP214058)[2].

    • Perform the qPCR reaction using a standard cycling program: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 1 min)[2][3].

  • Data Analysis: Calculate the relative expression of ADCY1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle or negative control siRNA-treated samples.

Western Blot for AC1 Protein Levels
  • Protein Lysate Preparation:

    • After treatment or transfection, wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors[4][5].

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for AC1 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis can be used to quantify the relative protein levels, normalizing to a loading control like β-actin or GAPDH.

cAMP Assay
  • Cell Stimulation:

    • After treatment with this compound or transfection with siRNA, wash the cells and replace the medium with a stimulation buffer.

    • Treat the cells with a known activator of adenylyl cyclases, such as forskolin (e.g., 10 µM), to induce cAMP production.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration using a competitive immunoassay-based kit (e.g., ELISA) or a bioluminescent assay (e.g., Promega's cAMP-Glo™ Assay)[6][7]. These assays typically involve a competition between the cellular cAMP and a labeled cAMP for binding to a specific antibody or a cAMP-dependent protein kinase.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in the experimental samples by interpolating from the standard curve. Normalize the results to the protein concentration of the cell lysate.

Visualizing the Workflow and Rationale

To better understand the experimental logic and the underlying biological pathway, the following diagrams have been generated using Graphviz.

G cluster_0 AC1 Signaling Pathway G_s_alpha Gαs AC1 Adenylyl Cyclase 1 (AC1) G_s_alpha->AC1 Activates G_i_alpha Gαi G_i_alpha->AC1 Inhibits Ca_Calmodulin Ca2+/Calmodulin Ca_Calmodulin->AC1 Activates cAMP cAMP AC1->cAMP Converts ATP ATP ATP->AC1 PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression

Caption: Adenylyl Cyclase 1 (AC1) signaling cascade.

G cluster_0 Experimental Workflow Start Start with Neuronal Cell Line Treatment Treatment Groups: - Vehicle Control - this compound - Negative Control siRNA - ADCY1 siRNA Start->Treatment Harvest Harvest Cells (24-72h post-treatment) Treatment->Harvest Assays Perform Downstream Assays Harvest->Assays qPCR qPCR for ADCY1 mRNA Assays->qPCR WesternBlot Western Blot for AC1 Protein Assays->WesternBlot cAMP_Assay cAMP Assay Assays->cAMP_Assay Phenotype Phenotypic Assay Assays->Phenotype Analysis Data Analysis and Comparison qPCR->Analysis WesternBlot->Analysis cAMP_Assay->Analysis Phenotype->Analysis

Caption: Workflow for validating this compound on-target effects.

G cluster_0 Logical Comparison AC1_IN_1 This compound Inhibits_Activity Inhibits AC1 Enzymatic Activity AC1_IN_1->Inhibits_Activity siRNA ADCY1 siRNA Reduces_Expression Reduces AC1 Protein Expression siRNA->Reduces_Expression Phenocopy Similar Downstream Effects & Phenotype Inhibits_Activity->Phenocopy Reduces_Expression->Phenocopy On_Target Conclusion: On-Target Effect Phenocopy->On_Target

Caption: Logic of comparing this compound and siRNA for target validation.

Conclusion

The convergence of results from both pharmacological inhibition with this compound and genetic knockdown with ADCY1 siRNA provides strong evidence for the on-target activity of the compound. When both approaches lead to a similar molecular and cellular phenotype, it significantly increases the confidence that the observed effects of this compound are mediated through the inhibition of Adenylyl Cyclase 1. This rigorous validation is an indispensable step in the preclinical development of selective inhibitors.

References

A Comparative Guide to the Pharmacokinetic Profiles of AC1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of two selective Adenylyl Cyclase 1 (AC1) inhibitors: ST034307 and NB001. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds based on available preclinical and clinical data.

Introduction to AC1 Inhibition

Adenylyl Cyclase 1 (AC1) is a calcium/calmodulin-stimulated enzyme predominantly expressed in the nervous system. It plays a crucial role in neuronal signaling pathways by converting ATP to the second messenger cyclic AMP (cAMP). Dysregulation of AC1 activity has been implicated in various neurological conditions, making it a promising therapeutic target. Selective inhibitors of AC1 are being investigated for their potential in treating chronic pain and other neurological disorders. This guide focuses on the pharmacokinetic properties of ST034307 and NB001, two key players in the development of AC1-targeted therapies.

Quantitative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for ST034307 and NB001. It is important to note that the data for ST034307 is derived from preclinical studies in mice, while the information for NB001 is from a first-in-human clinical trial.

ParameterST034307NB001
Species MouseHuman
Dose & Route 10 mg/kg, Subcutaneous20 mg - 400 mg, Oral
Cmax (Maximum Concentration) 1.82 ± 0.39 µM[1]Data not available
Tmax (Time to Cmax) 60 minutes[1]Data not available
AUC (Area Under the Curve) Data not availableData not available
Half-life (t½) 161 ± 88 minutesData not available
Bioavailability Data not availableLow oral bioavailability[2]
Brain Penetration Undetectable in the brain[1]Data not available
Dose Proportionality Not reportedLinear dose-exposure relationship between 20 mg and 400 mg[2]

Experimental Protocols

Pharmacokinetic Analysis of ST034307 in Mice

The pharmacokinetic profile of ST034307 was determined in male C57BL/6J mice following a single subcutaneous injection of a 10 mg/kg dose[1].

Sample Collection:

  • Blood and brain samples were collected at 5, 25, 45, 60, 120, and 240 minutes post-injection.

  • Animals were anesthetized with isoflurane and euthanized via decapitation.

  • Blood was collected, centrifuged to obtain plasma, and stored at -80°C.

  • Brain tissue was homogenized to form a slurry.

Analytical Method:

  • The concentration of ST034307 in plasma and brain slurry was quantified using a method involving solid-supported liquid-liquid extraction.

  • The extracts were then analyzed by tandem mass spectroscopy coupled with High-Performance Liquid Chromatography (HPLC).

Pharmacokinetic Analysis of NB001 in Humans

The pharmacokinetic properties of NB001 were evaluated in a first-in-human (FIH) study[2].

Study Design:

  • The study was a randomized, double-blind, placebo-controlled trial conducted in healthy volunteers.

  • Single oral doses of NB001, ranging from 20 mg to 400 mg, were administered.

Pharmacokinetic Evaluation:

  • The study aimed to delineate the pharmacokinetic properties of an immediate-release tablet formulation of NB001.

  • A linear dose-exposure relationship was observed across the tested dose range.

  • The study also noted that food intake had a minimal impact on the absorption of the NB001 tablet.

Signaling Pathway and Experimental Workflow

AC1 Signaling Pathway

Adenylyl Cyclase 1 is a key enzyme in the G-protein coupled receptor (GPCR) signaling cascade. Upon stimulation of certain GPCRs, the Gαs subunit activates AC1, or intracellular calcium levels rise and bind to calmodulin, which in turn activates AC1. Activated AC1 catalyzes the conversion of ATP to cAMP. This increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular responses.

AC1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effectors GPCR GPCR G_Protein Gαs GPCR->G_Protein Activates Ca_Channel Ca²⁺ Channel Calcium Ca²⁺ Ca_Channel->Calcium Influx AC1 Adenylyl Cyclase 1 G_Protein->AC1 Stimulates Calmodulin Calmodulin Calmodulin->AC1 Activates Calcium->Calmodulin Binds cAMP cAMP AC1->cAMP Converts ATP ATP ATP->AC1 PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Simplified AC1 signaling cascade.

Experimental Workflow for Pharmacokinetic Analysis

The general workflow for determining the pharmacokinetic profile of a compound, as exemplified by the studies on ST034307 and NB001, involves several key steps from administration to data analysis.

PK_Workflow cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_modeling Data Analysis Dosing Compound Administration (e.g., Oral, SC) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Tissue_Collection Tissue Collection (e.g., Brain) Dosing->Tissue_Collection Sample_Processing Sample Processing (e.g., Extraction) Blood_Sampling->Sample_Processing Tissue_Collection->Sample_Processing Quantification Quantification (e.g., LC-MS/MS) Sample_Processing->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Parameter_Calculation Parameter Calculation (Cmax, Tmax, AUC, t½) PK_Modeling->Parameter_Calculation

Caption: General pharmacokinetic analysis workflow.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for AC1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe and compliant disposal of the adenylyl cyclase 1 (AC1) inhibitor, AC1-IN-1, are critical for maintaining a secure research environment and ensuring regulatory adherence. This document provides a comprehensive, step-by-step approach to the proper disposal of this compound, catering to researchers, scientists, and drug development professionals.

The responsible handling and disposal of laboratory chemicals are paramount to operational safety and environmental protection. For this compound, a potent and selective inhibitor of AC1, adherence to specific disposal protocols is necessary to mitigate potential hazards. While the Safety Data Sheet (SDS) is the primary source for specific guidance, the following procedures outline the best practices for the disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Protocol for this compound

The disposal of this compound, as with most laboratory chemicals, is governed by local, state, and federal regulations. The following is a general procedural guide that should be adapted to comply with your institution's specific waste management policies.

Step 1: Consultation of Safety Data Sheet (SDS)

The most critical first step is to consult the manufacturer-provided Safety Data Sheet (SDS) for this compound. The SDS will contain a dedicated section on "Disposal Considerations" (typically Section 13), which provides specific instructions for the chemical's disposal.

Step 2: Identification of Waste Category

Determine the appropriate waste category for this compound based on the information in the SDS and your institution's chemical hygiene plan. It is likely to be classified as chemical waste.

Step 3: Unused or Expired Compound

For pure, unused, or expired this compound, the primary disposal method is to transfer it to a designated and properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 4: Contaminated Materials

Any materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, and gloves, should be considered contaminated and disposed of in the designated solid chemical waste container.

Step 5: Solutions of this compound

Step 6: Arranging for Waste Pickup

Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a scheduled pickup by a licensed hazardous waste disposal contractor.

Key Disposal Considerations

ConsiderationGuideline
Regulatory Compliance All disposal procedures must strictly adhere to local, state, and federal environmental regulations.
Waste Segregation Do not mix this compound waste with other incompatible waste streams.
Labeling All waste containers must be clearly and accurately labeled with the contents, including the full chemical name and any associated hazards.
Personal Protective Equipment Always wear appropriate PPE when handling this compound and its waste.
Emergency Procedures Be familiar with your institution's spill and emergency response procedures.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow start Start: Need to dispose of this compound sds Consult this compound Safety Data Sheet (SDS) start->sds identify_waste Identify Waste Category (Solid, Liquid, Contaminated Material) sds->identify_waste pure_compound Pure/Unused this compound identify_waste->pure_compound Pure Compound contaminated_solid Contaminated Solid Waste (Gloves, Tips, etc.) identify_waste->contaminated_solid Contaminated Solids liquid_waste This compound Solution or Spill identify_waste->liquid_waste Liquid Waste/Spill solid_waste_container Place in Labeled Solid Chemical Waste Container pure_compound->solid_waste_container contaminated_solid->solid_waste_container liquid_waste_container Collect in Labeled Liquid Chemical Waste Container liquid_waste->liquid_waste_container spill_procedure Follow Spill Procedure: Absorb and Collect liquid_waste->spill_procedure ehs_pickup Arrange for EHS Waste Pickup solid_waste_container->ehs_pickup liquid_waste_container->ehs_pickup spill_procedure->solid_waste_container end End: Proper Disposal Complete ehs_pickup->end

Caption: Logical workflow for the safe and compliant disposal of this compound.

By following these procedures and consulting the specific Safety Data Sheet, laboratories can ensure the safe and proper disposal of this compound, thereby protecting personnel and the environment.

References

Personal protective equipment for handling AC1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the potent and selective Adenylyl cyclase type 1 (AC1) inhibitor, AC1-IN-1.

Personal Protective Equipment (PPE) and Handling

When working with this compound, adherence to strict safety protocols is necessary to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment should be worn at all times:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. It is crucial to inspect gloves before use and change them frequently, especially if contaminated.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If working with the compound in powdered form or if there is a risk of aerosolization, a NIOSH-approved respirator is necessary.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or fumes and any direct contact with skin and eyes. After handling, wash hands thoroughly. Contaminated clothing should not be removed from the laboratory and should be properly decontaminated before reuse.

Storage and Disposal Procedures

Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term storage, it is recommended to store the compound at -20°C for up to one month or at -80°C for up to six months.[1]

Disposal: this compound and any contaminated materials should be disposed of as hazardous chemical waste. Do not dispose of down the sink.[2] All waste must be collected in properly labeled, sealed containers and disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.

Quantitative Data Summary

PropertyValueSource
IC50 0.54 µMMedchemExpress
Storage (Short Term) -20°C (up to 1 month)MedchemExpress[1]
Storage (Long Term) -80°C (up to 6 months)MedchemExpress[1]

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) - Lab coat - Safety goggles - Nitrile gloves a->b c Prepare work area in a chemical fume hood b->c d Weigh this compound in a contained manner c->d e Prepare stock solution d->e f Perform experiment e->f g Decontaminate work surfaces f->g h Dispose of waste in labeled hazardous waste containers g->h i Doff PPE in the correct order h->i j Wash hands thoroughly i->j

Caption: Procedural workflow for the safe handling of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.